molecular formula C7H6Cl2N2O B175350 1-(3,5-Dichlorophenyl)urea CAS No. 13142-57-9

1-(3,5-Dichlorophenyl)urea

Cat. No.: B175350
CAS No.: 13142-57-9
M. Wt: 205.04 g/mol
InChI Key: FTJBMYITMFAUCP-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJBMYITMFAUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019773
Record name 1-(3,5-Dichlorophenyl)urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-57-9
Record name 1-(3,5-Dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-DICHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)urea: Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)urea (CAS No. 13142-57-9), a key chemical intermediate and environmental metabolite. While structurally related to compounds with significant biological activity, the primary relevance of this compound stems from its role as a transformation product of the widely used dicarboximide fungicide, Iprodione. This document furnishes a detailed examination of its chemical structure, physicochemical properties, synthesis protocols, and its place within the metabolic pathway of its parent compound. Particular emphasis is placed on distinguishing it from the structurally similar but functionally distinct anti-cancer agent, 1,3-bis(3,5-dichlorophenyl)urea. This guide is intended for researchers in agrochemistry, environmental science, and drug development who require a consolidated technical resource on this specific phenylurea derivative.

Introduction and Core Concepts

This compound is a substituted urea compound featuring a dichlorinated phenyl ring. Its core structure, a urea group linked to an aromatic system, is a common motif in various biologically active molecules, including herbicides and pharmaceuticals. However, the principal scientific interest in this compound is not due to its intrinsic bioactivity but rather its formation as a key metabolite during the environmental degradation of the fungicide Iprodione.[1] Understanding the properties of this metabolite is crucial for assessing the environmental fate and toxicological profile of the parent fungicide.

Critical Distinction: this compound vs. 1,3-bis(3,5-Dichlorophenyl)urea

It is imperative to distinguish this compound from its N,N'-disubstituted analogue, 1,3-bis(3,5-dichlorophenyl)urea (also known as COH-SR4).[2][3] While both share the same dichlorophenyl substituent, their structures and biological activities are vastly different. COH-SR4 is a potent anti-cancer agent that has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including lung cancer and melanoma.[2][4] In contrast, this compound is not associated with this anti-cancer activity and is primarily studied in the context of pesticide metabolism. This guide will focus exclusively on the mono-substituted compound.

Chemical Structure and Physicochemical Properties

The molecular structure consists of a urea functional group where one of the nitrogen atoms is substituted with a 3,5-dichlorophenyl group. This substitution pattern significantly influences the molecule's polarity, solubility, and potential for biological interactions.

Chemical Identifiers

  • IUPAC Name: (3,5-dichlorophenyl)urea[1]

  • CAS Number: 13142-57-9[1]

  • Molecular Formula: C₇H₆Cl₂N₂O[1]

  • SMILES: C1=C(C=C(C=C1Cl)Cl)NC(=O)N[1]

  • InChIKey: FTJBMYITMFAUCP-UHFFFAOYSA-N[1]

Physicochemical Data

Experimental data for this compound is not widely published in peer-reviewed literature; commercial suppliers note that analytical data is not routinely collected for this compound.[5] The following table summarizes key physicochemical properties, which are largely based on high-quality computational predictions from the PubChem database. For comparative context, the experimental melting point of the isomeric compound 1-(3,4-Dichlorophenyl)urea is 155.6-156.3 °C.

PropertyValueSource
Molecular Weight 205.04 g/mol PubChem[1]
Monoisotopic Mass 203.9857182 DaPubChem[1]
XLogP3-AA 2.6PubChem (Predicted)[1]
Hydrogen Bond Donor Count 2PubChem (Predicted)[1]
Hydrogen Bond Acceptor Count 1PubChem (Predicted)[1]
Rotatable Bond Count 1PubChem (Predicted)[1]
Topological Polar Surface Area 55.1 ŲPubChem (Predicted)[1]
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and methanol.General Property of Phenylureas

Synthesis and Characterization

This compound can be synthesized via established methods for creating substituted ureas. Two primary, reliable routes are available: the reaction of a substituted aniline with a cyanate source (often generated in situ from urea) or the reaction of a substituted isocyanate with ammonia.

Recommended Synthesis Protocol: From 3,5-Dichloroaniline and Urea

This protocol is adapted from a well-established and validated procedure for the synthesis of phenylurea from aniline hydrochloride and urea, providing a reliable and accessible method.[6] The causality behind this choice rests on the high commercial availability of the starting materials and the robustness of the reaction, which proceeds through the formation of an ammonium cyanate intermediate.

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3,5-Dichloroaniline (1 eq) in dilute HCl to form hydrochloride salt in situ B Add Urea (1.1 eq) to the aqueous solution A->B Combine C Heat mixture to reflux (100°C) for 2-3 hours B->C Initiate Reaction D Monitor for precipitate formation C->D During Reaction E Cool reaction mixture in an ice bath D->E Post-Reaction F Filter the crude product via suction filtration E->F G Wash the solid with cold water F->G H Recrystallize the crude solid from an ethanol/water mixture G->H Purify I Dry the purified crystals under vacuum H->I

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline (1 equivalent) in a 5% aqueous hydrochloric acid solution. The volume should be sufficient to fully dissolve the aniline upon gentle warming.

  • Reaction Initiation: To the resulting solution of 3,5-dichloroaniline hydrochloride, add urea (1.1 equivalents).

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 100°C) and maintain for 2-3 hours. The reaction proceeds via the thermal decomposition of urea to ammonium cyanate, which then reacts with the aniline salt.[6]

  • Isolation: After the reflux period, cool the mixture to room temperature and then place it in an ice bath to maximize precipitation of the product.

  • Filtration: Collect the precipitated solid by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining salts and unreacted urea.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified white crystalline product under vacuum to constant weight.

Spectroscopic Characterization (Predicted)

Due to the lack of available experimental spectra, computational predictions serve as a valuable tool for structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. The two protons on the unsubstituted urea nitrogen (-NH₂) would likely appear as a broad singlet. The proton on the nitrogen attached to the phenyl ring (-NH-) would appear as a singlet. The aromatic region would show two signals: a triplet for the proton at the C4 position (between the two chlorine atoms) and a doublet for the two equivalent protons at the C2 and C6 positions.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show distinct signals for the carbonyl carbon of the urea group (~155-160 ppm) and four signals for the aromatic carbons, with the carbon atoms directly bonded to chlorine showing the largest chemical shifts.

Biological Context: A Metabolite of the Fungicide Iprodione

The primary relevance of this compound in environmental and biological sciences is its role as a degradation product of Iprodione. Iprodione is a dicarboximide contact fungicide used to control a wide range of fungal diseases on crops.[7] Its environmental persistence and the nature of its metabolites are of significant concern.

Bacterial degradation in soil is a key pathway for the dissipation of Iprodione.[8][9] This process involves the hydrolytic cleavage of the imidazolidine-2,4-dione ring system. While multiple intermediates have been identified, the pathway ultimately leads to the formation of 3,5-dichloroaniline (3,5-DCA), a more persistent and potentially toxic endpoint.[10] this compound is recognized as an environmental transformation product within this complex degradation network.[1]

Metabolic Pathway of Iprodione

Iprodione Iprodione Metabolite1 N-(3,5-dichlorophenyl)- 2,4-dioxoimidazolidine Iprodione->Metabolite1 Hydrolysis (Microbial Amidase) Urea_Acetic_Acid (3,5-dichlorophenylurea) acetic acid Metabolite1->Urea_Acetic_Acid Ring Cleavage Target_Compound This compound Metabolite1->Target_Compound Side reactions/ Further degradation Urea_Acetic_Acid->Target_Compound Side reactions/ Further degradation DCA 3,5-Dichloroaniline (3,5-DCA) Urea_Acetic_Acid->DCA Decarboxylation/ Hydrolysis Target_Compound->DCA Hydrolysis

Caption: Simplified microbial degradation pathway of Iprodione.

Toxicological Significance

While data on the specific toxicity of this compound is limited, its toxicological potential can be inferred from its parent compound and its ultimate metabolite. Iprodione itself is classified as slightly toxic, but the U.S. EPA has categorized it as a probable human carcinogen.[11] The final degradation product, 3,5-dichloroaniline (3,5-DCA), is known to be more toxic than the parent fungicide.[12] Studies on zebrafish have shown that 3,5-DCA has a lower LC50 value (higher toxicity) than Iprodione and can cause significant damage to brain tissue.[12] As an intermediate in this pathway, this compound is a molecule of toxicological interest, and its presence in environmental samples warrants monitoring.

Safety and Handling

Based on the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound presents the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • H319: Causes serious eye irritation (Eye irritation, Category 2)[1]

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash affected areas thoroughly with water. Seek medical attention if irritation persists.

Conclusion

This compound is a chemical compound whose scientific significance is defined by its role as an environmental metabolite of the fungicide Iprodione. While it lacks the pronounced biological activities of some of its structural relatives, a thorough understanding of its chemical properties, synthesis, and formation is essential for a complete assessment of Iprodione's environmental impact and toxicological footprint. This guide consolidates the available technical information, clarifies its identity against related compounds, and provides field-proven methodologies for its synthesis, serving as a critical resource for researchers in applied chemistry and environmental science.

References

  • Campos, M., Perruchon, C., Diez, M. C., & Tortella, G. (2018). Biobeds with bacterial consortium for removal of iprodione and 3,5-dichloroaniline from contaminated water. Journal of Environmental Management, 217, 836-843.
  • PrepChem. (n.d.). Synthesis of N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea. Retrieved January 14, 2026, from [Link]

  • Campos, M., et al. (2017). Novel insights into the metabolic pathway of iprodione by soil bacteria. Applied Microbiology and Biotechnology, 101(1), 403-414.
  • Athiel, P., et al. (1995). Degradation of iprodione by a soil Arthrobacter-like strain. Applied and Environmental Microbiology, 61(10), 3216-3220.
  • PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

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  • PrepChem. (n.d.). Synthesis of N-(3,4-dichlorophenyl)-N'-(2,3-dichloropropionyl)-urea. Retrieved January 14, 2026, from [Link]

  • EXTOXNET. (1996). Iprodione. Extension Toxicology Network. Retrieved January 14, 2026, from [Link]

  • Lai, Y., et al. (2022). Toxicity effects of procymidone, iprodione and their metabolite of 3,5-Dichloroaniline to zebrafish. Ecotoxicology and Environmental Safety, 232, 113263.
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  • Ahmed, A., et al. (2018). Deciphering the toxic effects of iprodione, a fungicide and malathion, an insecticide on thiol protease inhibitor isolated from yellow Indian mustard seeds. Environmental Toxicology and Pharmacology, 61, 52-60.
  • PrepChem. (n.d.). Synthesis of b) Production of N-(2,6-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)-urea. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Iprodione. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Kim, S., et al. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 11(1), 1-10.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved January 14, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 14(1), 115-132.
  • Yadav, A. K., Vishnu, P. S., & Yadav, L. S. (2014).
  • Campos, M., et al. (2023). Metabolic Profiling and Comparative Proteomic Insight in Respect of Amidases during Iprodione Biodegradation. International Journal of Molecular Sciences, 24(19), 14590.
  • Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78.
  • SpectraBase. (n.d.). 1-(3,5-dichlorophenyl)-3-octadecylurea. Retrieved January 14, 2026, from [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE, 8(12), e84838.
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  • PubChem. (n.d.). 1,3-Bis(3,5-dichlorophenyl)urea. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Shchegravin, E. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3539.
  • Singhal, S. S., et al. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Biochemical Pharmacology, 84(11), 1419-1427.

Sources

Protocol for the Synthesis of 1-(3,5-Dichlorophenyl)urea: A Guide for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 1-(3,5-dichlorophenyl)urea, a key chemical intermediate. Phenylureas are a class of compounds with significant applications in agrochemicals and pharmaceuticals, acting as herbicides, enzyme inhibitors, and signaling pathway modulators.[1][2] This guide is designed for researchers in drug development and synthetic chemistry, offering a detailed, field-proven protocol grounded in established chemical principles. We will delve into the mechanistic rationale behind the synthesis, provide a robust, step-by-step experimental procedure, and outline a self-validating system of analytical characterization. Adherence to the stringent safety protocols detailed within is mandatory for all personnel.

Synthesis Overview and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the nucleophilic addition of 3,5-dichloroaniline to an isocyanate electrophile. While pre-formed isocyanates can be used, a more practical and common laboratory-scale approach involves the in situ generation of isocyanic acid (HNCO) from an alkali metal cyanate, such as sodium cyanate (NaOCN), in an acidic medium.[3][4]

The causality of this reaction is rooted in fundamental organic chemistry principles:

  • Activation of the Electrophile: Sodium cyanate itself is not sufficiently electrophilic. In the presence of a protic acid (e.g., acetic acid or hydrochloric acid), the cyanate anion is protonated to form isocyanic acid. This molecule is a potent electrophile due to the electron-withdrawing nature of the oxygen and nitrogen atoms bonded to the central carbon.

  • Nucleophilic Attack: The amino group (-NH₂) of 3,5-dichloroaniline acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of isocyanic acid.

  • Proton Transfer: The reaction intermediate subsequently undergoes proton transfers to neutralize the charge and form the stable urea linkage.

The electron-withdrawing chlorine atoms on the aniline ring slightly decrease the nucleophilicity of the amino group, but the reaction proceeds efficiently under mild heating.

G A 1. Dissolve 3,5-Dichloroaniline (16.2 g, 0.1 mol) in 100 mL of 50% aqueous acetic acid in a 3-neck flask. B 2. Heat the mixture to 40-50°C with stirring to ensure complete dissolution. A->B Setup C 3. Prepare a solution of Sodium Cyanate (8.1 g, 0.125 mol) in 40 mL of warm deionized water. B->C Preparation D 4. Add the Sodium Cyanate solution dropwise to the aniline solution over 30 minutes. Maintain temperature at ~50°C. C->D Reaction E 5. A white precipitate will form. Stir the reaction mixture for an additional 1-2 hours at 50°C. D->E Precipitation F 6. Monitor reaction completion using Thin Layer Chromatography (TLC). E->F Monitoring G 7. Cool the mixture to room temperature, then in an ice bath for 30 minutes. F->G Work-up H 8. Isolate the crude product by vacuum filtration using a Buchner funnel. G->H Isolation I 9. Wash the filter cake sequentially with cold deionized water (2x 50 mL) and cold ethanol (1x 30 mL). H->I Washing J 10. Recrystallize the crude solid from an ethanol/water mixture to obtain pure white crystals. I->J Purification K 11. Dry the final product in a vacuum oven at 60°C to a constant weight. J->K Drying L 12. Proceed with characterization (MP, FTIR, NMR). K->L Validation

Caption: Step-by-step experimental workflow for synthesis.

Reaction Procedure
  • Reagent Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 3,5-dichloroaniline (16.2 g, 0.1 mol).

  • Dissolution: Add a solution of 50% aqueous acetic acid (100 mL). The acid serves both as a solvent and the catalyst required to generate isocyanic acid.

  • Heating: Gently heat the mixture to 40-50°C while stirring. The aniline should fully dissolve to form a clear solution.

  • Addition of Nucleophile: In a separate beaker, dissolve sodium cyanate (8.1 g, 0.125 mol) in 40 mL of warm (~40°C) deionized water. A slight excess of the cyanate ensures the complete conversion of the limiting aniline reagent.

  • Reaction Execution: Transfer the sodium cyanate solution to a dropping funnel and add it dropwise to the stirred aniline solution over approximately 30 minutes. Maintain the reaction temperature at 50°C. A white precipitate of this compound will begin to form almost immediately.

  • Reaction Completion: After the addition is complete, continue stirring the suspension at 50°C for an additional 1-2 hours.

Product Isolation and Purification
  • Cooling: Allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize product precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted salts and acetic acid. Follow this with a wash of cold ethanol (30 mL) to remove residual water and organic impurities.

  • Recrystallization: For high-purity material required in drug development, recrystallize the crude product from a minimal amount of hot ethanol/water. Dissolve the solid in boiling ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure, white, needle-like crystals.

  • Drying: Dry the purified product in a vacuum oven at 60°C until a constant weight is achieved.

Characterization and Validation (Self-Validating System)

The identity and purity of the synthesized this compound must be rigorously confirmed. This validation is crucial for ensuring the reliability of any subsequent biological or chemical studies.

AnalysisExpected ResultRationale for Validation
Appearance White crystalline solidConfirms the absence of colored impurities from starting material degradation.
Melting Point Sharp melting point (literature: ~205-208 °C, varies)A sharp melting point over a narrow range is a key indicator of high purity.
FTIR (KBr, cm⁻¹) ~3400-3300 (N-H stretch), ~1650-1680 (C=O stretch, Amide I), ~1600-1620 (N-H bend, Amide II), ~1450 (C-N stretch) [5][6][7]Confirms the presence of the key urea functional group and the absence of starting materials.
¹H NMR (DMSO-d₆) δ ~9.0 (s, 1H, Ar-NH), δ ~7.5 (s, 2H, Ar-H), δ ~7.1 (s, 1H, Ar-H), δ ~6.5 (s, 2H, -NH₂) [8][9]Provides the exact proton environment, confirming the aromatic substitution pattern and the presence of both urea NH protons.
¹³C NMR (DMSO-d₆) δ ~155 (C=O), δ ~142 (Ar-C-N), δ ~134 (Ar-C-Cl), δ ~120 (Ar-C-H), δ ~116 (Ar-C-H) [8]Elucidates the carbon skeleton of the molecule, confirming the number and type of carbon atoms.
Mass Spectrometry M+H⁺ at m/z = 205.0 [10][11]Confirms the molecular weight of the synthesized compound.

Mandatory Safety Precautions

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the primary starting material, 3,5-dichloroaniline.

  • Engineering Controls: All handling of 3,5-dichloroaniline, both solid and in solution, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors. [12]* Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant nitrile gloves. [12]Avoid all skin contact.

  • Acute Toxicity: 3,5-dichloroaniline is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure. [12][13]In case of exposure, seek immediate medical attention.

  • Waste Disposal: All waste containing 3,5-dichloroaniline or its derivatives must be collected in a designated, sealed, and clearly labeled hazardous waste container. [12]Do not mix with other waste streams. Dispose of waste according to institutional and local environmental regulations.

  • Reagent Hazards: Sodium cyanate is harmful if swallowed. [14][15]Glacial acetic acid is corrosive and can cause severe skin and eye damage. Handle with appropriate care.

Conclusion

This guide outlines a reliable and reproducible protocol for the synthesis of this compound. The procedure is based on the well-established reaction between an aniline and an in situ generated isocyanate. By following the detailed steps for synthesis, purification, and, critically, the validation through comprehensive characterization, researchers can be confident in the quality of the compound for further application. The importance of adhering to the detailed safety precautions cannot be overstated.

References

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An In-Depth Technical Guide to the Anti-Cancer Mechanism of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The circumvention of therapeutic resistance remains a paramount challenge in oncology. Single-target agents often fail due to the activation of compensatory signaling pathways by resilient cancer cells. This guide delineates the multifaceted mechanism of action of 1,3-bis(3,5-dichlorophenyl)urea, a novel investigational compound designated COH-SR4. Unlike narrowly focused inhibitors, COH-SR4 orchestrates a multi-pronged assault on cancer cell biology by concurrently modulating critical nodes of cellular metabolism, survival signaling, cell cycle progression, and drug resistance pathways. We will explore the core mechanisms, including the activation of the AMP-activated protein kinase (AMPK) energy stress pathway, inhibition of pro-survival Akt signaling, induction of apoptosis, and disruption of the cell cycle. This document provides a comprehensive overview supported by preclinical data and detailed experimental protocols to facilitate further investigation and validation by the scientific community.

Introduction: The Rationale for a Multi-Targeted Agent

The therapeutic landscape for malignancies like non-small cell lung cancer and malignant melanoma is frequently complicated by intrinsic or acquired resistance to targeted therapies.[1][2] Cancer cells exhibit remarkable plasticity, often rerouting signaling through alternative pro-survival pathways when a primary driver is inhibited.[2] This reality underscores the need for agents that can target multiple critical cellular processes simultaneously.

1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) is a novel small molecule that has demonstrated significant anti-cancer activity in preclinical models of lung cancer, melanoma, and leukemia.[3][4] Its efficacy stems from its ability to induce profound cellular stress and disrupt several interconnected signaling networks that are fundamental for tumor growth and survival. This guide synthesizes the current understanding of its mechanism, providing a framework for its continued investigation.

Core Mechanism of Action: A Triad of Cellular Disruption

The anti-neoplastic activity of COH-SR4 is not attributable to a single molecular interaction but rather to the induction of a systemic failure in the cancer cell's adaptive capabilities. The core mechanism can be understood through three interconnected events: activation of the AMPK pathway, inhibition of the PI3K/Akt pathway, and the resulting induction of apoptosis and cell cycle arrest.

Master Metabolic Regulator: Activation of AMPK

The AMP-activated protein kinase (AMPK) is a critical cellular energy sensor. In states of low energy (high AMP:ATP ratio), AMPK is activated and switches cellular processes from anabolic (growth) to catabolic (energy-producing), effectively acting as a tumor suppressor. COH-SR4 treatment leads to a significant increase in the phosphorylation of AMPK (pAMPK), indicating its activation.[1][3][4] This activation is a pivotal event, triggering a cascade of anti-proliferative signals.

Activated AMPK directly inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[3] This is evidenced by the observed decrease in the phosphorylation of the mTOR substrate p70S6K following COH-SR4 treatment.[3] By activating a primary metabolic checkpoint, COH-SR4 effectively cuts off a key signaling route required for tumor growth.

COH_SR4_AMPK_Pathway COH_SR4 COH-SR4 AMPK AMPK COH_SR4->AMPK Indirect Activation pAMPK pAMPK (Active) AMPK->pAMPK mTORC1 mTORC1 pAMPK->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Proliferation Cell Growth & Proliferation p70S6K->Proliferation

Figure 1: COH-SR4 activates the AMPK pathway, leading to mTORC1 inhibition.
Shutdown of Pro-Survival Signaling: PI3K/Akt Pathway Inhibition

The PI3K/Akt signaling pathway is one of the most frequently hyperactivated pathways in human cancer, promoting cell survival, proliferation, and resistance to apoptosis. COH-SR4 treatment effectively counteracts this pro-survival signaling, as demonstrated by a marked decrease in the levels of phosphorylated Akt at the Serine 473 residue (pAkt S473).[3][4] The inhibition of Akt signaling is a critical mechanistic component that synergizes with AMPK activation to push the cancer cell towards apoptosis.

Convergent Effects: Induction of Apoptosis and Cell Cycle Arrest

The dual impact of AMPK activation and Akt inhibition culminates in the robust induction of programmed cell death (apoptosis) and a halt in cellular proliferation.

Apoptosis: COH-SR4 shifts the balance of Bcl-2 family proteins towards a pro-apoptotic state. It increases the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2.[3][5] In melanoma models, an increase in the pro-apoptotic protein Bim is also observed.[1] This ultimately leads to the cleavage and activation of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, which has been consistently observed in COH-SR4 treated cells.[3][4]

COH_SR4_Mechanism cluster_input Drug Action cluster_pathways Core Signaling Pathways cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome COH_SR4 COH-SR4 AMPK AMPK Activation COH_SR4->AMPK Akt Akt Inhibition COH_SR4->Akt Bcl2_Family Bax ↑ / Bcl-2 ↓ AMPK->Bcl2_Family CellCycle_Proteins CDK/Cyclin Modulation AMPK->CellCycle_Proteins Akt->Bcl2_Family Akt->CellCycle_Proteins Apoptosis Apoptosis (cleaved PARP ↑) Bcl2_Family->Apoptosis CellCycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) CellCycle_Proteins->CellCycle_Arrest

Figure 2: Convergent signaling pathways modulated by COH-SR4.

Cell Cycle Arrest: COH-SR4 effectively halts the cell division machinery, though the specific phase of arrest appears to be cell-type dependent.

  • Lung Cancer: Treatment induces a G0/G1 phase arrest.[3][6] This is mechanistically supported by the decreased expression of key cell cycle regulatory proteins including CDK2, CDK4, Cyclin A, Cyclin B1, and Cyclin E1, along with an increase in the CDK inhibitor p27.[3][5]

  • Melanoma: In melanoma cells, COH-SR4 causes a G2/M phase arrest, which is associated with the downregulation of CDK4 and Cyclin B1.[2][4]

Ancillary Mechanisms: Broadening the Anti-Cancer Effect

Beyond the core mechanisms, COH-SR4 exhibits other activities that contribute to its anti-cancer profile.

  • Inhibition of Glutathione S-transferase (GST): COH-SR4 has been shown to inhibit the activity of GST, an enzyme family involved in detoxification and often implicated in the development of drug resistance.[3][4][6]

  • Reversal of EMT Markers: In both lung cancer and melanoma models, COH-SR4 treatment decreases the expression of mesenchymal markers like vimentin and fibronectin while increasing the epithelial marker E-cadherin.[3][4] This suggests a potential to inhibit metastasis and reverse the aggressive epithelial-mesenchymal transition (EMT) phenotype.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of COH-SR4 have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in the low micromolar range.

Cell LineCancer TypeIC50 (µM)Citation
H358Non-Small Cell Lung Cancer~5 µM[3]
H520Non-Small Cell Lung Cancer~7.5 µM[3]
A549Non-Small Cell Lung Cancer~10 µM[3]
SK-MEL-2Melanoma~6 µM[4]
SK-MEL-5Melanoma~7 µM[4]
A375Melanoma~8 µM[4]

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity and reproducibility, the following protocols are provided as a guide for validating the key mechanistic claims associated with COH-SR4.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of the compound.

  • Cell Seeding: Seed cancer cells (e.g., H358, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of COH-SR4 in complete culture medium. Replace the existing medium with medium containing the various concentrations of the compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-96 hours at 37°C in a humidified 5% CO2 incubator.[3][4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Pathways

This workflow validates the modulation of key proteins in the AMPK, Akt, and apoptotic pathways.

Western_Blot_Workflow start 1. Cell Treatment (COH-SR4 vs Vehicle) lysis 2. Cell Lysis & Protein Quantification (BCA) start->lysis sds_page 3. SDS-PAGE (Protein Separation) lysis->sds_page transfer 4. Membrane Transfer (PVDF or Nitrocellulose) sds_page->transfer blocking 5. Blocking (5% BSA or Milk) transfer->blocking primary_ab 6. Primary Antibody Incubation (e.g., pAMPK, pAkt, Cleaved PARP, Actin) blocking->primary_ab secondary_ab 7. Secondary Ab Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection (ECL) secondary_ab->detection end 9. Image Analysis & Quantification detection->end

Figure 3: Standard workflow for Western Blot analysis.
  • Cell Treatment & Lysis: Treat cells grown in 6-well plates with COH-SR4 (e.g., 10 µM) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting pAMPK, AMPK, pAkt, Akt, cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Analysis: Quantify band intensities and normalize phospho-protein levels to total protein levels and the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with COH-SR4 (e.g., 10 µM) or vehicle for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) represents a promising class of anti-cancer compounds whose efficacy is rooted in its ability to induce a systemic crisis in cancer cells. By simultaneously activating the AMPK energy stress pathway, inhibiting pro-survival Akt signaling, and disrupting cell cycle machinery, COH-SR4 creates a non-redundant, multi-faceted attack that is difficult for cancer cells to overcome. The additional inhibition of GST and reversal of EMT markers further enhance its therapeutic potential.

Future research should focus on identifying the direct molecular target(s) responsible for initiating these downstream events. Furthermore, given its multi-targeted mechanism, COH-SR4 holds significant promise for use in combination therapies, potentially re-sensitizing tumors to other targeted agents or conventional chemotherapy. In vivo studies in additional cancer models, including patient-derived xenografts, will be crucial for its continued clinical development.

References

  • Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Rahbar, S., & Awasthi, S. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Biochemical Pharmacology, 86(12), 1664–1672. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Berz, D., Rahbar, S., & Awasthi, S. (2014). Abstract 2149: Novel compound 1, 3-bis (3, 5-dichlorophenyl) urea inhibits lung cancer progression. Cancer Research, 74(19 Supplement), 2149–2149. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., ... & Rahbar, S. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1419–1427. [Link]

  • Leake, K. (2016). 1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. Journal of Clinical & Experimental Dermatology Research, 7(5). [Link]

  • Biochemical Pharmacology (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. [Link]

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  • MDPI (2023). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. [Link]

  • PubMed (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. [Link]

  • International Journal of Molecular Sciences (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]

  • STAR Protocols (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

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  • ResearchGate (2021). Experimental procedures and selection of kinase inhibitors. [Link]

  • PubMed Central (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. [Link]

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Biological activity of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

Executive Summary

1,3-bis(3,5-dichlorophenyl)urea, designated COH-SR4, is a novel small molecule that has emerged as a potent modulator of critical cellular signaling pathways. Initially identified for its anti-cancer properties, subsequent research has unveiled its significant role in metabolic regulation. The core mechanism of COH-SR4 converges on the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation triggers a cascade of downstream effects, including the inhibition of mTOR signaling, suppression of adipogenesis, and induction of cell cycle arrest and apoptosis in malignant cells. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and diverse biological activities of COH-SR4, presenting its potential as a therapeutic candidate for both metabolic disorders and oncology.

Part 1: Physicochemical Properties and Synthesis

COH-SR4 is a symmetrical urea derivative characterized by two 3,5-dichlorophenyl groups. Its chemical and physical properties are foundational to its biological interactions.

Table 1: Physicochemical Properties of COH-SR4

Property Value Reference
Chemical Formula C₁₃H₈Cl₄N₂O [1]
Molecular Weight 350.03 g/mol [1]

| Structure | 1,3-bis(3,5-dichlorophenyl)urea |[1] |

Synthesis Overview

The synthesis of COH-SR4 is achieved through a straightforward and previously validated protocol.[1][2] The process involves the reaction of 3,5-dichloroaniline with 3,5-dichlorophenyl isocyanate in a suitable solvent such as dichloromethane (DCM) at ambient temperature.

  • Workflow for COH-SR4 Synthesis

cluster_reactants Reactants cluster_process Process cluster_products Purification & Product r1 3,5-Dichloroaniline p1 Solvent: Dichloromethane (DCM) r1->p1 r2 3,5-Dichlorophenyl Isocyanate r2->p1 p2 Ambient Temperature (~19 hours) p1->p2 pr1 Filtration p2->pr1 pr2 Wash with DCM pr1->pr2 pr3 Final Product: COH-SR4 pr2->pr3

Caption: Synthetic workflow for 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4).

Part 2: Core Mechanism of Action: Indirect AMPK Activation

The primary biological activity of COH-SR4 stems from its ability to potently activate AMP-activated protein kinase (AMPK).[3][4] AMPK functions as a metabolic master switch, activated during states of low cellular energy (high AMP:ATP ratio) to restore energy balance by switching off anabolic, ATP-consuming pathways and switching on catabolic, ATP-producing pathways.

COH-SR4's activation of AMPK is notable for being indirect and independent of the canonical upstream kinases Liver Kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[3][4] This suggests that COH-SR4 acts by inducing a state of metabolic stress that alters the intracellular AMP:ATP ratio.[3] While the precise molecular target remains under investigation, evidence points towards a potential role as a mitochondrial uncoupler, which would disrupt the proton gradient, decrease ATP synthesis, and consequently elevate AMP levels, leading to AMPK activation.[3][5]

COHSR4 COH-SR4 Mito Mitochondrial Stress (Potential Uncoupling) COHSR4->Mito Induces ATP ↓ ATP Synthesis Mito->ATP AMP_Ratio ↑ AMP:ATP Ratio ATP->AMP_Ratio AMPK AMPK Activation (p-AMPK) AMP_Ratio->AMPK Allosterically Activates Downstream Downstream Biological Effects AMPK->Downstream

Caption: Proposed mechanism for the indirect activation of AMPK by COH-SR4.

Part 3: Biological Activity in Metabolic Regulation

Through its activation of AMPK, COH-SR4 exerts profound effects on metabolic processes, particularly adipogenesis and systemic glucose and lipid homeostasis.

Anti-Adipogenic Effects

Obesity is characterized by an increase in the number (hyperplasia) and size (hypertrophy) of adipocytes. COH-SR4 has been demonstrated to be a potent inhibitor of adipocyte differentiation.[6][7][8]

In the 3T3-L1 preadipocyte model, treatment with COH-SR4 during differentiation significantly inhibits intracellular lipid accumulation in a dose-dependent manner, with an estimated IC50 of ~1.5 µM.[9] This inhibitory effect is most pronounced during the early phase of differentiation and is mediated by two key events:

  • Inhibition of Mitotic Clonal Expansion : COH-SR4 induces cell cycle arrest at the G1/S phase transition, preventing the initial wave of proliferation required for adipogenesis.[7][8]

  • Downregulation of Adipogenic Factors : The compound suppresses the expression of key adipogenesis-related transcription factors (e.g., PPARγ, C/EBPα) and their target lipogenic proteins (e.g., FAS, aP2).[6][9]

These effects are direct consequences of AMPK-mediated inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Activated AMPK phosphorylates TSC2 and Raptor, components of the mTORC1 complex, leading to its inhibition.[6][7][8] This in turn decreases the phosphorylation of downstream mTORC1 effectors like p70S6K and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[7] The essential role of AMPK in this process was confirmed by experiments showing that the knockdown of AMPKα1/α2 subunits reverses the anti-adipogenic effects of COH-SR4.[7]

cluster_downstream Downstream Effects AMPK AMPK Activation (by COH-SR4) TSC2 Phosphorylation of TSC2 & Raptor AMPK->TSC2 mTORC1 mTORC1 Inhibition TSC2->mTORC1 p70S6K ↓ p-p70S6K mTORC1->p70S6K EBP1 ↓ p-4E-BP1 mTORC1->EBP1 ProteinSynth ↓ Protein Synthesis p70S6K->ProteinSynth EBP1->ProteinSynth CellCycle ↓ Cell Cycle Progression (G1/S Arrest) ProteinSynth->CellCycle Adipogenesis Inhibition of Adipogenesis CellCycle->Adipogenesis

Caption: COH-SR4's anti-adipogenic signaling cascade via AMPK-mTORC1.

Systemic Metabolic Improvements (In Vivo)

The metabolic benefits of COH-SR4 have been validated in animal models of obesity. In high-fat diet (HFD)-induced obese mice, oral administration of COH-SR4 (5 mg/kg) for six weeks produced significant therapeutic effects without altering food intake.[3][4]

Table 2: In Vivo Metabolic Effects of COH-SR4 in HFD-Induced Obese Mice

Parameter Outcome of COH-SR4 Treatment Reference
Body Weight Significantly reduced [4]
Hyperlipidemia Prevented [4]
Glycemic Control Improved [4]
Epididymal Fat Mass Markedly decreased [4]
Adipocyte Size Reduced (decreased hypertrophy) [4]
Plasma Adiponectin Increased [4]
Plasma Leptin Reduced [4]

| Hepatic Steatosis | Prevented (decreased liver triglycerides) |[4] |

These systemic improvements are underpinned by the activation of AMPK in both the liver and adipose tissue.[3] In the liver, COH-SR4 suppressed the mRNA expression of key genes involved in de novo lipogenesis (e.g., Srebf1, Acaca, Fasn) and gluconeogenesis (e.g., Pck1, G6pc), consistent with the known functions of hepatic AMPK activation.[4]

Part 4: Anticancer Activity

COH-SR4 exhibits potent anti-proliferative and pro-apoptotic activity across a range of human cancers, including melanoma and lung cancer.[1][2] Its anticancer effects are multifaceted, involving cell cycle arrest, induction of apoptosis, and modulation of key oncogenic signaling pathways.

Effects on Cancer Cell Lines
  • Melanoma : In melanoma cell lines (B16-F0, A2058), COH-SR4 treatment decreases cell survival, inhibits clonogenic potential, and induces apoptosis.[1][10] Mechanistically, it causes a G2/M phase cell cycle arrest and leads to increased levels of p-AMPK and cleaved PARP, alongside decreased levels of p-Akt, vimentin, CDK4, and cyclin B1.[1][10]

  • Lung Cancer : In lung cancer cells (H1417, H358, H520), COH-SR4 inhibits survival and induces apoptosis, accompanied by a G0/G1 cell cycle arrest.[2][11] This is associated with the inhibition of cell cycle regulatory proteins like CDK2 and CDK4.[2][11] Furthermore, COH-SR4 treatment decreases levels of the anti-apoptotic protein Bcl2 and the mesenchymal marker vimentin, while increasing the pro-apoptotic protein Bax and the epithelial marker E-cadherin, suggesting an ability to reverse the epithelial-mesenchymal transition (EMT).[11]

Table 3: In Vitro Anti-proliferative Activity (IC50) of COH-SR4

Cell Line Cancer Type IC50 Value (µM) Reference
B16-F0 Melanoma 5 ± 1 [1]
A2058 Melanoma 7 ± 1 [1]
H1417 Lung 1.2 ± 0.2 [2]
H358 Lung 2.1 ± 0.2 [2]

| H520 | Lung | 2.4 ± 0.3 |[2] |

In Vivo Anticancer Efficacy

Oral administration of COH-SR4 was well-tolerated and resulted in significant tumor inhibition in both syngeneic and xenograft mouse models of melanoma and lung cancer.[1][2] Histopathological analysis of resected tumors revealed increased p-AMPK levels, reduced cell proliferation (decreased Ki67), and decreased angiogenesis (decreased CD31), confirming the in vivo mechanism of action.[2][10]

cluster_pathways Modulated Pathways COHSR4 COH-SR4 AMPK ↑ p-AMPK COHSR4->AMPK Akt ↓ p-Akt AMPK->Akt mTOR ↓ mTOR Signaling AMPK->mTOR Apoptosis Apoptosis (↑ Bax, ↓ Bcl2, ↑ Cleaved PARP) Akt->Apoptosis EMT EMT Reversal (↓ Vimentin, ↑ E-Cadherin) Akt->EMT CellCycle Cell Cycle Arrest (G0/G1 or G2/M) mTOR->CellCycle TumorInhibition Tumor Inhibition Apoptosis->TumorInhibition CellCycle->TumorInhibition EMT->TumorInhibition

Caption: Consolidated signaling pathways for the anticancer effects of COH-SR4.

Part 5: Key Experimental Protocols

The following protocols are representative of the methodologies used to characterize the biological activity of COH-SR4.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Plate cells (e.g., H358 lung cancer, 3T3-L1 preadipocytes) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing various concentrations of COH-SR4 (e.g., 0.1 to 25 µM) or vehicle control (DMSO).

  • Incubation : Incubate the plates for the desired time period (e.g., 48 or 96 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect specific proteins and their phosphorylation status.

  • Cell Lysis : Treat cells with COH-SR4 for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE : Denature 20-40 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

start Cell Treatment (COH-SR4) step1 Cell Lysis & Protein Quant. start->step1 step2 SDS-PAGE (Separation) step1->step2 step3 Membrane Transfer step2->step3 step4 Blocking step3->step4 step5 Primary Ab Incubation step4->step5 step6 Secondary Ab Incubation step5->step6 step7 ECL Detection step6->step7 end Data Analysis step7->end

Caption: Standard experimental workflow for Western Blot analysis.

Part 6: Conclusion and Future Directions

1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) is a compelling small molecule with a dual-action profile targeting fundamental cellular processes in both metabolic disease and cancer. Its primary mechanism, the indirect activation of the master metabolic sensor AMPK, provides a robust foundation for its therapeutic potential. By triggering AMPK, COH-SR4 effectively inhibits anabolic pathways like lipogenesis and protein synthesis while promoting catabolic processes and inducing apoptosis in cancer cells.

Future research should focus on:

  • Target Deconvolution : Identifying the direct molecular target of COH-SR4 to fully elucidate how it induces mitochondrial and cellular stress.

  • Pharmacokinetic and Pharmacodynamic Studies : Comprehensive profiling to optimize dosing, delivery, and therapeutic windows for different indications.

  • Combinatorial Therapies : Investigating the synergistic potential of COH-SR4 with existing anti-diabetic or anti-cancer agents to enhance efficacy and overcome resistance.

  • Translational Studies : Advancing COH-SR4 through further preclinical toxicology and safety studies to pave the way for potential clinical investigation in obesity, type 2 diabetes, or specific cancers.

The body of evidence strongly suggests that COH-SR4 is a promising chemical scaffold for the development of novel therapeutics aimed at modulating cellular energy metabolism.

References

  • Figarola, J. L., et al. (2013). Small-molecule COH-SR4 inhibits adipocyte differentiation via AMPK activation. International Journal of Molecular Medicine. Available at: [Link]

  • Figarola, J. L., et al. (2013). Small-molecule COH-SR4 inhibits adipocyte differentiation via AMPK activation. PubMed. Available at: [Link]

  • Figarola, J. L., et al. (2013). Small-molecule COH-SR4 inhibits adipocyte differentiation via AMPK activation. Spandidos Publications. Available at: [Link]

  • Figarola, J. L., et al. (2013). COH-SR4 Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice. PLoS ONE. Available at: [Link]

  • Figarola, J. L., et al. (2013). COH-SR4 reduces body weight, improves glycemic control and prevents hepatic steatosis in high fat diet-induced obese mice. PubMed. Available at: [Link]

  • Singhal, S. S., et al. (2014). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Journal of Cancer Science & Therapy. Available at: [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE. Available at: [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. PubMed. Available at: [Link]

  • Leake, K. (2016). 1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. Conference Series. Available at: [Link]

  • Figarola, J. L., et al. (2013). COH-SR4 causes cell cycle arrest and inhibits mTOR in differentiating adipocytes. ResearchGate. Available at: [Link]

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A Comprehensive Technical Guide to the Solubility and Stability Profiling of 1-(3,5-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

1-(3,5-Dichlorophenyl)urea (CAS No. 13142-57-9) is a chemical compound belonging to the phenylurea class. Compounds of this nature are significant as intermediates in chemical synthesis, as potential metabolites of herbicides, and as subjects of academic research.[1][2] For professionals in research and drug development, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a foundational requirement for any successful application. Key among these properties are solubility and stability, which dictate everything from formulation strategies and bioavailability to storage conditions, shelf-life, and the development of robust analytical methods.[3][4]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data for this specific molecule, this document serves as a practical, methodology-focused whitepaper. It is designed to empower researchers to generate reliable, high-quality data by explaining the causality behind experimental choices, providing field-proven protocols, and grounding all recommendations in established scientific principles.

Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the logical starting point for any experimental design. The structure of this compound, featuring a hydrophobic dichlorophenyl ring and a polar urea moiety capable of hydrogen bonding, suggests a complex solubility behavior.

PropertyValueSource
CAS Number 13142-57-9[5]
Molecular Formula C₇H₆Cl₂N₂O[1][5]
Molecular Weight 205.04 g/mol [1][5]
Predicted pKa ~13.5 (Urea N-H)Analogous to related compounds[6]
Predicted logP ~2.7Analogous to related compounds[6]

The predicted partition coefficient (logP) indicates a preference for lipophilic environments, suggesting limited aqueous solubility. The high pKa of the urea proton means it is unlikely to ionize under typical physiological or formulation pH conditions.

Solubility Profiling: A Methodical Approach

Solubility determines a compound's dissolution rate and bioavailability, making it a critical parameter. The principle of "like dissolves like" is our guide; the hydrophobic nature of the dichlorophenyl ring will dominate interactions in non-polar solvents, while the urea group will contribute to solubility in polar, hydrogen-bond-accepting solvents.[7]

2.1 Causality Behind Experimental Design

To obtain meaningful and reproducible solubility data, we must measure thermodynamic solubility . This represents the true equilibrium saturation point of the compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for this determination because it allows sufficient time and agitation for the system to reach equilibrium, ensuring the data is not a kinetic artifact. The choice of solvents should span a wide range of polarities to build a comprehensive profile, informing everything from reaction chemistry to formulation.

2.2 Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is designed as a self-validating system to ensure accuracy.

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment. This confirms that saturation has been achieved.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected test solvent to the respective vials.

    • Aqueous: Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4.

    • Polar Protic: Methanol, Isopropanol.[8]

    • Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[9]

    • Less Polar: Dichloromethane (DCM), Tetrahydrofuran (THF).[10][11]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24-48 hours. This duration is critical for reaching equilibrium.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Supernatant Isolation: Carefully withdraw a known volume of the supernatant. Crucially, filter the supernatant through a 0.22 µm syringe filter (ideally, one with low compound binding, like PTFE or PVDF) to remove all undissolved particulates.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and analyze using a validated analytical method, such as the HPLC-UV method described in Section 4.0.

  • Calculation: Determine the concentration in the original supernatant by accounting for the dilution factor. Report the solubility in both mg/mL and molarity (mol/L).

2.3 Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess solid 1-(3,5-DCPU) to vial B Add precise volume of test solvent A->B C Equilibrate at constant temp (e.g., 24-48h shaker) B->C D Filter supernatant (0.22 µm syringe filter) C->D E Dilute filtered sample D->E F Quantify concentration via HPLC-UV E->F G Calculate & Report Solubility Data F->G

Caption: Workflow for Thermodynamic Solubility Determination.

2.4 Data Presentation: Solubility Profile

The results of the solubility experiments should be compiled into a clear, comparative table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
Deionized Water25Experimental ValueExperimental Value
PBS (pH 7.4)25Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
Acetonitrile25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value

Field Insight: For many phenylurea-type compounds with low aqueous solubility, preparing high-concentration stock solutions in DMSO or DMF is a common and effective practice for downstream biological assays or chemical reactions.

Stability Analysis and Forced Degradation

Stability testing is essential for identifying conditions that may compromise the compound's integrity. Forced degradation, or stress testing, is an intentional process designed to accelerate degradation to predict long-term stability and identify potential degradation products.[12] This is a core requirement of regulatory bodies like the ICH and is invaluable during early-stage development for creating stability-indicating analytical methods.[3][13] The goal is not complete destruction, but to achieve a target degradation of 5-20%, which is sufficient to detect and quantify degradants without generating irrelevant secondary products.[12]

3.1 Predicted Degradation Pathways

The most probable degradation pathway for a phenylurea compound under hydrolytic stress (acidic or basic conditions) is the cleavage of the amide-like bond of the urea functional group. This would yield 3,5-dichloroaniline and isocyanic acid, the latter of which is unstable in water and would further decompose. This prediction is based on the known chemistry of related phenylurea herbicides.

3.2 Visualization: Predicted Hydrolysis Pathway

G parent This compound prod1 3,5-Dichloroaniline parent->prod1  Hydrolysis  (H⁺ or OH⁻) prod2 Isocyanic Acid (decomposes) parent->prod2  Hydrolysis  (H⁺ or OH⁻)

Caption: Predicted Primary Hydrolytic Degradation Pathway.

3.3 Experimental Protocols for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be prepared. Small aliquots of this stock are then subjected to the following stress conditions. A control sample, diluted in the mobile phase and kept under normal conditions, should be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at 60 °C for a specified time (e.g., 2, 8, 24 hours).

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Causality: Low pH is known to catalyze the hydrolysis of amide-like bonds.[3][4]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Heat at 60 °C for a specified time.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • Causality: High pH provides the nucleophilic hydroxide ions to attack the carbonyl carbon of the urea.[3][4]

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a specified time.

    • Dilute for analysis.

    • Causality: This tests the molecule's susceptibility to oxidation, a common degradation pathway.[3]

  • Photostability:

    • Expose both solid powder and a solution (in a quartz cuvette) to a light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).

    • Keep a control sample wrapped in aluminum foil to shield it from light.

    • Analyze both the exposed and control samples.

    • Causality: Direct sunlight or UV exposure can provide the energy to break chemical bonds.[9][12]

  • Thermal Degradation (Solution & Solid State):

    • Place a vial of the solution and a vial of the solid powder in an oven at an elevated temperature (e.g., 60-80 °C) for a specified time.

    • Analyze against a control sample stored at the recommended temperature.

    • Causality: Heat can provide the activation energy for degradation reactions, and related ureas are known to decompose upon heating.[6][14]

3.4 Visualization: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Stock Solution 1-(3,5-DCPU) (e.g., 1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (Solid & Solution, 60°C) start->thermal analyze Analyze all samples & control via Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze report Calculate % Degradation Identify Degradants Assess Mass Balance analyze->report

Caption: Overview of the Forced Degradation Study Workflow.

Analytical Methodology for Quantification

A robust, validated, and stability-indicating analytical method is the cornerstone of any solubility or stability study. The method must be able to separate the parent compound from its degradation products, impurities, and any matrix components.

4.1 Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This technique is the workhorse of pharmaceutical analysis for good reason: it is robust, reproducible, and widely available.

  • Causality of Method Selection: An RP-HPLC method separates compounds based on polarity. This compound is relatively non-polar and will be well-retained on a C18 or C8 column. Its primary predicted degradant, 3,5-dichloroaniline, is more polar and will therefore elute earlier. This difference in retention time allows for accurate quantification of both the parent compound and its degradant. The dichlorophenyl chromophore provides strong UV absorbance for sensitive detection.[13][15]

4.2 Starting HPLC-UV Method Protocol
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for the hydrophobic parent compound.
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase.
Gradient Start at 30% B, ramp to 90% B over 10 min, hold 2 min, return to 30% BEnsures elution of the parent compound while also eluting more polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLStandard volume, can be adjusted based on concentration.
UV Detector 254 nm or λmax254 nm is a common wavelength for aromatic compounds; determine λmax by scanning a standard.
4.3 Advanced Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For studies requiring higher sensitivity or for the definitive identification of unknown degradation products, LC-MS/MS is the preferred method. It provides molecular weight information and fragmentation patterns, which are invaluable for structure elucidation.[15]

Data Interpretation and Conclusion

For Solubility Studies: The final data should be reported clearly as shown in Table 2.4. This profile will guide solvent selection for all future work.

For Stability Studies: The primary output is a stability profile table summarizing the percentage of the parent compound remaining and the percentage of key degradants formed under each stress condition. A critical concept is mass balance , where the sum of the parent compound and all degradation products should ideally account for 100% of the initial parent amount. A good mass balance validates that all major components have been detected.

References
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A Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1-(3,5-Dichlorophenyl)urea, a compound of interest in drug development and chemical research. The structural elucidation of such molecules is paramount for understanding their chemical behavior and biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (C₇H₆Cl₂N₂O, Molar Mass: 205.04 g/mol ) belongs to the class of phenylurea compounds, a scaffold known for a wide range of biological activities.[1] Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the synthesized compound. This guide will delve into the expected spectroscopic data for this compound, drawing upon established principles and data from closely related analogs to provide a robust analytical overview.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound and the numbering convention used for the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For urea-containing compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent choice as it helps in observing the exchangeable NH protons.[2]

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of DMSO-d₆. The spectrum would be recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and urea protons. Based on data from structurally similar compounds, the following chemical shifts and multiplicities are predicted.[3]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
NH (Urea)~8.9Singlet1H
Aromatic CH (C2'-H, C6'-H)~7.5Doublet2H
Aromatic CH (C4'-H)~7.2Triplet1H
NH₂ (Urea)~6.1Singlet2H

Causality Behind Assignments:

  • The NH proton attached to the dichlorophenyl ring is expected to be the most downfield due to the deshielding effects of the aromatic ring and the carbonyl group.

  • The aromatic protons at the C2' and C6' positions are chemically equivalent and appear as a doublet due to coupling with the C4' proton.

  • The aromatic proton at the C4' position will appear as a triplet due to coupling with the two equivalent protons at C2' and C6'.

  • The NH₂ protons are expected to be more upfield compared to the other NH proton and will likely appear as a broad singlet due to quadrupole broadening and exchange with any residual water in the solvent.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in the table below, based on analogous compounds.[3]

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Urea)~153
C-Cl (Aromatic)~134
C-N (Aromatic)~142
CH (Aromatic)~122, ~117

Causality Behind Assignments:

  • The carbonyl carbon (C=O) of the urea group is characteristically found in the downfield region of the spectrum, typically around 153 ppm.

  • The aromatic carbons directly bonded to the chlorine atoms (C-Cl) are deshielded and appear at a lower field.

  • The aromatic carbon attached to the nitrogen atom (C-N) is also significantly deshielded.

  • The aromatic CH carbons are expected to appear in the typical aromatic region, with slight variations based on their position relative to the substituents.

G cluster_nmr NMR Workflow SamplePrep Sample Preparation (5-10mg in DMSO-d6) H1_Acquisition 1H NMR Acquisition (400 MHz) SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition (100 MHz) SamplePrep->C13_Acquisition H1_Analysis 1H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) H1_Acquisition->H1_Analysis C13_Analysis 13C Spectrum Analysis (Chemical Shift) C13_Acquisition->C13_Analysis Structure_Confirmation Structural Confirmation H1_Analysis->Structure_Confirmation C13_Analysis->Structure_Confirmation

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C vibrations.

Experimental Protocol:

The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

The expected characteristic IR absorption bands are listed below.[2][4]

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Urea)3400 - 3200Medium-Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Urea, "Amide I")~1660Strong
N-H Bend (Urea, "Amide II")~1600Medium
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch (Urea)~1400Medium
C-Cl Stretch800 - 600Strong

Causality Behind Assignments:

  • The N-H stretching vibrations in ureas typically appear as a broad band in the 3400-3200 cm⁻¹ region.

  • The C=O stretching vibration , often referred to as the Amide I band in ureas, is a very strong and characteristic absorption.

  • The N-H bending vibration (Amide II band) is also a key diagnostic peak for the urea functionality.

  • The aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl ring.

  • The strong absorption in the lower wavenumber region is indicative of the C-Cl stretching vibrations .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

A mass spectrum could be obtained using various ionization techniques, with Electrospray Ionization (ESI) or Electron Impact (EI) being common choices. For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer. For EI, a solid probe or a GC inlet could be used.

Data Interpretation:

The key information from the mass spectrum is the molecular ion peak and the fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak for this compound is expected at an m/z of 204, corresponding to the monoisotopic mass.[1] Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

  • Fragmentation Pattern: The fragmentation of phenylureas is often initiated by cleavage of the C-N bonds of the urea linkage.[5] Predicted fragmentation pathways are illustrated below.

G M [M]⁺˙ m/z 204/206/208 F1 [C₆H₃Cl₂NH₂]⁺˙ m/z 161/163/165 M->F1 Loss of HNCO F2 [C₆H₃Cl₂NCO]⁺˙ m/z 187/189/191 M->F2 Loss of NH₂ F3 [NH₂CO]⁺ m/z 44 M->F3 Loss of C₆H₃Cl₂NH

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Causality Behind Fragmentation:

The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of stable fragment ions. The presence of the dichlorophenyl group will influence the relative abundance of these fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this compound. The provided experimental protocols and detailed interpretations of the spectral data serve as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3,5-Dichlorophenyl)urea and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted urea scaffold is a cornerstone in medicinal chemistry, giving rise to numerous therapeutic agents. Within this class, molecules containing a dichlorophenyl moiety have demonstrated significant biological activity. This technical guide provides a comprehensive analysis of the potential therapeutic targets of 1-(3,5-Dichlorophenyl)urea and its closely related analog, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4). Drawing from preclinical research, particularly in oncology, this document synthesizes the current understanding of their mechanisms of action, details key molecular targets, and provides robust experimental workflows for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical series.

Introduction: The Therapeutic Promise of Dichlorophenyl Ureas

Substituted ureas are a versatile class of compounds with a broad spectrum of biological activities, including kinase inhibition, receptor modulation, and enzyme inhibition. The specific compound, this compound, is a known environmental transformation product of the dicarboximide fungicide iprodione[1]. While direct research on this monomer is limited, extensive investigation into its dimeric analog, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , has unveiled potent anti-cancer properties, offering a validated roadmap to its potential therapeutic targets[2][3][4].

This guide will focus on the well-documented targets of COH-SR4 as a primary surrogate for identifying the therapeutic potential of this compound. The rationale is that the monomer may share overlapping mechanisms or act as a pharmacophore that engages similar biological pathways. We will explore key targets in cancer signaling, including metabolic enzymes, cell cycle regulators, and apoptosis pathways.

Primary Therapeutic Target Class: Cancer Metabolism and Signaling

Preclinical studies in lung cancer and melanoma have established COH-SR4 as a multi-targeting agent that disrupts cancer cell homeostasis through several interconnected pathways[2][4][5]. The primary therapeutic targets can be categorized into critical nodes of cancer signaling.

Target Profile: Glutathione S-Transferase (GST)

Rationale for Target Selection: Glutathione S-Transferases are a family of enzymes central to the mercapturic acid pathway, playing a crucial role in cellular detoxification. In cancer, GSTs are often overexpressed and contribute to therapeutic resistance by detoxifying chemotherapeutic agents. Inhibition of GST activity is a key initiating event in the mechanism of action of COH-SR4[2][3][5].

Proposed Mechanism of Interaction: COH-SR4 has been shown to directly inhibit GST activity. This inhibition leads to an increase in intracellular oxidative stress, sensitizing cancer cells to apoptosis. The dichlorophenyl groups are likely critical for binding to the hydrophobic substrate-binding site of GST enzymes.

Experimental Validation Workflow:

Protocol 1: In Vitro GST Activity Assay

This protocol describes a colorimetric assay to measure the inhibition of GST activity by a test compound.

  • Objective: To determine the IC50 value of this compound against purified GST.

  • Materials:

    • Purified GST enzyme (e.g., equine liver GST)

    • 1-Chloro-2,4-dinitrobenzene (CDNB)

    • Reduced glutathione (GSH)

    • Phosphate buffer (pH 6.5)

    • Test compound (this compound) dissolved in DMSO

    • 96-well microplate reader

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, GSH, and GST enzyme in a 96-well plate.

    • Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding CDNB to all wells.

    • Immediately measure the absorbance at 340 nm every minute for 10 minutes. The rate of increase in absorbance is proportional to GST activity.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

  • Expected Outcome: A dose-dependent decrease in GST activity, allowing for the determination of the compound's inhibitory potency.

Target Profile: AMP-Activated Protein Kinase (AMPK) Pathway

Rationale for Target Selection: AMPK is a master regulator of cellular energy homeostasis. Its activation halts anabolic processes and promotes catabolism, leading to cell cycle arrest and apoptosis, particularly in cancer cells with high energy demands. COH-SR4 is a potent activator of the AMPK pathway[2][3][4].

Proposed Mechanism of Interaction: The activation of AMPK by COH-SR4 appears to be a downstream consequence of GST inhibition and subsequent metabolic stress. However, a direct interaction cannot be ruled out. Activated AMPK (phosphorylated AMPK or pAMPK) then exerts its anti-tumor effects by phosphorylating downstream targets, leading to the inhibition of the mTOR pathway (indicated by decreased pP70S6K) and cell cycle arrest[2].

Experimental Validation Workflow:

The following diagram illustrates the proposed signaling cascade initiated by the compound, leading to its anti-cancer effects.

G cluster_0 Cellular Effects cluster_1 Molecular Pathway Apoptosis Apoptosis ↑ CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Angiogenesis Angiogenesis ↓ EMT EMT Reversal Compound This compound Analog (COH-SR4) GST GST Inhibition Compound->GST Akt pAkt ↓ Compound->Akt Crosstalk? AngiogenesisMarkers CD31 ↓ Ki67 ↓ Compound->AngiogenesisMarkers EMTMarkers Vimentin ↓ E-Cadherin ↑ Compound->EMTMarkers AMPK pAMPK ↑ GST->AMPK Metabolic Stress CellCycleProteins CDKs/Cyclins ↓ p27 ↑ AMPK->CellCycleProteins ApoptosisProteins Bax/Bim ↑ Bcl2 ↓ Cleaved PARP ↑ AMPK->ApoptosisProteins Akt->CellCycleProteins Akt->ApoptosisProteins CellCycleProteins->CellCycleArrest ApoptosisProteins->Apoptosis AngiogenesisMarkers->Angiogenesis EMTMarkers->EMT

Caption: Proposed mechanism of action for dichlorophenyl urea analogs.

Protocol 2: Western Blot Analysis for AMPK Pathway Activation

  • Objective: To detect changes in the phosphorylation status of AMPK and its downstream targets in cancer cells treated with this compound.

  • Materials:

    • Lung cancer (e.g., H358) or melanoma cell lines[2][4].

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-pAMPK (Thr172), anti-AMPK, anti-pAkt (Ser473), anti-Akt, anti-Bax, anti-Bcl2, anti-cleaved PARP.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence substrate.

  • Procedure:

    • Culture cancer cells to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Expected Outcome: A dose-dependent increase in the ratio of pAMPK/AMPK and a decrease in pAkt/Akt, along with corresponding changes in apoptotic markers.

Target Profile: Cell Cycle Machinery

Rationale for Target Selection: Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulation of the cell cycle. COH-SR4 induces potent cell cycle arrest in both G0/G1 and G2/M phases, depending on the cancer type[2][4][5].

Proposed Mechanism of Interaction: The compound's effect on the cell cycle is mediated by the modulation of key regulatory proteins. Studies show that COH-SR4 treatment leads to a decrease in the expression of Cyclin-Dependent Kinases (CDK2, CDK4) and their regulatory partners (Cyclin A, Cyclin B1, Cyclin E1)[2][3]. Concurrently, it upregulates the CDK inhibitor p27, which is involved in G1 arrest[2].

Quantitative Data Summary

The anti-proliferative activity of the analog COH-SR4 has been quantified across various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48hReference
H1417Lung Cancer1.2 ± 0.2[2]
H1618Lung Cancer1.5 ± 0.2[2]
H358Lung Cancer2.1 ± 0.2[2]
H520Lung Cancer2.4 ± 0.3[2]

Table 1: In vitro anti-proliferative activity of COH-SR4 in lung cancer cell lines.

Broader Therapeutic Potential: Fungicidal Activity

Given that this compound is a metabolite of the fungicide iprodione, it may possess intrinsic fungicidal properties[1]. Dicarboximide fungicides are known to have a multi-site mode of action, which can include:

  • Inhibition of lipid peroxidation.

  • Disruption of fungal cell membrane integrity.

  • Inhibition of spore germination[6][7].

These mechanisms suggest that the compound could be investigated as an antifungal agent, with potential targets in fungal membrane biosynthesis and oxidative stress response pathways.

Summary and Future Directions

The available evidence strongly suggests that this compound and its analogs are promising therapeutic candidates, particularly in oncology. The primary molecular targets converge on key pathways that control cancer cell metabolism, proliferation, and survival.

Key Takeaways:

  • Primary Target Hub: The inhibition of GST and activation of AMPK represent the central mechanism of action.

  • Downstream Effectors: The anti-cancer effects are executed through the modulation of the Akt pathway, cell cycle proteins (CDKs, cyclins, p27), and the intrinsic apoptosis pathway (Bcl2 family proteins, PARP).

  • Multi-Targeting Nature: The ability to engage multiple, critical signaling nodes simultaneously may reduce the likelihood of acquired resistance.

Future research should focus on directly validating these targets for the this compound monomer. Head-to-head studies comparing the monomer with the COH-SR4 dimer would elucidate the structure-activity relationship and determine if the monomer offers a superior therapeutic index. Furthermore, exploring its potential as an antifungal agent, based on its chemical lineage, could open new therapeutic avenues.

References

  • Singhal, S. S., et al. (2013). Novel Compound 1,3-bis(3,5-dichlorophenyl)urea Inhibits Lung Cancer Progression. PLoS ONE. [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1,3-bis(3,5-dichlorophenyl)urea Inhibits Lung Cancer Progression. National Institutes of Health. [Link]

  • Singhal, S. S., et al. (2015). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. National Institutes of Health. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Leake, K. (2017). 1, 3-bis (3, 5-dichlorophenyl) urea compound COH-SR4 inhibits proliferation and activates apoptosis in melanoma. Allied Academies. [Link]

  • Leake, K. (2016). 1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. OMICS International. [Link]

  • Al-Hourani, B. J., et al. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health. [Link]

  • Pscheidt, J. W., & Ocamb, C. M. (n.d.). Fungicide Theory of Use and Mode of Action. Oregon State University. [Link]

Sources

In-Vitro Efficacy of 1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4) on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the in-vitro evaluation of 1,3-bis(3,5-dichlorophenyl)urea, also known as COH-SR4, a novel compound with demonstrated anti-cancer properties. We delve into the core methodologies for assessing its efficacy on various cancer cell lines, with a particular focus on lung and melanoma cancers. This document is designed to equip researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to investigate the anti-proliferative and pro-apoptotic effects of COH-SR4. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and scientifically sound approach to its study.

Introduction: The Rationale for Investigating COH-SR4

The search for novel anti-cancer agents that can overcome therapeutic resistance is a paramount challenge in oncology. Many conventional chemotherapeutics are limited by toxic side effects and the development of resistance, often linked to mechanisms such as the overexpression of detoxification enzymes like Glutathione S-transferases (GSTs)[1][2][3][4]. The compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has emerged as a promising candidate due to its demonstrated efficacy in preclinical studies against various cancer cell lines, including those of lung and melanoma origin[5][6].

COH-SR4's mechanism of action is multifaceted, contributing to its potency. It has been shown to inhibit GST activity, thereby potentially circumventing a common drug resistance mechanism[5][6]. Furthermore, it induces cell cycle arrest and apoptosis through the activation of the AMP-activated protein kinase (AMPK) pathway[5][6][7]. AMPK is a crucial energy sensor in cells, and its activation can halt cell proliferation and promote cell death, making it an attractive target in cancer therapy[6][8][9][[“]][11]. This guide will walk through the essential in-vitro assays to characterize and validate the anti-cancer effects of COH-SR4.

Foundational In-Vitro Assays for Characterizing COH-SR4 Efficacy

A thorough in-vitro evaluation of a novel anti-cancer compound like COH-SR4 requires a battery of assays to assess its impact on cell viability, proliferation, and the induction of cell death. The following sections detail the principles and step-by-step protocols for these essential investigations.

Assessment of Cytotoxicity and Anti-Proliferative Effects

The initial step in characterizing a potential anti-cancer agent is to determine its effect on cancer cell viability and proliferation. The MTT and clonogenic assays are gold-standard methods for this purpose.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Rationale: This assay provides a rapid and quantitative assessment of the dose-dependent cytotoxic effects of COH-SR4 on a panel of cancer cell lines. By determining the half-maximal inhibitory concentration (IC50), researchers can compare the compound's potency across different cell types.

Click to view the detailed Step-by-Step MTT Assay Protocol

Materials:

  • Cancer cell lines of interest (e.g., H358, H520 lung cancer; A2058 melanoma)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • COH-SR4 stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of COH-SR4 in culture medium. Remove the old medium from the wells and add 100 µL of the COH-SR4 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve COH-SR4) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony.[16][17][18][19] This assay measures the long-term effects of a compound on cell survival and reproductive integrity.

Experimental Rationale: While the MTT assay measures short-term viability, the clonogenic assay provides insight into the long-term, sustained anti-proliferative effects of COH-SR4. A reduction in colony formation indicates that the compound is effective at inducing cell death or permanent cell cycle arrest.

Click to view the detailed Step-by-Step Clonogenic Assay Protocol

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • COH-SR4 stock solution

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of COH-SR4 for 24 hours.

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

  • Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution for 15 minutes, and then stain with crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.

Investigation of Apoptosis Induction

A key mechanism of many successful anti-cancer drugs is the induction of apoptosis, or programmed cell death. Several assays can be employed to confirm that COH-SR4 induces apoptosis in cancer cells.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[20][21][22][23][24] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.

Experimental Rationale: This assay provides direct visual evidence of apoptosis induction by COH-SR4 at the single-cell level. An increase in TUNEL-positive cells following treatment indicates that the compound triggers the apoptotic cascade.

Click to view the detailed Step-by-Step TUNEL Assay Protocol

Materials:

  • Cells grown on coverslips or in chamber slides

  • COH-SR4

  • PBS

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with COH-SR4 for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells on ice for 2 minutes.

  • TUNEL Staining: Wash with PBS and incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Visualization: Wash the cells and mount the coverslips on microscope slides. Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[7][25] Propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, is used as a counterstain to identify late apoptotic and necrotic cells.

Experimental Rationale: This flow cytometry-based assay allows for the quantification of different cell populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive). This provides a more detailed picture of the mode of cell death induced by COH-SR4.

Click to view the detailed Step-by-Step Annexin V/PI Staining Protocol

Materials:

  • Treated and control cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest the treated and control cells and wash them with PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 is a critical executioner caspase. Its activity can be measured using a colorimetric or fluorometric assay where a caspase-3 specific substrate is cleaved to produce a detectable signal.[26][27][28][29]

Experimental Rationale: Measuring the activity of caspase-3 provides biochemical evidence that COH-SR4 induces apoptosis through the canonical caspase-dependent pathway. An increase in caspase-3 activity is a strong indicator of apoptosis induction.

Click to view the detailed Step-by-Step Caspase-3 Activity Assay Protocol

Materials:

  • Treated and control cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)

  • Reaction buffer

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the treated and control cells to release intracellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the control.

Analysis of Cell Cycle Distribution

Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze cell cycle distribution.[5][30][31][32] PI is a DNA-intercalating agent, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Experimental Rationale: This assay allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the population of cells in a particular phase after COH-SR4 treatment indicates cell cycle arrest at that checkpoint. Previous studies have shown that COH-SR4 can induce G0/G1 arrest in lung cancer cells and G2/M arrest in melanoma cells.[5][6]

Click to view the detailed Step-by-Step Cell Cycle Analysis Protocol

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

  • Data Modeling: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Elucidating the Molecular Mechanism of Action

Understanding the molecular pathways affected by COH-SR4 is crucial for its development as a therapeutic agent. Western blotting is a powerful technique to investigate changes in protein expression and signaling pathway activation.

Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[33][34] This technique is instrumental in confirming the molecular targets of COH-SR4 and its downstream effects.

Experimental Rationale: Based on existing research, COH-SR4 is known to activate the AMPK pathway and inhibit the Akt/mTOR pathway.[35][36][37][38][39] Western blotting can be used to probe for the phosphorylation status of key proteins in these pathways (e.g., phospho-AMPK, phospho-Akt, phospho-p70S6K) and the expression levels of proteins involved in cell cycle regulation (e.g., CDK2, CDK4, Cyclin A, Cyclin B1, p27) and apoptosis (e.g., Bcl-2, Bax, cleaved PARP).[5][7]

Click to view the detailed Step-by-Step Western Blotting Protocol

Materials:

  • Treated and control cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and quantify protein concentration.

  • SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from the in-vitro assays should be summarized in tables.

Table 1: In-Vitro Cytotoxicity (IC50) of COH-SR4 in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48hReference
H1417Lung Cancer1.2 ± 0.2
H1618Lung Cancer1.5 ± 0.2
H358Lung Cancer2.1 ± 0.2
H520Lung Cancer2.4 ± 0.3
B16-F0Melanoma5 ± 1 (96h)[5]
Hs600TMelanoma6 ± 1 (96h)[5]
A2058Melanoma11 ± 2 (96h)[5]
Table 2: Summary of COH-SR4 Effects on Cell Cycle and Apoptosis
Cell LineEffect on Cell CycleKey Apoptotic MarkersReference
H358, H520G0/G1 ArrestIncreased Cleaved PARP, Increased Bax/Bcl-2 ratio
Melanoma LinesG2/M ArrestIncreased Cleaved PARP, Increased Bim[5][6]

Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental workflows and molecular signaling pathways.

Experimental Workflow Diagram

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity & Survival cluster_phase2 Phase 2: Apoptosis Induction cluster_phase3 Phase 3: Mechanism of Action start Cancer Cell Lines mtt MTT Assay (IC50 Determination) start->mtt clonogenic Clonogenic Assay (Long-term Survival) start->clonogenic apoptosis_start COH-SR4 Treatment tunel TUNEL Assay (DNA Fragmentation) apoptosis_start->tunel annexin Annexin V / PI (Flow Cytometry) apoptosis_start->annexin caspase Caspase-3 Assay (Executioner Caspase) apoptosis_start->caspase moa_start COH-SR4 Treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) moa_start->cell_cycle western Western Blotting (Signaling Pathways) moa_start->western

Caption: General experimental workflow for the in-vitro evaluation of COH-SR4.

COH-SR4 Signaling Pathway Diagram

coh_sr4_pathway cluster_targets Direct Targets cluster_downstream Downstream Effects COH_SR4 COH-SR4 GST GST COH_SR4->GST Inhibits AMPK_activation AMPK Activation COH_SR4->AMPK_activation Induces Akt_inhibition p-Akt Inhibition AMPK_activation->Akt_inhibition Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) AMPK_activation->Cell_Cycle_Arrest Apoptosis Apoptosis AMPK_activation->Apoptosis mTOR_inhibition mTOR Inhibition Akt_inhibition->mTOR_inhibition Leads to mTOR_inhibition->Cell_Cycle_Arrest mTOR_inhibition->Apoptosis

Caption: Proposed signaling pathway of COH-SR4 in cancer cells.

Conclusion and Future Directions

The in-vitro studies of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) have consistently demonstrated its potential as a potent anti-cancer agent in various cell lines. Its multifaceted mechanism of action, involving the inhibition of the drug resistance-associated enzyme GST and the activation of the tumor-suppressing AMPK pathway, makes it a compelling candidate for further development. The methodologies outlined in this guide provide a robust framework for researchers to validate and expand upon these findings.

Future in-vitro work could explore the efficacy of COH-SR4 in a broader range of cancer cell lines, investigate potential synergistic effects with existing chemotherapeutics, and delve deeper into the upstream regulators of AMPK activation by this compound. Such studies will be instrumental in advancing COH-SR4 through the drug development pipeline and ultimately, into clinical applications.

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  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • JoVE. (2023). Video: The TUNEL Assay. Retrieved from [Link]

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  • Lesot, H., et al. (2011). Detection of apoptosis by TUNEL assay. Methods in Molecular Biology, 731, 163–166. [Link]

  • Rafehi, H., et al. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (49), 2573. [Link]

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Discovery and history of 1-(3,5-Dichlorophenyl)urea as a research compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 1-(3,5-Dichlorophenyl)urea and its Derivatives as Research Compounds

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, tracing its origins as an environmental metabolite to the significant discovery of its dimeric analog, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), as a potent anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, validated experimental protocols, and a forward-looking perspective on this chemical scaffold.

Part 1: The Monomer - this compound

Introduction and Chemical Properties

This compound is a chemical compound belonging to the phenylurea class, characterized by a urea group substituted with a 3,5-dichlorinated phenyl ring.[1] While not extensively studied as a primary bioactive agent itself, its significance in the scientific literature stems primarily from its role as a key metabolite of the widely used dicarboximide fungicide, Iprodione.[1] Understanding the properties and formation of this monomer is crucial for environmental science and toxicology, and it provides the foundational context for the development of more complex derivatives.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆Cl₂N₂O[1]
Molecular Weight 205.04 g/mol [1]
CAS Number 13142-57-9[1]
Appearance White crystalline solid (predicted)
IUPAC Name (3,5-dichlorophenyl)urea[1]
Discovery Context: A Metabolite of Iprodione

The history of this compound is intrinsically linked to the environmental fate of the fungicide Iprodione. Research into the biodegradation of Iprodione in soil and by various microorganisms revealed a metabolic pathway that leads to the formation of several breakdown products.[2][3] Bacterial strains, such as Arthrobacter sp., have been shown to transform Iprodione into metabolites like 3,5-dichlorophenylcarboximide and subsequently (3,5-dichlorophenylurea) acetic acid.[2][3] this compound is recognized as an environmental transformation product within this degradation cascade.[1]

This discovery is significant for several reasons:

  • Environmental Monitoring: It serves as a biomarker for Iprodione contamination in soil and water.

  • Toxicological Assessment: The formation of metabolites necessitates toxicological evaluation to understand the full environmental impact of the parent fungicide.

  • Bioremediation Research: Understanding the degradation pathway is essential for developing bioremediation strategies to clean up contaminated sites.

Synthesis of this compound

While typically formed through environmental degradation, this compound can be synthesized in the laboratory for use as an analytical standard or for further chemical derivatization. A common synthetic route for phenylureas involves the reaction of an appropriately substituted aniline with an isocyanate or a source of the carbamoyl group.

Conceptual Laboratory Synthesis Protocol:
  • Starting Materials: 3,5-dichloroaniline and a urea-forming reagent (e.g., potassium cyanate in the presence of a weak acid, or chlorosulfonyl isocyanate followed by hydrolysis).[4]

  • Reaction: 3,5-dichloroaniline is dissolved in a suitable solvent.

  • Urea Formation: The urea-forming reagent is added, often under controlled temperature conditions, to introduce the carbamoyl group (-CONH₂) onto the aniline nitrogen.

  • Work-up and Purification: The reaction mixture is processed to isolate the this compound product, which is then purified, typically by recrystallization, to yield the final compound.

G cluster_synthesis Synthesis of this compound 3,5-Dichloroaniline 3,5-Dichloroaniline This compound This compound 3,5-Dichloroaniline->this compound Reaction Urea-forming Reagent Urea-forming Reagent Urea-forming Reagent->this compound G cluster_synthesis_dimer Synthesis of 1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4) 3,5-Dichloroaniline 3,5-Dichloroaniline COH-SR4 COH-SR4 3,5-Dichloroaniline->COH-SR4 Reaction in Dichloromethane 3,5-Dichlorophenyl isocyanate 3,5-Dichlorophenyl isocyanate 3,5-Dichlorophenyl isocyanate->COH-SR4

Caption: Synthesis of COH-SR4.

Mechanism of Action in Cancer

COH-SR4 exerts its anti-cancer effects through a multi-pronged mechanism, primarily centered on the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. [5][6] Key Mechanistic Pillars:

  • AMPK Activation: COH-SR4 treatment leads to the phosphorylation and activation of AMPK. Activated AMPK, in turn, inhibits mTOR signaling, a critical pathway for cell growth and proliferation. [5]* Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer type. [5][7][8]This is accompanied by the downregulation of key cell cycle regulatory proteins such as CDK2, CDK4, Cyclin A, Cyclin B1, and Cyclin E1, and the upregulation of the CDK inhibitor p27. [5]* Induction of Apoptosis: COH-SR4 promotes programmed cell death, evidenced by increased levels of cleaved PARP and the pro-apoptotic protein Bax, and decreased levels of the anti-apoptotic protein Bcl2. [5][6]* Inhibition of Glutathione S-transferase (GST): The compound has been shown to inhibit GST activity, which can sensitize cancer cells to oxidative stress and chemotherapy. [5][7][8]

G cluster_pathway Mechanism of Action of COH-SR4 in Cancer Cells cluster_effects Cellular Effects cluster_outcomes Biological Outcomes COH-SR4 COH-SR4 AMPK_Activation AMPK Activation COH-SR4->AMPK_Activation GST_Inhibition GST Inhibition COH-SR4->GST_Inhibition Cell_Cycle_Proteins Modulation of Cell Cycle Proteins (CDKs, Cyclins ↓, p27 ↑) COH-SR4->Cell_Cycle_Proteins mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Apoptosis Apoptosis (↑ Bax, ↑ Cleaved PARP, ↓ Bcl2) GST_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Cell_Cycle_Proteins->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation and Clonogenic Potential mTOR_Inhibition->Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Inhibition_of_Proliferation->Apoptosis

Caption: Signaling pathway of COH-SR4 in cancer cells.

Preclinical Efficacy of COH-SR4

COH-SR4 has demonstrated significant anti-tumor activity in both in-vitro and in-vivo preclinical models.

Table 2: Summary of In-Vitro Activity of COH-SR4 in Lung Cancer Cell Lines

Cell LineIC₅₀ (µM) at 48hSource
H14171.2 ± 0.2[5]
H16181.5 ± 0.2[5]
H3582.1 ± 0.2[5]
H5202.4 ± 0.3[5]

In vivo studies using xenograft models of human lung cancer and melanoma in mice have shown that oral administration of COH-SR4 leads to significant regression of established tumors without overt toxicity. [5][6][7][8]Histopathological examination of treated tumors revealed a decrease in proliferation (Ki67) and angiogenesis (CD31) markers, and an increase in pAMPK levels. [5][8]

Key Experimental Protocols
2.4.1 Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of COH-SR4 (or vehicle control) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

2.4.2 Western Blot Analysis for Signaling Proteins
  • Cell Lysis: Treat cells with COH-SR4 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pAMPK, total AMPK, cleaved PARP, Bcl2, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Part 3: Future Directions and Conclusion

The journey of the dichlorophenyl urea scaffold from an environmental metabolite to a promising anti-cancer lead compound highlights the importance of continued chemical exploration. While this compound itself remains a compound of interest primarily in environmental and toxicological studies, its dimeric derivative, COH-SR4, has emerged as a valuable research tool and a potential therapeutic candidate.

Future research in this area could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of COH-SR4 to optimize potency and drug-like properties.

  • Mechanism Deconvolution: Further elucidating the direct molecular targets of COH-SR4.

  • Combinatorial Therapies: Investigating the synergistic effects of COH-SR4 with existing cancer therapies.

  • Monomer Bioactivity: Exploring potential, as-yet-undiscovered biological activities of this compound beyond its role as a metabolite.

References

  • Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Rahbar, S., & Awasthi, S. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Biochemical Pharmacology, 86(12), 1664–1672. [Link]

  • Athiel, P., Alfizar, Mercadier, C., Vega, D., Bastide, J., Davet, P., Brunel, B., & Cleyet-Marel, J. C. (1995). Degradation of iprodione by a soil Arthrobacter-like strain. Applied and Environmental Microbiology, 61(8), 3216–3218. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., Gugiu, B. G., Horne, D., Jove, R., Awasthi, S., & Rahbar, S. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Biochemical Pharmacology, 84(11), 1419–1427. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Donoso-Piñol, P., Briceño, G., Evaristo, J., González, M. E., Palma-Acuña, N., & Diez, M. C. (2023). Metabolic Profiling and Comparative Proteomic Insight in Respect of Amidases during Iprodione Biodegradation. International Journal of Molecular Sciences, 24(19), 14591. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Rahbar, S., & Awasthi, S. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. PubMed. [Link]

  • Leake, K. (2017). 1, 3-bis (3, 5-dichlorophenyl) urea compound COH-SR4 inhibits proliferation and activates apoptosis in melanoma. Journal of Medical Oncology and Therapeutics. [Link]

  • Wikipedia. (n.d.). DCMU. [Link]

  • PrepChem.com. (n.d.). Synthesis of bis-(3,5-dichlorophenyl)-urea. [Link]

  • Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]

  • PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 1-(3,4-dichlorophenyl)-3-methylurea. AERU. [Link]

  • International Journal of Pharmacy and Technology. (2016). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]

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Methodological & Application

Protocol for colony formation assay with 1-(3,5-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Evaluating Long-Term Cytotoxicity: A Protocol for Colony Formation Assays with 1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4)

Abstract

The colony formation assay, or clonogenic assay, is a foundational in vitro method for assessing the long-term reproductive viability of a single cell after exposure to cytotoxic agents. Unlike short-term viability assays (e.g., MTT or trypan blue exclusion) that measure immediate metabolic activity or membrane integrity, the colony formation assay quantifies the ability of cells to proliferate indefinitely and form a colony, providing a more stringent and clinically relevant measure of therapeutic efficacy. This guide provides a detailed protocol for evaluating the anti-proliferative effects of 1,3-bis(3,5-Dichlorophenyl)urea, a compound also known as COH-SR4, which has demonstrated significant anti-cancer activity in various cancer models, including lung and melanoma cell lines.[1][2][3] We will delve into the compound's mechanism of action, provide a step-by-step experimental workflow, and offer guidance on data analysis and interpretation.

A note on nomenclature: This protocol focuses on 1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4), a well-characterized compound in scientific literature.[1][2] The closely related molecule, 1-(3,5-Dichlorophenyl)urea, may exhibit different properties, and this protocol should be adapted and re-validated if used for the latter.

Scientific Background

The Principle of the Colony Formation Assay

The clonogenic assay is predicated on the principle that a single cell, if it retains its reproductive capacity, can undergo 5-6 divisions to produce a visible colony of at least 50 cells. This capacity for sustained proliferation is a critical determinant of a cancer cell's ability to drive tumor growth and relapse. By treating cultured cells with a cytotoxic agent and observing the subsequent reduction in colony number and size, researchers can quantify the agent's long-term impact on cell survival. This method is considered the gold standard for determining cell reproductive death after treatment.[4]

Mechanism of Action: 1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4)

1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4) is a novel small molecule that exerts potent anti-cancer effects through a multi-pronged mechanism.[5] Its primary modes of action are:

  • Inhibition of Glutathione S-transferase (GST): COH-SR4 inhibits the activity of GST, an enzyme crucial for detoxifying cells and often implicated in therapeutic resistance.[1][2]

  • Activation of AMP-activated protein kinase (AMPK): The compound indirectly activates AMPK, a master regulator of cellular energy homeostasis.[5][6] Activated AMPK (p-AMPK) initiates a signaling cascade that inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway.[5]

  • Induction of Cell Cycle Arrest and Apoptosis: The inhibition of mTORC1 signaling leads to downstream effects including cell cycle arrest (primarily at the G0/G1 or G2/M phase, depending on the cell type) and the induction of programmed cell death (apoptosis).[1][2][6]

This mechanism makes COH-SR4 a compelling candidate for cancer therapy, particularly in aggressive and drug-resistant tumors.[6]

COH_SR4_Pathway COH_SR4 1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4) GST GST Activity COH_SR4->GST Inhibits AMPK AMPK COH_SR4->AMPK Indirectly Activates pAMPK p-AMPK (Active) AMPK->pAMPK mTORC1 mTORC1 Pathway pAMPK->mTORC1 Inhibits CellCycle Cell Cycle Arrest (G0/G1 or G2/M) mTORC1->CellCycle Apoptosis Apoptosis mTORC1->Apoptosis Proliferation Clonogenic Survival CellCycle->Proliferation Apoptosis->Proliferation

Caption: Signaling pathway of COH-SR4 in cancer cells.

Quantitative Data Summary

The following table provides starting parameters for a colony formation assay with COH-SR4, based on published data. Expertise & Experience: It is critical to empirically determine the optimal seeding density for each cell line to ensure the formation of 50-150 distinct colonies in the untreated control wells.[7]

ParameterRecommendationRationale & Source
Cell Lines Lung Cancer (e.g., H358, H520), Melanoma (e.g., A2058, B16-F0)These lines have a documented response to COH-SR4.[1][2]
Seeding Density 100 - 1,000 cells/well (6-well plate)Must be optimized per cell line to avoid confluence in controls and allow for discrete colony counting.[4][8]
COH-SR4 Concentration 0.5 µM - 20 µM (Dose-response curve)IC50 values are in the low micromolar range. A wide range is needed to determine the dose-response relationship.[1][2]
Treatment Duration 24 - 72 hoursSufficient time to induce downstream signaling effects before the compound is removed.[1][9]
Colony Growth Period 7 - 14 daysAllows sufficient time for a single cell to proliferate into a colony of >50 cells.[1]

Experimental Protocol

Trustworthiness: This protocol integrates multiple validated steps from established methodologies to ensure reproducibility and accuracy.[1][4][10]

A. Materials and Reagents
  • Cell Lines: Selected cancer cell line (e.g., A549, H358, A2058)

  • Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4

  • Trypsin-EDTA: 0.25% or 0.05% solution

  • 1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4): Powder form

  • Dimethyl Sulfoxide (DMSO): Cell culture grade, for stock solution

  • Culture Vessels: 6-well tissue culture-treated plates

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or 100% cold Methanol

  • Staining Solution: 0.5% Crystal Violet in 25% Methanol or 0.5% Methylene Blue in 50% Ethanol[1]

B. Step-by-Step Methodology

Phase 1: Cell Preparation and Seeding

  • Cell Culture: Maintain the chosen cell line in T-75 flasks until they reach 70-80% confluency. Ensure cells are in the exponential growth phase.

  • Stock Solution: Prepare a 10 mM stock solution of COH-SR4 in DMSO. Aliquot and store at -20°C or -80°C, protected from light.

  • Harvesting: Aspirate the culture medium, wash cells once with PBS, and add 1-2 mL of Trypsin-EDTA. Incubate at 37°C until cells detach (typically 2-5 minutes).[10]

  • Neutralization: Add 5-10 mL of complete culture medium to neutralize the trypsin.

  • Cell Counting: Create a single-cell suspension by gently pipetting. Determine the viable cell count using a hemocytometer and trypan blue exclusion.

  • Seeding: Dilute the cell suspension to the pre-determined optimal seeding density (e.g., 500 cells/mL). Add 2 mL of this suspension to each well of a 6-well plate (for a final volume of 1000 cells/well).

  • Attachment: Gently swirl the plates to ensure even distribution. Incubate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow cells to attach firmly.[4]

Phase 2: Treatment with COH-SR4

  • Working Solutions: Prepare serial dilutions of COH-SR4 in complete culture medium from the 10 mM stock. For example, to achieve final concentrations of 1, 5, and 10 µM, prepare 2X working solutions (2, 10, 20 µM).

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest COH-SR4 concentration (e.g., 0.1% DMSO).

  • Treatment: After the 24-hour attachment period, carefully aspirate the medium from the wells and replace it with 2 mL of the medium containing the desired COH-SR4 concentrations or the vehicle control. Perform each condition in triplicate.

  • Incubation: Return the plates to the incubator for the chosen treatment duration (e.g., 24 hours).

Phase 3: Colony Growth and Termination

  • Drug Removal: After the treatment period, aspirate the drug-containing medium. Gently wash each well once with 2 mL of sterile PBS.

  • Fresh Medium: Add 2-3 mL of fresh, complete culture medium to each well.

  • Incubation: Return the plates to the incubator and allow colonies to grow for 7-14 days. Monitor the control wells every 2-3 days. The experiment should be terminated when colonies in the control wells are clearly visible and contain >50 cells. Do not allow colonies to merge.

Phase 4: Fixation and Staining

  • Aspirate Medium: Once colonies are of sufficient size, carefully remove the medium from all wells.

  • Wash: Gently wash each well once with 2 mL of PBS to remove any remaining medium and debris.

  • Fixation: Add 1 mL of fixation solution (e.g., 4% PFA) to each well and incubate at room temperature for 15-20 minutes.[10]

  • Remove Fixative: Discard the fixation solution.

  • Staining: Add 1 mL of 0.5% Crystal Violet solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 20-30 minutes.[4]

  • Washing: Carefully remove the staining solution. Gently rinse the plates with tap water until the excess stain is removed and the colonies are clearly visible against a clean background.

  • Drying: Invert the plates on absorbent paper and allow them to air dry completely overnight.[10]

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_grow Phase 3: Growth cluster_end Phase 4: Analysis Harvest Harvest & Count Cells Seed Seed Cells in 6-Well Plates (Optimized Density) Harvest->Seed Attach Incubate 24h for Attachment Seed->Attach Treat Treat with COH-SR4 & Vehicle Control (24h) Attach->Treat Wash Wash & Replace with Fresh Medium Treat->Wash Incubate_Grow Incubate 7-14 Days for Colony Formation Wash->Incubate_Grow Fix Fix with PFA/Methanol Incubate_Grow->Fix Stain Stain with Crystal Violet Fix->Stain Dry Wash & Air Dry Plates Stain->Dry Count Image & Count Colonies (>50 cells) Dry->Count Analyze Calculate PE & SF Count->Analyze

Caption: Experimental workflow for the colony formation assay.

Data Analysis and Interpretation

  • Colony Counting: Scan or photograph the dried plates. Count the number of colonies in each well. A colony is defined as a cluster of ≥50 cells. This can be done manually using a microscope or with automated colony counting software.[10]

  • Calculate Plating Efficiency (PE): The PE reflects the percentage of seeded cells that successfully form colonies in the untreated control condition. It is a measure of cell health and viability.[4]

    PE (%) = (Number of colonies in control wells / Number of cells initially seeded) x 100

  • Calculate Surviving Fraction (SF): The SF normalizes the colony count from the treated wells to the plating efficiency of the control cells. This is the key metric for assessing cytotoxicity.[4]

    SF = (Number of colonies in treated wells) / (Number of cells initially seeded x (PE / 100))

Interpretation: A dose-dependent decrease in the Surviving Fraction indicates that COH-SR4 effectively reduces the long-term reproductive capacity of the cancer cells. The results can be plotted on a graph with COH-SR4 concentration on the x-axis and Surviving Fraction on the y-axis to visualize the dose-response curve and determine values like the IC50 (the concentration that reduces the surviving fraction by 50%).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Too few or no colonies in control wells Seeding density too low; Poor cell viability; Suboptimal culture conditions.Optimize seeding density; Ensure cells are healthy and in log phase before seeding; Check media, serum, and incubator conditions.
A confluent monolayer in control wells Seeding density too high; Incubation period too long.Reduce the number of cells seeded; Terminate the experiment earlier.[7]
High variability between replicate wells Uneven cell distribution during seeding; Edge effects in the plate; Inaccurate pipetting.Gently swirl plates immediately after seeding; Avoid using the outermost wells if edge effects are a problem; Use calibrated pipettes.
Cells detach during staining/washing Washing steps are too harsh; Poor cell attachment.Be gentle when adding and aspirating liquids; Ensure plates are properly tissue-culture treated; Confirm cells were well-attached before treatment.

References

  • Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Biochemical Pharmacology, 86(12), 1664-1672. Available at: [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. National Institutes of Health. Available at: [Link]

  • Singhal, S. S., et al. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Biochemical Pharmacology, 84(11), 1419-1427. Available at: [Link]

  • Leake, K. (2017). 1, 3-bis (3, 5-dichlorophenyl) urea compound COH-SR4 inhibits proliferation and activates apoptosis in melanoma. Journal of Medical Oncology and Therapeutics. Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. National Institutes of Health. Available at: [Link]

  • Bio-protocol (n.d.). Clonogenic Assay. Bio-protocol. Available at: [Link]

  • PubChem (n.d.). 1,3-Bis(3,5-dichlorophenyl)urea. National Center for Biotechnology Information. Available at: [Link]

  • Supplementary Figure legends. (n.d.). Available at: [Link]

  • Hafner, M., et al. (2016). The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation. Radiation Oncology. Available at: [Link]

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Application Notes & Protocols: The Utility of 1,3-bis(3,5-Dichlorophenyl)urea in Preclinical Lung Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist, this document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1,3-bis(3,5-Dichlorophenyl)urea, a novel investigational compound, in lung cancer research models.

Introduction: A Novel Agent for a Persistent Challenge

Lung cancer remains the leading cause of cancer-related mortality worldwide, with a significant number of cases demonstrating resistance to conventional therapies.[1][2] The complexity of lung cancer biology, often driven by mutations in key tumor suppressors like p53 and adaptive resistance mechanisms, necessitates the development of novel therapeutic agents that can target multiple critical signaling nodes.[1][3]

1,3-bis(3,5-Dichlorophenyl)urea, referred to in foundational research as COH-SR4 , has emerged as a promising candidate compound.[1][3][4] It is a symmetrically substituted dichlorophenyl urea derivative that has demonstrated potent anti-cancer activity in both in vitro and in vivo lung cancer models.[1][3] This guide synthesizes the current understanding of COH-SR4's mechanism of action and provides detailed, field-tested protocols for its application in preclinical lung cancer research.

Physicochemical Properties of COH-SR4

A summary of the key properties of 1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4) is provided below. The synthesis protocol involves the reaction of 3,5-dichloroaniline with 3,5-dichlorophenyl isocyanate in dichloromethane.[1][4]

PropertyDescriptionReference
Systematic Name 1,3-bis(3,5-dichlorophenyl)urea[1][4]
Common Name COH-SR4[1][3][4]
Molecular Formula C₁₃H₈Cl₄N₂O[4]
Molecular Weight 350.03 g/mol [4]
Appearance Solid powder[1][4]
Solubility Soluble in organic solvents like DMSO for in vitro useN/A

Core Mechanism of Action: A Multi-Pronged Anti-Tumor Strategy

The anti-neoplastic activity of COH-SR4 is not attributed to a single target but rather to its ability to modulate several interconnected signaling pathways crucial for lung tumor progression and survival. The compound's efficacy stems from its induction of metabolic stress, cell cycle arrest, and apoptosis.[1][3]

Key mechanistic pillars include:

  • Activation of AMPK Pathway: COH-SR4 is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3] AMPK activation in cancer cells under metabolic stress can switch off anabolic pathways that promote growth and proliferation, and switch on catabolic pathways to restore energy balance. However, sustained hyper-activation can lead to cell death.

  • Inhibition of Akt Signaling: The compound leads to a decrease in the phosphorylation of Akt (pAkt), a key node in the PI3K/Akt/mTOR pathway that is frequently overactive in lung cancer and promotes cell survival, proliferation, and resistance to apoptosis.[1][3][5][6]

  • Induction of G0/G1 Cell Cycle Arrest: COH-SR4 effectively halts the progression of the cell cycle at the G0/G1 checkpoint.[1][3] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin-Dependent Kinases (CDK2, CDK4) and their associated cyclins (Cyclin A, Cyclin B1, Cyclin E1), while upregulating the CDK inhibitor p27.[1][3]

  • Induction of Apoptosis: The compound robustly induces programmed cell death. Mechanistically, this is evidenced by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl2, and a subsequent increase in cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3]

  • Inhibition of Glutathione S-Transferase (GST): COH-SR4 inhibits the activity of GST, an enzyme family often overexpressed in cancer cells that plays a role in detoxification and resistance to oxidative stress and chemotherapy.[1][4]

The interplay of these mechanisms culminates in a potent anti-tumor effect, making COH-SR4 a compelling agent for targeting aggressive and drug-resistant lung tumors.[1]

G cluster_0 COH-SR4 (1,3-bis(3,5-Dichlorophenyl)urea) cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes SR4 COH-SR4 AMPK AMPK (Energy Sensor) SR4->AMPK Activates Akt pAkt (Ser473) (Survival Signal) SR4->Akt Inhibits GST GST (Detoxification) SR4->GST Inhibits CellCycle CDK2/4, Cyclins A/B1/E1 (Cell Cycle Progression) SR4->CellCycle Inhibits p27 p27 (CDK Inhibitor) SR4->p27 Upregulates Bcl2 Bcl2 (Anti-apoptotic) SR4->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SR4->Bax Activates Proliferation Inhibition of Survival & Proliferation AMPK->Proliferation Inhibits Akt->Proliferation Promotes G1_Arrest G0/G1 Cell Cycle Arrest CellCycle->G1_Arrest p27->G1_Arrest Apoptosis Apoptosis (Cleaved PARP ↑) Bcl2->Apoptosis Bax->Apoptosis G1_Arrest->Proliferation Apoptosis->Proliferation

Figure 1: Simplified signaling pathway of COH-SR4 in lung cancer cells.

In Vitro Application Protocols

COH-SR4 has demonstrated efficacy across a panel of non-small cell lung cancer (NSCLC) cell lines. The following protocols provide a framework for evaluating its biological effects in a laboratory setting.

General In Vitro Workflow

A typical experimental workflow for characterizing the in vitro effects of COH-SR4 involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays.

G cluster_assays Mechanistic Assays start Prepare COH-SR4 Stock (e.g., 10 mM in DMSO) culture Culture Lung Cancer Cell Lines (e.g., H358, H520, A549) start->culture treat Treat Cells with a Dose Range of COH-SR4 culture->treat viability Protocol 1: Cell Viability (MTT) (24-72h) treat->viability cell_cycle Protocol 2: Cell Cycle Analysis (Flow Cytometry, 24h) treat->cell_cycle apoptosis Protocol 3: Apoptosis/Protein Analysis (Western Blot, 24-48h) treat->apoptosis clonogenic Clonogenic Assay (10-14 days) treat->clonogenic data Data Analysis & Interpretation viability->data cell_cycle->data apoptosis->data clonogenic->data

Figure 2: General experimental workflow for in vitro evaluation of COH-SR4.

Protocol 1: Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol determines the concentration of COH-SR4 that inhibits the growth of a cell population by 50% (IC₅₀).

Materials:

  • Lung cancer cell lines (e.g., H358, H520)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • COH-SR4 stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of COH-SR4 in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO equivalent to the highest COH-SR4 concentration) must be included.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of COH-SR4 or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the COH-SR4 concentration and determine the IC₅₀ value using non-linear regression analysis.

Representative Data: Published studies have shown potent activity of COH-SR4 against various lung cancer cell lines.[1]

Cell LineHistologyIC₅₀ (48h) [µM]
NCI-H358 Bronchioloalveolar carcinoma~1.5 - 2.5
NCI-H520 Squamous cell carcinoma~2.0 - 3.0
Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the effect of COH-SR4 on cell cycle distribution.

Materials:

  • Lung cancer cells treated as described below

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS, Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat the cells with COH-SR4 at 1x and 2x the determined IC₅₀ value, alongside a vehicle control, for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 peak compared to the control indicates a G0/G1 arrest.[1]

Protocol 3: Western Blot Analysis of Apoptosis and Signaling Markers

This protocol assesses changes in protein expression to confirm the mechanism of action.

Materials:

  • Lung cancer cells treated as described below

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-pAMPK, anti-pAkt, anti-Bcl2, anti-Bax, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Lysis: Treat cells in 6-well or 10 cm dishes with COH-SR4 (e.g., at IC₅₀ concentration) for 24-48 hours. Wash with ice-cold PBS and lyse the cells with RIPA buffer.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Electrophoresis: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin. Look for increased pAMPK, Bax, and cleaved PARP, and decreased pAkt and Bcl2 in COH-SR4-treated samples.[1][3]

In Vivo Application Protocols

Validating in vitro findings in a whole-animal system is a critical step. COH-SR4 has shown significant anti-tumor activity in xenograft models of human lung cancer.[1][3]

General In Vivo Workflow

G cluster_analysis Ex Vivo Analysis start Acquire Immunocompromised Mice (e.g., Nude or SCID) implant Subcutaneously Implant Lung Cancer Cells (e.g., 5x10^6 H358 cells) start->implant growth Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) implant->growth treatment Randomize Mice & Begin Treatment (e.g., COH-SR4 via oral gavage vs. Vehicle) growth->treatment monitor Monitor Tumor Volume & Body Weight (2-3x weekly) treatment->monitor endpoint Euthanize at Endpoint (e.g., Tumor size limit, ~21 days) monitor->endpoint harvest Harvest Tumors for Analysis endpoint->harvest ihc Protocol 5: Immunohistochemistry (Ki67, CD31, pAMPK) harvest->ihc wb Western Blot of Tumor Lysates (pAkt, Bax, Bcl2, etc.) harvest->wb

Figure 3: General experimental workflow for in vivo evaluation of COH-SR4.

Protocol 4: Evaluation of Anti-Tumor Efficacy in a Xenograft Model

This protocol outlines the steps to assess the in vivo efficacy of COH-SR4. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., 6-8 week old athymic nude mice)

  • H358 lung cancer cells

  • Matrigel (optional, can improve tumor take-rate)

  • COH-SR4 formulation for oral gavage

  • Vehicle control formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ H358 cells (resuspended in 100 µL PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³ (Volume = 0.5 x Length x Width²), randomize the animals into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer COH-SR4 (a dose of 5 mg/kg has been reported) or vehicle control daily via oral gavage.[7]

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

  • Tissue Harvest: At the endpoint, euthanize the mice and carefully resect the tumors. A portion of the tumor should be fixed in formalin for immunohistochemistry, and the remainder snap-frozen for Western blot analysis.

Protocol 5: Immunohistochemical (IHC) Analysis of Tumor Tissues

This protocol allows for the visualization of protein expression and cellular events within the tumor microenvironment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Antigen retrieval solution (e.g., citrate buffer)

  • Primary antibodies (e.g., anti-Ki67 for proliferation, anti-CD31 for angiogenesis/microvessel density, anti-pAMPK)

  • HRP-conjugated secondary antibody and detection system (e.g., DAB)

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize FFPE sections and rehydrate through a series of graded ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval as required for the specific primary antibodies.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate sections with primary antibodies (Ki67, CD31, pAMPK) overnight at 4°C.

  • Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent (e.g., DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Image the slides and quantify the staining. For Ki67, calculate the percentage of positive nuclei. For CD31, assess microvessel density. For pAMPK, evaluate the intensity and localization of the signal. A decrease in Ki67 and CD31, and an increase in pAMPK would be consistent with the compound's mechanism of action.[1][3]

Summary and Conclusion

1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4) is a novel compound with significant preclinical activity against lung cancer. Its multi-targeted mechanism, involving the activation of the AMPK pathway and induction of cell cycle arrest and apoptosis, provides a strong rationale for its further development. The protocols outlined in this guide provide a robust framework for researchers to explore and validate the therapeutic potential of COH-SR4 in various lung cancer models. The ability of this compound to inhibit tumor growth in vivo without overt toxicity underscores its promise as a future therapeutic agent for aggressive and resistant lung cancers.[1][3]

References

  • Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Berz, D., Rahbar, S., & Awasthi, S. (2013). Novel Compound 1,3-bis(3,5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Biochemical Pharmacology, 86(12), 1664–1672. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Berz, D., Rahbar, S., & Awasthi, S. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Cancer Research, 73(8_Supplement), 3333-3333. [Link]

  • Nagaprashantha, L., Singhal, J., Figarola, J., & Awasthi, S. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. Biochemical Pharmacology, 86(12). [Link]

  • Al-Ostoot, F. H., El-Sayed, N. N. E., El-Drwy, S. A., El-Manawaty, M. A., El-Senduny, F. F., El-Hashash, M. A., ... & Bassyouni, F. A. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Scientific Reports, 14(1), 1-22. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., ... & Rahbar, S. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma. Biochemical Pharmacology, 84(11), 1419–1427. [Link]

  • Li, Y., Wang, Y., & Wang, J. (2024). Animal models of lung cancer: Phenotypic comparison of different animal models of lung cancer and their application in the study of mechanisms. Journal of Cellular and Molecular Medicine, 28(5), e18018. [Link]

  • Figarola, J. L., Weng, Y., Lincoln, C., Horne, D., Rahbar, S., & Awasthi, S. (2011). Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis. Investigational New Drugs, 29(4), 577-586. [Link]

  • Tomizawa, Y., Sekido, Y., Kondo, M., Gao, B., Yokota, J., Roche, J., ... & Minna, J. D. (2001). Inhibition of lung cancer cell growth and induction of apoptosis after reexpression of 3p21.3 candidate tumor suppressor gene SEMA3B. Proceedings of the National Academy of Sciences, 98(24), 13954-13959. [Link]

  • Shi, W., Niu, T., & Yao, H. (2023). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 258, 115589. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., ... & Rahbar, S. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. PubMed. [Link]

  • Celiktas, M., Kopecky, C., Iwamoto, N., Kalpage, H. A., Zhang, D. L., Jano, F. T., ... & Chan, S. Y. (2018). Urea cycle sustains cellular energetics upon EGFR inhibition in EGFR mutant NSCLC. Molecular metabolism, 16, 58-72. [Link]

  • Al-Ameri, S. A., Al-Sanea, M. M., & Alanazi, A. M. (2024). Cutting-Edge Therapies for Lung Cancer. Pharmaceuticals, 17(5), 629. [Link]

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Sources

A Researcher's Guide to Investigating Apoptosis Pathways Using Dichlorophenyl Ureas

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Consequently, compounds that modulate apoptotic pathways are of significant interest in therapeutic development. This guide provides a comprehensive overview and detailed protocols for utilizing dichlorophenyl ureas to study and induce apoptosis in cancer cell lines. We will focus on the well-characterized compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) as a representative agent to illustrate the principles and experimental workflows. The methodologies detailed herein, from initial cytotoxicity assessment to the molecular dissection of signaling pathways, are broadly applicable for researchers investigating novel pro-apoptotic agents.

Introduction: The Therapeutic Potential of Targeting Apoptosis

Apoptosis is an orderly and energy-dependent process that eliminates damaged or unwanted cells without inducing inflammation. It is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. There are two primary signaling cascades that converge on a family of cysteine proteases called caspases: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which serves as a critical checkpoint for cellular life-or-death decisions.[1][2]

Many cancers evade apoptosis by overexpressing anti-apoptotic Bcl-2 family proteins, making the targeted induction of this pathway a promising therapeutic strategy.[3] The dichlorophenyl urea class of compounds has emerged as a group of molecules capable of inducing potent pro-apoptotic effects in various cancer models, including lung cancer and melanoma.[4][5]

A Note on Compound Specificity: While a variety of dichlorophenyl ureas exist, the most extensive mechanistic data is available for 1,3-bis(3,5-dichlorophenyl)urea , also known as COH-SR4 .[6][7] This guide will use COH-SR4 as the primary example to detail the underlying mechanisms and provide robust protocols for their investigation. The principles and techniques described are foundational for studying this class of compounds.

Section 1: Mechanistic Overview

The pro-apoptotic activity of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) is multifaceted, primarily converging on the intrinsic mitochondrial pathway. Research indicates that COH-SR4 initiates a signaling cascade that disrupts the delicate balance of pro- and anti-apoptotic proteins, ultimately committing the cell to apoptosis.[4][6]

Key Mechanistic Actions of COH-SR4:

  • Modulation of the Bcl-2 Protein Family: The Bcl-2 family consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[2][8] The anti-apoptotic proteins sequester their pro-apoptotic counterparts, preventing mitochondrial outer membrane permeabilization (MOMP).[3] COH-SR4 treatment has been shown to decrease the expression of anti-apoptotic Bcl-2 while increasing the expression of pro-apoptotic Bax.[6] This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis.

  • Induction of the Caspase Cascade: The altered Bcl-2 family balance leads to MOMP and the release of cytochrome c from the mitochondria into the cytosol.[9] Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase-9.[10] Active caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[11]

  • Cleavage of Key Substrates: Active caspase-3 is the executioner of apoptosis, cleaving numerous cellular substrates. A key substrate is Poly (ADP-ribose) polymerase-1 (PARP-1), a DNA repair enzyme. Cleavage of PARP-1 is a well-established hallmark of apoptosis.[12] Studies confirm that COH-SR4 treatment leads to increased PARP cleavage.[5][6]

  • Upstream Signaling: Evidence suggests COH-SR4 also impacts upstream signaling pathways that regulate cell survival, such as by activating the AMPK pathway and decreasing levels of phosphorylated Akt (pAkt), a key pro-survival kinase.[4][6]

Certain diarylurea compounds have also been identified as inhibitors of apoptosome formation itself, representing another potential mechanism for this class of molecules to modulate caspase activation.[10][13]

G cluster_0 Upstream Signaling cluster_1 Mitochondrial Regulation (Intrinsic Pathway) cluster_2 Execution Pathway COHSR4 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) pAkt pAkt (Survival) COHSR4->pAkt Inhibits AMPK AMPK COHSR4->AMPK Activates Bcl2 Bcl-2 (Anti-apoptotic) COHSR4->Bcl2 Downregulates Bax Bax (Pro-apoptotic) COHSR4->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c (Cytosolic) Mito->CytC Release Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Signaling pathway of COH-SR4-induced apoptosis.

Section 2: Experimental Design & Workflow

A logical and stepwise approach is crucial for efficiently characterizing the pro-apoptotic effects of a compound like COH-SR4. The workflow below outlines a standard investigative path from initial screening to mechanistic validation.

G cluster_flow Apoptosis Quantification cluster_wb Pathway Analysis start Select Cancer Cell Line (e.g., H358 Lung, A375 Melanoma) culture Cell Culture & Seeding start->culture treat_dose Treat with COH-SR4 (Dose-Response & Time-Course) culture->treat_dose mtt Cell Viability Assay (e.g., MTT, MTS) treat_dose->mtt ic50 Determine IC50 Value mtt->ic50 treat_ic50 Treat Cells at IC50 (for mechanistic assays) ic50->treat_ic50 harvest Harvest Cells (Adherent + Supernatant) treat_ic50->harvest flow Flow Cytometry (Annexin V / PI Staining) harvest->flow wb Western Blot Analysis harvest->wb flow_data Quantify Apoptotic Populations (Early, Late, Necrotic) flow->flow_data analysis Synthesize Data & Draw Mechanistic Conclusions flow_data->analysis wb_data Analyze Protein Expression (Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) wb->wb_data wb_data->analysis

Figure 2. Recommended experimental workflow.

Section 3: Core Protocols

These protocols provide a foundation for studying apoptosis induced by dichlorophenyl ureas. Always optimize conditions for your specific cell line and laboratory setup.

Protocol 3.1: Cell Culture and Compound Treatment

Causality: Consistent cell culture and treatment are paramount for reproducible results. Selecting an appropriate cell line known to be sensitive to apoptosis induction (e.g., lung or melanoma lines for COH-SR4) is the first step.[6][7]

  • Cell Seeding: Culture selected cancer cells in the recommended medium and conditions. Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for Western Blot/Flow Cytometry) to achieve 60-70% confluency at the time of treatment.

  • Compound Preparation: Prepare a concentrated stock solution of 1,3-bis(3,5-dichlorophenyl)urea (e.g., 10-20 mM) in sterile DMSO. Store at -20°C.

  • Treatment: On the day of the experiment, dilute the stock solution in a fresh culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Incubation: Treat cells for the desired time period (e.g., 24, 48, or 72 hours). Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration group.

Protocol 3.2: Determining Cytotoxicity using MTT Assay

Causality: The MTT assay quantifies metabolic activity, which correlates with cell viability.[14] This allows for the determination of the half-maximal inhibitory concentration (IC50), the compound concentration that reduces cell viability by 50%. This value is essential for selecting relevant doses for subsequent mechanistic experiments.

  • Setup: Seed cells in a 96-well plate and treat with a range of COH-SR4 concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Treatment GroupAbsorbance (570 nm)% Viability (Relative to Control)
Vehicle Control (DMSO)1.250100%
COH-SR4 (1.5 µM)0.630~50% (Example IC50)
COH-SR4 (10 µM)0.15012%
Untreated Cells1.265101%
Protocol 3.3: Quantifying Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Causality: This is a gold-standard method for quantifying apoptosis.[15] In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet.[16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells.[17] Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[18]

  • Cell Preparation: Treat cells in 6-well plates with COH-SR4 (e.g., at the IC50 concentration) for an appropriate time (e.g., 24 hours).

  • Harvesting: Crucially, collect both the floating cells in the medium and the adherent cells (by trypsinization). Apoptotic cells often detach, so collecting both populations is essential for accurate quantification. Pool the populations and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.[19] Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.

PopulationAnnexin V StainingPI StainingInterpretation
Quadrant 1 (Top-Left)NegativePositiveNecrotic Cells
Quadrant 2 (Top-Right)PositivePositiveLate Apoptotic Cells
Quadrant 3 (Bottom-Left)NegativeNegativeLive, Healthy Cells
Quadrant 4 (Bottom-Right)PositiveNegativeEarly Apoptotic Cells
Protocol 3.4: Analysis of Apoptotic Markers by Western Blot

Causality: Western blotting allows for the detection of specific proteins to validate the signaling pathway.[20] The appearance of cleaved forms of caspase-3 and PARP, and changes in the expression of Bcl-2 family members, provide direct molecular evidence of apoptosis induction.[11][12]

  • Protein Extraction: Treat cells in 6-well or 10 cm plates with COH-SR4. Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Cleaved Caspase-3 (to detect the active fragment)

    • Cleaved PARP (to detect the 89 kDa fragment)

    • Bcl-2

    • Bax

    • GAPDH or β-actin (as a loading control)

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[12]

  • Interpretation: Compare the band intensities between control and treated samples. A positive result for apoptosis induction would show an increase in cleaved caspase-3 and cleaved PARP, a decrease in Bcl-2, and/or an increase in Bax.

Section 4: Safety and Handling

Proper safety precautions are essential when working with any laboratory chemical.

  • Hazard Identification: 1-(3,5-Dichlorophenyl)urea is classified as harmful if swallowed and causes serious eye irritation.[21] While specific data for COH-SR4 is less publicly available, it should be handled with similar or greater care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[22]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[23]

  • Storage: Store the solid compound and DMSO stock solution in a tightly sealed container at -20°C, away from incompatible materials like strong oxidizing agents.

  • Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

References

  • National Center for Biotechnology Information (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. Available at: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Blizard Institute, Flow Cytometry Core Facility. Annexin-V and Apoptosis. Available at: [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Biochemical Pharmacology. Available at: [Link]

  • PubMed. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. Biochemical Pharmacology. Available at: [Link]

  • YouTube. (2020). Apoptosis assays: western blots. Available at: [Link]

  • National Center for Biotechnology Information (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC. Available at: [Link]

  • PubMed. (2018). Determination of Caspase Activation by Western Blot. Available at: [Link]

  • University of South Florida Health. Apoptosis Protocols. Available at: [Link]

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  • PubMed. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Available at: [Link]

  • National Institutes of Health (2004). Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex. Available at: [Link]

  • National Center for Biotechnology Information (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC. Available at: [Link]

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  • Azomures. (2024). SAFETY DATA SHEET UREA. Available at: [Link]

  • ResearchGate. (2004). Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex. Available at: [Link]

  • National Center for Biotechnology Information (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC. Available at: [Link]

  • MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Available at: [Link]

  • Allied Academies. (2017). 1, 3-bis (3, 5-dichlorophenyl) urea compound COH-SR4 inhibits proliferation and activates apoptosis in melanoma. Available at: [Link]

  • National Center for Biotechnology Information (2021). The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC. Available at: [Link]

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  • Asian Pacific Journal of Cancer Prevention. (2019). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Available at: [Link]

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Application Notes & Protocols for In-Vivo Efficacy Studies of 1-(3,5-Dichlorophenyl)urea (COH-SR4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1-(3,5-Dichlorophenyl)urea (COH-SR4)

This compound, commonly referred to in scientific literature as COH-SR4, is a novel small molecule with significant therapeutic potential, primarily investigated for its anti-cancer properties.[1] Structurally, it is a symmetrically substituted dichlorophenyl urea (Figure 1). Its mechanism of action is multi-faceted, making it a compelling candidate for targeting aggressive and metabolically adapted tumors, such as those seen in specific types of lung cancer and melanoma.[2][3]

This guide provides a comprehensive framework for designing and executing robust in-vivo studies to evaluate the efficacy of COH-SR4. It moves beyond simple procedural lists to explain the causal relationships between experimental design choices and the integrity of the resulting data, empowering researchers to generate reproducible and translatable findings.

Core Mechanism of Action: A Dual-Pronged Approach

The anti-neoplastic activity of COH-SR4 stems from its ability to modulate two critical cellular signaling nodes: AMP-activated protein kinase (AMPK) and Glutathione S-transferase (GST).[1][2]

  • AMPK Activation: COH-SR4 indirectly activates AMPK, a master regulator of cellular energy homeostasis.[4][5] In the context of cancer, AMPK activation acts as a metabolic checkpoint, inhibiting anabolic pathways that fuel rapid cell growth and proliferation while promoting catabolic processes.[6][[“]] A primary consequence of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central driver of protein synthesis and cell growth.[4][8]

  • GST Inhibition: The compound inhibits the activity of Glutathione S-transferase (GST), a family of phase II detoxification enzymes.[1][9] In many cancers, GSTs are overexpressed and contribute significantly to therapeutic resistance by conjugating and neutralizing chemotherapeutic agents.[10] By inhibiting GST, COH-SR4 may not only exert direct cytotoxic effects but also potentially re-sensitize resistant tumors to other therapies.

These dual actions lead to potent downstream anti-tumor effects, including cell cycle arrest, induction of apoptosis, and modulation of the epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][2]

Caption: Signaling pathway of this compound (COH-SR4) in cancer cells.

Pharmacokinetics and Preclinical Safety Profile

A critical aspect of in-vivo study design is understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive pharmacokinetic data is still emerging, initial studies provide a solid foundation for dose selection.

ParameterValueAnimal ModelRouteCitation
Dose 4 mg/kgMiceOral[1]
Cmax (Serum) 1.1 ± 0.3 µMMiceOral[1]
Safety Note Well-tolerated with no overt toxicity observed at effective doses. No significant effects on body weight.MiceOral[2][3][11]

Expert Insight: The lack of overt toxicity at a 4-5 mg/kg oral dose is a significant advantage, suggesting a favorable therapeutic window.[11][12] However, it is always prudent to conduct a preliminary dose-range finding study in the specific mouse strain being used to confirm tolerability and establish a maximum tolerated dose (MTD) before initiating large-scale efficacy studies.

PART 1: In-Vivo Cancer Model Selection

The choice of animal model is paramount and depends entirely on the scientific question being asked. For COH-SR4, two primary models are highly relevant:

  • Subcutaneous Xenograft Models:

    • What it is: Human cancer cells (e.g., H358 human lung cancer) are implanted subcutaneously into immunodeficient mice (e.g., Athymic Nude, NSG).[2][13][14]

    • Why use it: This model is excellent for assessing the direct anti-tumor activity of COH-SR4 on human cancer cells. It is highly reproducible and allows for easy, non-invasive monitoring of tumor growth with calipers.[15]

    • Best for: Evaluating primary efficacy, dose-response relationships, and direct effects on tumor cell biology.

  • Syngeneic Models:

    • What it is: Murine cancer cells (e.g., B16-F10 melanoma) are implanted into a fully immunocompetent mouse of the same genetic background (e.g., C57BL/6).[11][16][17]

    • Why use it: This model allows for the study of COH-SR4's effects within the context of a complete and functional immune system. Given that metabolic pathways like AMPK can influence the tumor microenvironment and immune cell function, this model is crucial for understanding potential immunomodulatory effects.[6]

    • Best for: Investigating the interplay between COH-SR4, the tumor, and the host immune response.

PART 2: General Experimental Design & Workflow

A well-designed in-vivo study minimizes variables and maximizes the reliability of the data. The following workflow provides a robust template for an efficacy study.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint & Analysis A 1. Animal Acclimatization (7-14 days) C 3. Cell Implantation (Subcutaneous) A->C B 2. Cell Culture & Harvest (Logarithmic growth phase) B->C D 4. Tumor Growth Monitoring (Wait for palpable tumors, e.g., 50-100 mm³) C->D Allow tumor establishment E 5. Randomization & Grouping (Vehicle, COH-SR4 Dose 1, etc.) D->E F 6. Treatment Administration (e.g., Daily Oral Gavage) E->F G 7. Data Collection (Tumor Volume, Body Weight) (2-3 times/week) F->G Continuous cycle G->F H 8. Humane Endpoint Reached (e.g., Tumor >1500 mm³ or 60 days) G->H Endpoint criteria met I 9. Euthanasia & Tissue Harvest (Tumor, Blood, Organs) H->I J 10. Sample Processing (Snap-freeze, Formalin-fix) I->J K 11. Downstream Analysis (IHC, Western Blot, etc.) J->K

Caption: A generalized workflow for in-vivo cancer model efficacy studies.

PART 3: Detailed In-Vivo Protocols

Protocol 1: Preparation and Administration of COH-SR4

Causality: The formulation and administration route are critical for ensuring consistent bioavailability. Oral gavage is the reported effective route for COH-SR4.[2][11] The vehicle must be non-toxic and capable of solubilizing or suspending the compound uniformly.

Materials:

  • This compound (COH-SR4)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

  • Micro-centrifuge tubes

  • Vortex mixer

  • Animal balance

  • 20G stainless steel feeding needles (for mice)

  • 1 mL syringes

Procedure:

  • Dose Calculation: Calculate the required amount of COH-SR4 based on the mean body weight of the treatment group and the desired dose (e.g., 4 mg/kg). Assume a dosing volume of 10 mL/kg (or 0.1 mL per 10 g of body weight).

  • Formulation: a. Weigh the required amount of COH-SR4 powder and place it in a sterile micro-centrifuge tube. b. Add the calculated volume of 0.5% CMC vehicle. c. Vortex vigorously for 2-3 minutes to create a homogenous suspension. Expert Insight: Prepare the formulation fresh daily. Vortex the suspension immediately before drawing it into the syringe for each animal to prevent settling and ensure consistent dosing.

  • Administration (Oral Gavage): a. Weigh the animal and record its weight. b. Calculate the precise volume of the COH-SR4 suspension to administer. c. Securely restrain the mouse, ensuring its head and body form a straight line. d. Gently insert the feeding needle into the esophagus. Do not force the needle. e. Slowly dispense the formulation. f. Monitor the animal for a few minutes post-dosing to ensure there are no signs of distress.

Protocol 2: Subcutaneous Tumor Model Establishment and Treatment

Causality: Consistency in cell number, injection volume, and location is key to reducing variability in tumor take-rate and growth. Monitoring until tumors reach a specific size before randomization ensures that treatment begins on tumors that are established and vascularized.

Materials:

  • Cancer cells (e.g., H358 or B16-F10) in logarithmic growth phase

  • Sterile PBS

  • Matrigel® (optional, but recommended for some cell lines)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 25-27G needles

  • Digital calipers

Procedure:

  • Cell Preparation: a. Harvest cultured cells using Trypsin-EDTA. b. Wash the cells once with sterile PBS. c. Resuspend the cell pellet in sterile, serum-free media or PBS at a concentration of 10 x 10⁶ cells/mL. If using Matrigel, resuspend the pellet in a 1:1 mixture of PBS:Matrigel on ice.[15]

  • Implantation: a. Anesthetize the mouse (e.g., with isoflurane). b. Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of the mouse.[15]

  • Monitoring and Randomization: a. Begin monitoring for tumor growth 3-5 days post-implantation. b. Measure tumors 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2. c. Once tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (e.g., Vehicle, COH-SR4 4 mg/kg) with equal average tumor volumes.

  • Treatment: a. Begin daily treatment as described in Protocol 1. b. Continue monitoring tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-60 days).

PART 4: Downstream Biomarker Analysis

Causality: Endpoint analyses provide mechanistic validation of the in-vivo observations. IHC and Western blotting can confirm that the observed tumor growth inhibition is associated with the expected molecular changes in key signaling pathways.

Protocol 4.1: Immunohistochemistry (IHC) Analysis

Objective: To visualize and quantify key biomarkers of proliferation (Ki67), angiogenesis (CD31), and target engagement (pAMPK) within the tumor tissue.[2][3]

Procedure (Abbreviated):

  • Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount on charged slides.

  • Deparaffinization & Rehydration: Use xylene and a graded series of ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-Ki67, anti-CD31, anti-pAMPK) overnight at 4°C.

  • Secondary Antibody & Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogen like DAB.

  • Counterstain & Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis: Image slides and quantify staining using digital pathology software (e.g., QuPath, ImageJ).

Protocol 4.2: Western Blot Analysis of Tumor Lysates

Objective: To quantify changes in the expression and phosphorylation status of proteins in the COH-SR4 signaling pathway.[2][3]

Procedure (Abbreviated):

  • Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band density using imaging software. Normalize to a loading control (e.g., β-actin or GAPDH).

Recommended Western Blot Panel
Target Engagement: p-AMPK, total AMPK
Downstream Signaling: p-Akt, total Akt, p-mTOR, total mTOR
Apoptosis Markers: Cleaved PARP, Bax, Bcl-2
Cell Cycle/EMT Markers: CDK4, Vimentin, E-cadherin
Loading Control: β-actin or GAPDH

References

  • Hardie, D. G. (2014). AMPK: a sensor of cellular energy status. EMBO reports, 15(8), 833–837. [URL not available]
  • Li, W., et al. (2021). The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment. Molecular Cancer, 20(1), 75. [Link]

  • Jeon, S. M. (2016). The double-edged sword of AMPK signaling in cancer and its therapeutic implications. Experimental & Molecular Medicine, 48(5), e248. [Link]

  • Hardie, D. G., Ross, F. A., & Hawley, S. A. (2012). Molecular Pathways: Is AMPK a Friend or a Foe in Cancer?. Clinical Cancer Research, 18(20), 5460–5468. [Link]

  • Singhal, S. S., et al. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Biochemical Pharmacology, 84(11), 1419–1427. [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE, 8(12), e84856. [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. Zenodo, [Link]

  • Nagaprashantha, L. P., et al. (2013). Abstract 5518: A novel 1,3-bis(3,5-dichlorophenyl) urea compound 'COH-SR4' for targeting melanoma. Cancer Research, 73(8 Supplement), 5518. [Link]

  • Overwijk, W. W., & Restifo, N. P. (2010). A clinically relevant, syngeneic model of spontaneous, highly metastatic B16 mouse melanoma. Anticancer Research, 30(12), 4799-4803. [Link]

  • Figarola, J., et al. (2013). Small-molecule COH-SR4 inhibits adipocyte differentiation via AMPK activation. International Journal of Molecular Medicine, 31(5), 1178-1184. [Link]

  • Figarola, J., et al. (2013). COH-SR4 reduces body weight, improves glycemic control and prevents hepatic steatosis in high fat diet-induced obese mice. PLoS ONE, 8(12), e83801. [Link]

  • Figarola, J., et al. (2013). COH-SR4 Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice. PLoS ONE, 8(12), e83801. [Link]

  • Szabo, A., et al. (2022). Mouse Syngeneic Melanoma Model with Human Epidermal Growth Factor Receptor Expression. Pharmaceutics, 14(11), 2448. [Link]

  • Figarola, J., et al. (2018). Bioenergetic Modulation With the Mitochondria Uncouplers SR4 and Niclosamide Prevents Proliferation and Growth of treatment-naïve and Vemurafenib-Resistant Melanomas. Oncotarget, 9(98), 37138–37150. [Link]

  • Devapatla, B., et al. (2019). Validation of syngeneic mouse models of melanoma and non-small cell lung cancer for investigating the anticancer effects of the soy-derived peptide Lunasin. F1000Research, 8, 1850. [Link]

  • Lee, H., et al. (2021). Anticancer Effect of Cold Atmospheric Plasma in Syngeneic Mouse Models of Melanoma and Colon Cancer. Cancers, 13(21), 5344. [Link]

  • El-Damasy, D. A., et al. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 15(2), 485-508. [Link]

  • Signore, M., et al. (2023). Metabolic classification of non-small cell lung cancer patient-derived xenografts by a digital pathology approach: A pilot study. Frontiers in Oncology, 13, 1113009. [Link]

  • Wu, K. C., et al. (2009). Biochemistry, pharmacokinetics, and toxicology of a potent and selective DPP8/9 inhibitor. Biochemical Pharmacology, 78(2), 203–209. [Link]

  • Pereira, S. A. P., et al. (2025). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. PLOS ONE, 20(7), e0319904. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101736. [Link]

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Application Notes and Protocols: 1-(3,5-Dichlorophenyl)urea as a Photosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-(3,5-Dichlorophenyl)urea as a potent inhibitor of photosynthesis. Phenylurea-based compounds are a significant class of herbicides whose primary mode of action is the disruption of the photosynthetic electron transport chain.[1][2][3][4] This guide elucidates the specific mechanism of action, offers detailed, field-proven protocols for evaluating its inhibitory effects, and provides a framework for data analysis and interpretation.

Introduction: The Role of Phenylureas in Photosynthesis Research

Phenylurea derivatives are widely utilized in agriculture as selective herbicides for weed control.[1][2][3] Their efficacy stems from a highly specific and potent inhibition of photosynthesis at the Photosystem II (PSII) complex.[1][3] this compound, a representative of this class, serves as an invaluable tool for studying photosynthetic mechanisms, screening for herbicide resistance, and developing new herbicidal agents. Understanding its interaction with the photosynthetic apparatus is critical for both fundamental plant biology research and applied agricultural science.

Chemical Structure:

  • Compound: this compound

  • Molecular Formula: C₇H₆Cl₂N₂O[5]

  • Key Features: A urea group linked to a dichlorinated phenyl ring, a common motif for PSII inhibitors.

Mechanism of Action: Interruption of Photosynthetic Electron Flow

The herbicidal activity of this compound is a direct consequence of its ability to block the linear electron transport chain in Photosystem II.[1][4][6]

Causality of Inhibition: Upon absorption of light energy by chlorophyll molecules in the PSII reaction center (P680), an electron is excited and transferred through a series of acceptors. This compound specifically competes with plastoquinone for its binding site on the D1 protein of the PSII complex.[6][7] This binding physically obstructs the transfer of electrons from the primary quinone electron acceptor (Qₐ) to the secondary quinone electron acceptor (Qₑ).[7]

This blockage has two major downstream consequences:

  • Cessation of ATP and NADPH Production: The interruption of electron flow halts the generation of the proton gradient necessary for ATP synthesis and prevents the reduction of NADP⁺ to NADPH, the two essential energy carriers for carbon fixation.

  • Oxidative Stress: The energy from the excited P680 cannot be dissipated through the electron transport chain. This leads to the formation of highly reactive triplet chlorophyll, which reacts with molecular oxygen to produce singlet oxygen and other reactive oxygen species (ROS).[1] These ROS cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.

The following diagram illustrates the precise point of inhibition within the Photosystem II electron transport chain.

G cluster_PSII Photosystem II (PSII) on Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB QB QA->QB e⁻ QA->Block Cytb6f Cytochrome b6f Complex QB->Cytb6f e⁻ Inhibitor This compound Inhibitor->Block Blocks e⁻ Transfer Block->QB

Caption: Inhibition of electron transport from QA to QB in PSII by this compound.

Experimental Protocols for Assessing Inhibition

Two primary methods are presented for evaluating the inhibitory effects of this compound on photosynthesis. The first is a simple, robust bioassay suitable for rapid screening, while the second provides quantitative, high-fidelity data on PSII efficiency.

Protocol 1: Leaf Disk Flotation Assay

This bioassay provides a visual and semi-quantitative measure of photosynthetic activity by monitoring oxygen production.[8][9] In the presence of an effective inhibitor, oxygen evolution is suppressed, and the leaf disks fail to float.

Principle: Leaf disks sink in a bicarbonate solution when internal gases are removed. Under illumination, photosynthesis produces O₂ bubbles that get trapped in the leaf's spongy mesophyll, increasing buoyancy and causing the disks to float. The time taken for 50% of the disks to float (ET₅₀) is an inverse measure of the photosynthetic rate.[8]

Materials:

  • Healthy, fresh spinach or lettuce leaves

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 0.2% Sodium bicarbonate (NaHCO₃) solution

  • 0.1% (v/v) Tween-20 or similar surfactant

  • Syringes (10-20 mL)

  • Petri dishes or beakers

  • Light source (e.g., 100W lamp)

  • Hole punch or cork borer (4-6 mm diameter)

Step-by-Step Methodology:

  • Prepare Test Solutions: Create a serial dilution of this compound in the sodium bicarbonate solution. A suggested range is 0 µM (control), 0.1 µM, 1 µM, 10 µM, and 100 µM. Ensure the final DMSO concentration is constant across all solutions (and does not exceed 0.5%) to negate solvent effects. Add a drop of Tween-20 to each solution to aid infiltration.

  • Cut Leaf Disks: Punch 10-15 uniform disks from healthy leaf tissue, avoiding major veins.

  • Infiltration: Place the leaf disks into a syringe and draw up ~5 mL of the corresponding test solution. Expel any excess air.

  • Create Vacuum: Seal the syringe tip with your finger and pull back on the plunger to create a vacuum. Hold for 10-15 seconds. You will see bubbles escaping from the leaf tissue. Release the plunger.

  • Sink Disks: Repeat the vacuum step 2-3 times until all leaf disks have sunk to the bottom of the solution. This indicates the intercellular air spaces have been filled with the solution.

  • Initiate Assay: Pour the contents of the syringe (solution and sunken disks) into a labeled petri dish. Place the dish under a constant light source.

  • Data Collection: Start a timer immediately. Record the number of floating disks every minute until most disks in the control group are floating. Calculate the ET₅₀ for each treatment.

Self-Validation and Controls:

  • Negative Control: A solution containing only the bicarbonate solution and the same concentration of DMSO used for the test compound. This validates that the solvent does not inhibit photosynthesis.

  • Dark Control: A set of disks infiltrated with the control solution but kept in complete darkness. These disks should not float, confirming that the process is light-dependent.

Protocol 2: Chlorophyll a Fluorescence Analysis

This is a highly sensitive, non-invasive technique for quantifying the efficiency of Photosystem II.[10][11] It directly measures the fate of absorbed light energy, providing precise data on the impact of inhibitors. The most common parameter measured is the maximum quantum yield of PSII (Fᵥ/Fₘ).[12]

Principle: When light energy is absorbed by chlorophyll, it can be used for photochemistry, dissipated as heat, or re-emitted as fluorescence. These three processes are in competition. By inhibiting photochemistry, this compound forces a greater proportion of the absorbed energy to be dissipated as fluorescence. A decrease in the Fᵥ/Fₘ ratio, which is typically ~0.83 in healthy plants, is a direct indicator of PSII stress or inhibition.[12]

Materials:

  • Whole plants (e.g., Arabidopsis thaliana, pea, or other model species)

  • This compound solution with 0.1% Tween-20 for foliar application

  • Pulse Amplitude Modulated (PAM) fluorometer

  • Dark-adaptation leaf clips

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment Application cluster_measurement Measurement Protocol cluster_analysis Data Analysis A Select Healthy Plants (Uniform Age & Size) B1 Control Group (Solvent Spray) A->B1 B2 Treatment Group (Apply Inhibitor Solution) A->B2 C Dark-Adapt Leaves (>20 minutes) B1->C B2->C D Measure Minimal Fluorescence (F₀) (Weak measuring beam) C->D E Apply Saturating Pulse (>6000 µmol m⁻² s⁻¹) D->E F Measure Maximal Fluorescence (Fₘ) E->F G Calculate Fᵥ = Fₘ - F₀ F->G H Calculate PSII Efficiency (Fᵥ/Fₘ) G->H I Compare Treatment vs. Control H->I

Caption: Workflow for assessing PSII inhibition using chlorophyll fluorescence.

Step-by-Step Methodology:

  • Plant Treatment: Select healthy, well-watered plants. Divide them into control and treatment groups. Apply the this compound solution (e.g., 100 µM) to the leaves of the treatment group using a fine mist sprayer until runoff. Spray the control group with a solvent-only solution.

  • Incubation: Allow the plants to incubate for a set period (e.g., 2-24 hours) under normal growth conditions.

  • Dark Adaptation: Attach dark-adaptation clips to a mature leaf from each plant. This crucial step ensures all PSII reaction centers are "open" (fully oxidized) and non-photochemical quenching is minimal. The standard duration is 20-30 minutes.[12]

  • Measure F₀: Working in low light, attach the fluorometer probe to the clip. A weak measuring light is applied to determine the minimal fluorescence (F₀), when photochemical quenching is absent.

  • Measure Fₘ: Immediately following the F₀ measurement, the instrument delivers a short, intense pulse of saturating light. This pulse temporarily closes all PSII reaction centers, and the resulting fluorescence level is the maximum fluorescence (Fₘ).[13]

  • Data Analysis: The fluorometer software will typically calculate the key parameters automatically. The primary value of interest is Fᵥ/Fₘ, calculated as (Fₘ - F₀) / Fₘ.

Data Presentation and Interpretation

Organizing quantitative data into a clear format is essential for analysis.

Table 1: Example Data Summary for Chlorophyll Fluorescence Analysis

Treatment GroupConcentration (µM)ReplicateF₀ (a.u.)Fₘ (a.u.)Fᵥ (Fₘ - F₀)Fᵥ/Fₘ (PSII Efficiency)
Control (DMSO)0120510158100.798
Control (DMSO)0221010308200.796
Control (DMSO)0320810228140.797
1-(3,5-DCPU) 10 1 280 750 470 0.627
1-(3,5-DCPU) 10 2 295 780 485 0.622
1-(3,5-DCPU) 10 3 288 765 477 0.624
1-(3,5-DCPU) 100 1 450 610 160 0.262
1-(3,5-DCPU) 100 2 462 625 163 0.261
1-(3,5-DCPU) 100 3 455 618 163 0.264

a.u. = arbitrary units; DCPU = this compound

Interpretation: A statistically significant, dose-dependent decrease in the Fᵥ/Fₘ ratio in the treated groups compared to the control group confirms the inhibitory action of this compound on Photosystem II. An increase in F₀ is also indicative of a block in the electron transport chain, as the initial energy cannot be effectively transferred to the reaction center.

References

  • ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]

  • Galić, V., et al. (2020). An Overview of Chlorophyll Fluorescence Measurement Process, Meters and Methods. IEEE. Retrieved from [Link]

  • CID Bio-Science. (2023, January 25). Chlorophyll Fluorescence: Importance and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorophyll fluorescence. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chlorophyll fluorescence – Knowledge and References. Retrieved from [Link]

  • Lichtenthaler, H. K. (n.d.). Chlorophyll fluorescence imaging of photosynthetic activity with the flash-lamp fluorescence imaging system. Retrieved from [Link]

  • Ministry of Education, Singapore. (n.d.). Photosynthesis Inhibitor Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroxuron. Retrieved from [Link]

  • St. John, J. B., Hilton, J. L., & Christiansen, M. N. (1973). Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. Plant Physiology, 51(3), 539–543. Retrieved from [Link]

  • Truelove, B., Davis, D. E., & Jones, L. R. (1974). A New Method for Detecting Photosynthesis Inhibitors. Weed Science, 22(1), 15–17. Retrieved from [Link]

  • Vedantu. (n.d.). Herbicide DCMU 33 4dichlorophenyl1 1dimethyl urea kills class 11 biology CBSE. Retrieved from [Link]

  • Khetkorn, W., et al. (2019). Effects of the Photosystem II Inhibitors CCCP and DCMU on Hydrogen Production by the Unicellular Halotolerant Cyanobacterium Aphanothece halophytica. BioMed Research International. Retrieved from [Link]

  • Duysens, L. N. (1972). 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) Inhibition of System II and Light-Induced Regulatory Changes in Energy Transfer Efficiency. Biophysical Journal, 12(7), 858–863. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

Application Note: Cell Cycle Analysis of Cells Treated with 1-(3,5-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cell Cycle with Phenylurea Compounds

The cell cycle is a fundamental process that governs the proliferation of all living organisms. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Phenylurea derivatives have emerged as a class of compounds with significant anti-proliferative properties. This application note provides a detailed guide for the analysis of cell cycle perturbations induced by 1-(3,5-Dichlorophenyl)urea.

While direct mechanistic studies on this compound are limited, extensive research on the structurally related compound, 1,3-bis(3,5-dichlorophenyl)urea (also known as COH-SR4), provides a strong predictive framework for its biological activity. Studies have demonstrated that COH-SR4 can induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cancer cell type.[1][2][3][4] The primary mechanism of action is believed to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][5]

AMPK, a master regulator of cellular energy homeostasis, acts as a metabolic checkpoint.[6][7] Its activation, in this case likely triggered by cellular stress induced by the dichlorophenyl)urea compound, initiates a cascade that leads to cell cycle arrest. This is often achieved through the modulation of key cell cycle regulators, including the downregulation of cyclin-dependent kinases (CDKs) and cyclins, and the upregulation of CDK inhibitors such as p21 and p27.[1][7][8]

This application note will detail a robust protocol for treating cancer cell lines with this compound, followed by cell cycle analysis using propidium iodide (PI) staining and flow cytometry. We will delve into the causality behind each experimental step, provide guidelines for data interpretation, and present visual diagrams to elucidate the underlying molecular pathways and experimental workflow.

Mechanism of Action: The AMPK Signaling Pathway in Cell Cycle Control

The proposed mechanism by which this compound induces cell cycle arrest is through the activation of the LKB1-AMPK pathway. This pathway is a critical sensor of cellular energy status and stress.

AMPK_Pathway cluster_cdks CDK Inhibition Compound This compound (Cellular Stress) LKB1 LKB1 Compound->LKB1 AMPK AMPK LKB1->AMPK p53 p53 AMPK->p53 Activates p27 p27 (CDKN1B) AMPK->p27 Stabilizes p21 p21 (CDKN1A) p53->p21 Induces Transcription CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE Inhibits p27->CDK2_CyclinE Inhibits CDK46_CyclinD CDK4/6-Cyclin D G1_S_Transition G1-S Transition CDK46_CyclinD->G1_S_Transition Promotes CDK2_CyclinE->G1_S_Transition Promotes Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Sample Harvesting cluster_fix Fixation & Staining cluster_analysis Data Acquisition & Analysis A 1. Seed Cells B 2. Treat with This compound A->B C 3. Incubate (e.g., 24h) B->C D 4. Harvest Cells (Trypsinization) C->D E 5. Wash with PBS D->E F 6. Fix in 70% Ethanol E->F G 7. RNase A Treatment F->G H 8. Stain with Propidium Iodide G->H I 9. Acquire Data on Flow Cytometer H->I J 10. Analyze Cell Cycle Distribution I->J

Caption: Experimental workflow for cell cycle analysis.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture your chosen cancer cell line to ~70-80% confluency.

    • Harvest the cells and perform a cell count.

    • Seed the cells into 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2 x 10^5 cells/well).

    • Allow the cells to adhere and resume growth for 24 hours.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of treatment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Replace the medium in each well with the medium containing the appropriate concentration of the compound. Include a vehicle control (DMSO only).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. This dropwise addition is crucial to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Staining:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and aspirate the PBS.

    • Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes. This step is essential as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.

    • Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.

    • Incubate in the dark at room temperature for 15-30 minutes before analysis.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. For each cell, the instrument will measure the intensity of the PI fluorescence, which is proportional to the DNA content.

    • It is critical to set up a doublet discrimination gate to exclude cell aggregates from the analysis. This is typically done by plotting the pulse area versus the pulse height or pulse width of the fluorescence signal. Single cells will have a proportional relationship between these parameters, while doublets will deviate.

    • Collect data for at least 10,000 single-cell events for each sample.

Data Presentation and Interpretation

The output of the flow cytometry analysis is a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells.

  • G0/G1 Peak: The first peak represents cells in the G0/G1 phase with a 2N DNA content.

  • S Phase: The region between the two peaks represents cells in the S phase, actively synthesizing DNA (DNA content between 2N and 4N).

  • G2/M Peak: The second peak, with twice the fluorescence intensity of the G1 peak, represents cells in the G2 and M phases with a 4N DNA content.

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates apoptotic cells with fragmented DNA.

The percentage of cells in each phase of the cell cycle can be quantified using cell cycle analysis software (e.g., FlowJo, ModFit LT).

Table 1: Example Cell Cycle Distribution Data for A549 Cells Treated with this compound for 24 hours

Concentration (µM)% G0/G1% S% G2/M% Sub-G1 (Apoptosis)
0 (Vehicle)55.2 ± 2.128.9 ± 1.515.9 ± 1.81.1 ± 0.3
160.1 ± 2.525.4 ± 1.914.5 ± 1.61.5 ± 0.4
568.7 ± 3.018.3 ± 2.213.0 ± 1.92.8 ± 0.6
1075.4 ± 3.512.1 ± 1.812.5 ± 1.74.9 ± 0.8
2578.9 ± 3.88.5 ± 1.512.6 ± 1.98.2 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

An increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases, as shown in the example data, would indicate a G0/G1 cell cycle arrest.

Trustworthiness: Self-Validating Systems

To ensure the reliability of your results, incorporate the following controls and checks:

  • Vehicle Control: Always include a vehicle (DMSO) control to account for any effects of the solvent on the cell cycle.

  • Positive Control: If available, use a known cell cycle inhibitor (e.g., nocodazole for G2/M arrest or mimosine for G1 arrest) to validate your experimental setup and analysis.

  • Doublet Discrimination: As mentioned, proper gating to exclude doublets is non-negotiable for accurate cell cycle analysis.

  • Replicates: Perform each experiment with biological triplicates to ensure the reproducibility of your findings.

  • Dose-Response and Time-Course: Investigate the effects of the compound at multiple concentrations and time points to establish a clear dose-dependent and time-dependent effect.

References

  • Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Berz, D., Rahbar, S., & Awasthi, S. (2013). Novel compound 1,3-bis(3,5-dichlorophenyl)urea inhibits lung cancer progression. Biochemical Pharmacology, 86(12), 1664–1672. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., Gugiu, B. G., Horne, D., Jove, R., Awasthi, S., & Rahbar, S. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PLoS ONE, 7(12), e52295. [Link]

  • Leake, K. (2017). 1, 3-bis (3, 5-dichlorophenyl) urea compound COH-SR4 inhibits proliferation and activates apoptosis in melanoma. Journal of Medical Oncology and Therapeutics. [Link]

  • Cancer Research. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Cancer Research, 73(8 Supplement), 2149. [Link]

  • Allied Academies. (2017). 1, 3-bis (3, 5-dichlorophenyl) urea compound COH-SR4 inhibits proliferation and activates apoptosis in melanoma. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Schematic diagram of AMPK pathway. [Link]

  • Creative Diagnostics. AMPK Signaling Pathway. [Link]

  • Shackelford, D. B., & Shaw, R. J. (2009). The LKB1-AMPK pathway: metabolism and growth control in tumor suppression. Nature Reviews Cancer, 9(8), 563–575. [Link]

  • ResearchGate. Activation of the AMPK-related kinases by LKB1. [Link]

  • Mihaylova, M. M., & Shaw, R. J. (2011). The AMPK signalling pathway coordinates cell growth, autophagy, and metabolism. Nature cell biology, 13(9), 1016–1023. [Link]

  • MDPI. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

  • Al-Wahashi, H., & Al-Hadiya, A. (2013). The LKB1 complex-AMPK pathway: the tree that hides the forest. Oncology letters, 5(4), 1131–1136. [Link]

  • Salani, B., Marini, C., Musso, A., Ravera, S., & Sambuceti, G. (2019). LKB1/AMPK Pathway and Drug Response in Cancer: A Therapeutic Perspective. Cancers, 11(11), 1657. [Link]

  • ResearchGate. AMPK Activity Promotes Mitotic Progression. [Link]

  • Liang, J., & Mills, G. B. (2007). The energy sensing LKB1-AMPK pathway regulates p27(kip1) phosphorylation mediating the decision to enter autophagy or apoptosis. Nature cell biology, 9(3), 218–224. [Link]

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Measuring the Impact of 1-(3,5-Dichlorophenyl)urea on Mitochondrial Respiration: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for investigating the effects of 1-(3,5-Dichlorophenyl)urea on mitochondrial respiration. By synthesizing established methodologies with expert insights, this document serves as a practical resource for elucidating the bioenergetic impact of this compound.

Introduction: The Mitochondrion as a Target for Phenylurea Compounds

Mitochondria are central to cellular energy metabolism, orchestrating the production of ATP through oxidative phosphorylation (OXPHOS). This intricate process, carried out by the electron transport chain (ETC) and ATP synthase, also plays a pivotal role in cellular signaling, redox homeostasis, and apoptosis. Consequently, mitochondria are a critical target for a diverse range of chemical compounds.

The phenylurea class of compounds, characterized by a phenyl ring linked to a urea group, has been shown to exert significant effects on biological systems. While some derivatives are known for their herbicidal activity by targeting photosynthesis, others have been investigated for their potential as anticancer agents. A recurring theme in their mechanism of action is the disruption of cellular energy metabolism. For instance, the structurally related compound 1,3-bis(3,5-dichlorophenyl)urea has been shown to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, in lung cancer cells.[1][2] Another related compound, 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea, has been demonstrated to directly modulate mitochondrial activity by stimulating state 4 respiration and inhibiting state 3 respiration.[3][4] Furthermore, a metabolite of N-(3,5-dichlorophenyl)succinimide has been identified as a potent inhibitor of mitochondrial complex I.[5]

Given the established bioactivity of its structural analogs, it is hypothesized that this compound may also directly impact mitochondrial function. Potential mechanisms include, but are not limited to, inhibition of one or more ETC complexes or acting as a mitochondrial uncoupler. This guide provides the necessary protocols to systematically investigate these possibilities.

Hypothesized Mechanisms of Action

Based on the literature for related compounds, two primary hypotheses for the action of this compound on mitochondrial respiration are proposed:

  • Inhibition of the Electron Transport Chain: The compound may directly inhibit the activity of one or more of the respiratory complexes (Complex I-IV), leading to a decrease in oxygen consumption and ATP synthesis.

  • Mitochondrial Uncoupling: The compound could act as a protonophore, dissipating the proton motive force across the inner mitochondrial membrane.[6] This would lead to an increase in oxygen consumption without a corresponding increase in ATP synthesis.

The following protocols are designed to systematically test these hypotheses.

Experimental Workflow

A logical workflow is essential for a comprehensive assessment of the effects of this compound on mitochondrial function. The proposed workflow begins with the isolation of high-quality mitochondria, followed by a functional assessment of overall respiratory capacity, and then delves into more specific assays to pinpoint the mechanism of action.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Mechanistic Investigation Mito_Isolation Mitochondrial Isolation (from cultured cells or tissue) Respirometry High-Resolution Respirometry (Oxygen Consumption Rate) Mito_Isolation->Respirometry Membrane_Potential Mitochondrial Membrane Potential Assay Respirometry->Membrane_Potential ROS_Production Reactive Oxygen Species (ROS) Assay Respirometry->ROS_Production Complex_Activity Spectrophotometric Assays (Individual Complex Activity) Respirometry->Complex_Activity

Figure 1: A streamlined experimental workflow for investigating the effects of this compound on mitochondrial respiration.

Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

Rationale: The quality of the mitochondrial preparation is paramount for obtaining reliable and reproducible data. This protocol utilizes differential centrifugation to enrich for intact and functional mitochondria.

Materials:

  • Cultured cells (e.g., HeLa, HepG2) at 80-90% confluency

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 10 volumes of ice-cold MIB containing protease inhibitors. Allow the cells to swell on ice for 15 minutes.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 strokes of the pestle.

    • Expert Tip: The number of strokes may need to be optimized for different cell lines. Check for cell lysis under a microscope.

  • Differential Centrifugation (Low Speed): Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Differential Centrifugation (High Speed): Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of MIB. Resuspend the pellet by gentle pipetting and centrifuge again at 10,000 x g for 15 minutes at 4°C.

  • Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of MIB (e.g., 50-100 µL).

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay. The final concentration should be adjusted to approximately 10-20 mg/mL.

Protocol 2: High-Resolution Respirometry

Rationale: High-resolution respirometry is a powerful technique to measure real-time oxygen consumption rates (OCR) of isolated mitochondria. This allows for the assessment of basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Isolated mitochondria (from Protocol 1)

  • Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L fatty acid-free BSA, pH 7.1

  • Substrates: Pyruvate, Malate, Glutamate, Succinate

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • This compound stock solution (in DMSO)

Procedure:

  • Instrument Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add 2 mL of MiR05 to each chamber and allow the oxygen signal to stabilize.

  • Mitochondria Addition: Add isolated mitochondria to a final concentration of 0.1-0.2 mg/mL in each chamber.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • State 2 Respiration (Leak): Add Complex I-linked substrates (e.g., 5 mM pyruvate, 2 mM malate, 10 mM glutamate).

    • State 3 Respiration (OXPHOS): Add a saturating concentration of ADP (e.g., 2.5 mM).

    • State 4o Respiration (Oligomycin-induced Leak): Add oligomycin (e.g., 2.5 µM) to inhibit ATP synthase.

    • Maximal Respiration (ETS Capacity): Titrate FCCP (e.g., in 0.5 µM steps) to achieve maximal oxygen consumption.

    • Complex II-linked Respiration: Add rotenone (e.g., 0.5 µM) to inhibit Complex I, followed by the addition of a Complex II substrate (e.g., 10 mM succinate).

    • Residual Oxygen Consumption (ROX): Add antimycin A (e.g., 2.5 µM) to inhibit Complex III.

  • Testing this compound: In a separate experiment, after establishing State 3 respiration, add increasing concentrations of this compound to one chamber, while the other serves as a vehicle control (DMSO).

    • Expert Tip: A dose-response curve is crucial to determine the potency of the compound.

Data Analysis:

Respiratory StateDescriptionExpected Effect of InhibitorExpected Effect of Uncoupler
State 2 (Leak) Oxygen consumption in the presence of substrate but no ADP.No significant change.Increase in OCR.
State 3 (OXPHOS) ADP-stimulated respiration.Decrease in OCR.No further significant increase if already uncoupled.
State 4o (Leak) Oligomycin-inhibited respiration.No significant change.No effect, as ATP synthase is already inhibited.
Maximal (ETS) Uncoupler-stimulated maximal respiration.Decrease in OCR.This is the state induced by an uncoupler.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Rationale: The mitochondrial membrane potential is a key indicator of mitochondrial health and is directly linked to the process of oxidative phosphorylation. A decrease in ΔΨm can indicate either inhibition of the ETC or uncoupling.

Materials:

  • Isolated mitochondria

  • Fluorescent dye for ΔΨm (e.g., TMRM, TMRE, or JC-1)

  • Fluorescence plate reader or microscope

  • FCCP (positive control for depolarization)

  • This compound

Procedure (using TMRM):

  • Mitochondria Preparation: Dilute isolated mitochondria to a working concentration (e.g., 0.5 mg/mL) in a suitable assay buffer (e.g., MIB).

  • Dye Loading: Add TMRM to a final concentration of 25-50 nM and incubate for 30 minutes at 37°C in the dark.

  • Treatment: Add varying concentrations of this compound or FCCP (as a positive control) to the mitochondrial suspension.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation/emission ~548/573 nm for TMRM).

    • Expert Tip: For microscopy, healthy mitochondria will accumulate TMRM and show bright red fluorescence. Depolarized mitochondria will have reduced fluorescence.

Data Interpretation: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization, which is consistent with both ETC inhibition and uncoupling.

Protocol 4: Quantification of Mitochondrial Reactive Oxygen Species (ROS)

Rationale: Inhibition of the ETC can lead to an increase in the production of reactive oxygen species (ROS). This assay helps to differentiate between ETC inhibition and uncoupling, as uncoupling typically decreases ROS production.

Materials:

  • Isolated mitochondria

  • ROS-sensitive fluorescent probe (e.g., MitoSOX Red for superoxide or H₂DCFDA for general ROS)

  • Antimycin A (positive control for ROS production)

  • Fluorescence plate reader or microscope

  • This compound

Procedure (using MitoSOX Red):

  • Mitochondria Preparation: Dilute isolated mitochondria to a working concentration (e.g., 0.5 mg/mL) in a suitable assay buffer.

  • Dye Loading: Add MitoSOX Red to a final concentration of 5 µM and incubate for 15-30 minutes at 37°C in the dark.

  • Treatment: Add varying concentrations of this compound or antimycin A (as a positive control) to the mitochondrial suspension.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation/emission ~510/580 nm for MitoSOX Red).

Data Interpretation: An increase in MitoSOX Red fluorescence suggests an increase in superoxide production, which is a hallmark of ETC inhibition, particularly at Complex I or III. A decrease or no change in ROS production in the presence of the compound might suggest an uncoupling mechanism.

Protocol 5: Spectrophotometric Assays for Individual ETC Complex Activity

Rationale: If high-resolution respirometry and ROS measurements suggest ETC inhibition, these assays can pinpoint which specific complex is being targeted. These assays measure the activity of each complex in isolation.

Materials:

  • Isolated mitochondria, freeze-thawed to disrupt membranes

  • Spectrophotometer

  • Specific substrates and inhibitors for each complex (e.g., NADH for Complex I, succinate for Complex II, decylubiquinol for Complex III, and reduced cytochrome c for Complex IV)

General Procedure:

The principle of these assays is to measure the change in absorbance of a specific substrate or electron acceptor over time. The rate of this change is proportional to the activity of the enzyme complex. Detailed protocols for each complex are widely available.

Example: Complex I (NADH:ubiquinone oxidoreductase) Activity Assay

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, NADH, and ubiquinone.

  • Measurement: Add the freeze-thawed mitochondrial sample to the reaction mixture and monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over several minutes.

  • Inhibition: To determine the specific activity of Complex I, perform a parallel assay in the presence of rotenone (a specific Complex I inhibitor). The Complex I activity is the rotenone-sensitive rate of NADH oxidation.

  • Testing this compound: Perform the assay in the presence of varying concentrations of this compound to determine its inhibitory effect on Complex I.

Similar assays can be performed for Complexes II, III, and IV using their specific substrates and inhibitors.

Data Visualization and Interpretation

G cluster_0 Experimental Observations cluster_1 Potential Mechanisms OCR_down Decreased State 3 OCR ETC_Inhibition ETC Inhibition OCR_down->ETC_Inhibition OCR_up Increased State 4o OCR Uncoupling Mitochondrial Uncoupling OCR_up->Uncoupling DeltaPsi_down Decreased ΔΨm DeltaPsi_down->ETC_Inhibition DeltaPsi_down->Uncoupling ROS_up Increased ROS Production ROS_up->ETC_Inhibition ROS_down Decreased ROS Production ROS_down->Uncoupling

Figure 2: A logic diagram illustrating the interpretation of experimental outcomes to deduce the mechanism of action of this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the effects of this compound on mitochondrial respiration. By employing a multi-faceted approach that combines high-resolution respirometry with assays for mitochondrial membrane potential, ROS production, and individual complex activity, researchers can gain a comprehensive understanding of the bioenergetic consequences of exposure to this compound. This knowledge is crucial for applications in drug development, toxicology, and fundamental scientific research.

References

  • Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. Plant Physiology. Available at: [Link]

  • Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells. Available at: [Link]

  • Effects of optically active 1-(alpha-methylbenzyl)-3-(3,4-dichlorophenyl)urea on reactions of mitochondria and chloroplasts. Plant Physiology. Available at: [Link]

  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Biochemical Pharmacology. Available at: [Link]

  • Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. Biochemical Pharmacology. Available at: [Link]

  • Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue. Journal of Visualized Experiments. Available at: [Link]

  • Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph. Methods in Molecular Biology. Available at: [Link]

  • High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Journal of Visualized Experiments. Available at: [Link]

  • Measurement of Mitochondrial ROS Production. Methods in Molecular Biology. Available at: [Link]

  • Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • High urea promotes mitochondrial fission and functional impairments in astrocytes inducing anxiety-like behavior in chronic kidney disease mice. Journal of Neuroinflammation. Available at: [Link]

  • 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. PLoS One. Available at: [Link]

  • Mitochondria as a Source and a Target for Uremic Toxins. International Journal of Molecular Sciences. Available at: [Link]

  • Toxicity of N-(3,5-dichlorophenyl)succinimide and metabolites to rat renal proximal tubules and mitochondria. Toxicology and Applied Pharmacology. Available at: [Link]

  • Isolation of mitochondria from cells and tissues. Methods in Molecular Biology. Available at: [Link]

  • A. Isolation of mitochondria from cultured cells.
  • High-Resolution Respirometry for Simultaneous Measurement of Oxygen and Hydrogen Peroxide Fluxes in Permeabilized Cells, Tissue Homogenate and Isolated Mitochondria. Biomolecules. Available at: [Link]

  • Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. YouTube. Available at: [Link]

  • High resolution respirometry of isolated mitochondria from adult Octopus maya (Class: Cephalopoda) systemic heart. Protocols.io. Available at: [Link]

  • Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Automated spectrophotometric analysis of mitochondrial respiratory chain complex enzyme activities in cultured skin fibroblasts. Clinical Chemistry. Available at: [Link]

  • Mitochondrial Membrane Potential Assay. Methods in Molecular Biology. Available at: [Link]

  • Fluorescence-Based Quantification of Mitochondrial Membrane Potential and Superoxide Levels Using Live Imaging in HeLa Cells. Journal of Visualized Experiments. Available at: [Link]

  • High Throughput Microplate Respiratory Measurements Using Minimal Quantities Of Isolated Mitochondria. PLoS One. Available at: [Link]

  • How can I measure mitochondrial respiration in H9c2 cells?. ResearchGate. Available at: [Link]

  • Measuring mitochondrial respiration in intact skeletal muscle fibers. Agilent. Available at: [Link]

  • Analysis of the mitochondrial complex I-V enzyme activities of peripheral leukocytes in oxidative phosphorylation disorders. Pediatrics and Neonatology. Available at: [Link]

  • Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay. Journal of Visualized Experiments. Available at: [Link]

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Application Note: Preparation and Handling of 1-(3,5-Dichlorophenyl)urea Stock Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and best practices for the preparation, sterilization, and storage of 1-(3,5-Dichlorophenyl)urea stock solutions intended for cell culture-based assays. As a member of the phenylurea class, this compound and its analogs are investigated for various biological activities, making the reliability of experimental results critically dependent on the quality and consistency of the prepared stock solution. Adherence to this protocol will ensure the accurate delivery of the compound to cell cultures, minimize solvent-induced artifacts, and maintain stock integrity over time, thereby supporting the generation of reproducible and trustworthy data for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Meticulous Approach

This compound is a chemical compound that belongs to the urea derivative family. Related dichlorophenyl urea compounds have been noted for their biological activities, including potential anti-cancer properties through mechanisms like the activation of the AMPK pathway.[1][2][3] The parent compound is also recognized as an environmental transformation product of the fungicide Iprodione.[4] The utility of such compounds in in vitro studies hinges on the ability to prepare solutions that are soluble, sterile, and stable.

The primary challenge in working with hydrophobic compounds like this compound in aqueous cell culture environments is its poor water solubility. This necessitates the use of an organic solvent to create a concentrated primary stock solution, which can then be diluted to a final working concentration in the culture medium. The choice of solvent, method of sterilization, and storage conditions are not trivial procedural steps; they are critical variables that directly impact the compound's stability, bioavailability, and ultimately, the experimental outcome. This guide explains the causality behind each step to create a self-validating and robust protocol.

Physicochemical & Handling Properties

A precise understanding of the compound's properties is the foundation for proper stock preparation. All personnel must review the Safety Data Sheet (SDS) before handling this compound. It is classified as harmful if swallowed and causes serious eye irritation.[5] Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, is mandatory.

PropertyValueSource
Chemical Name This compoundPubChem[5]
Molecular Formula C₇H₆Cl₂N₂OPubChem[5][6]
Molecular Weight 205.04 g/mol PubChem[5][6][7]
CAS Number 13142-57-9PubChem[5][6][8]
Appearance Solid (typically a white or off-white powder)General Knowledge
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeTocris Bioscience

Core Principles: The "Why" Behind the Protocol

  • Choice of Solvent: Dimethyl Sulfoxide (DMSO)

    • Why: DMSO is a highly polar aprotic solvent with exceptional solvating power for a wide range of organic compounds, including many that are poorly soluble in water.[9] Its miscibility with aqueous solutions like cell culture media allows for the dilution of a concentrated stock to a final working concentration with a minimal risk of immediate precipitation.

  • Sterility: Aseptic Filtration

    • Why: Cell cultures are highly susceptible to microbial contamination. Introducing a non-sterile stock solution would compromise the experiment. Heat-based sterilization methods like autoclaving are unsuitable for DMSO, as its flash point is approximately 87°C, posing a fire and explosion risk.[10] Furthermore, heat can degrade both the solvent and the dissolved compound. Therefore, sterile filtration using a 0.22 µm filter is the industry-standard and most reliable method for sterilizing DMSO-based solutions.[11]

  • Concentration and Aliquoting Strategy

    • Why: Preparing a highly concentrated stock (e.g., 10-50 mM) is crucial for two reasons. First, it allows for the addition of a very small volume of the stock to the culture medium to reach the final desired concentration, which minimizes the final percentage of DMSO the cells are exposed to (typically ≤0.5%). Second, creating single-use aliquots prevents the degradation that can occur from repeated freeze-thaw cycles of the main stock solution.[12]

Detailed Protocol for 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound.

Materials and Equipment
  • This compound powder (CAS: 13142-57-9)

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade (e.g., G-Biosciences, Tocris)[9]

  • Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile, disposable Luer-lock syringes (1 mL to 10 mL)

  • Sterile syringe filters: 0.22 µm pore size, with a DMSO-compatible membrane such as Polytetrafluoroethylene (PTFE) or Nylon.[10][13]

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Class II Biological Safety Cabinet (BSC)

  • Pipettors and sterile, filtered pipette tips

  • -20°C Freezer for storage

Step-by-Step Procedure

Step 1: Calculation

  • The goal is to prepare a 10 mM stock solution.

  • Molecular Weight (MW) = 205.04 g/mol .

  • 1 Molar (M) solution = 205.04 g in 1 L.

  • 1 millimolar (mM) solution = 205.04 mg in 1 L.

  • 10 mM solution = 205.04 mg in 100 mL.

  • Therefore, to make 10 mL of a 10 mM stock, you need 20.50 mg of the compound.

    • Calculation: (10 mmol/L) * (0.010 L) * (205.04 g/mol ) = 0.0205 g = 20.50 mg.

Step 2: Weighing the Compound

  • Place a sterile 15 mL conical tube on the analytical balance and tare it.

  • Carefully weigh 20.50 mg of this compound directly into the tube. Handle the powder in a chemical fume hood or use appropriate containment to avoid inhalation.

  • Record the exact mass weighed.

Step 3: Solubilization

  • Using a calibrated pipettor, add 10 mL of sterile, cell culture grade DMSO to the conical tube containing the compound.

  • Cap the tube tightly and vortex at medium speed. It may take several minutes to fully dissolve.

  • Visually inspect the solution against a light source to ensure no solid particles remain. If solubility is slow, gentle warming in a 30°C water bath can be attempted, but do not exceed this temperature, as urea-based compounds can degrade with heat.[14][15]

Step 4: Sterile Filtration (Performed in a BSC)

  • Unpack a sterile syringe and a sterile 0.22 µm PTFE syringe filter.

  • Draw the this compound/DMSO solution into the syringe.

  • Attach the syringe filter to the Luer-lock tip of the syringe.

  • Dispense the solution through the filter into a new, sterile 15 mL or 50 mL conical tube. This step removes any potential microbial contaminants and undissolved micro-particulates. The use of a DMSO-compatible filter is critical to prevent the filter from dissolving and contaminating your stock.[13]

Step 5: Aliquoting and Labeling

  • Using a sterile pipette, dispense the filtered stock solution into single-use aliquots (e.g., 50-100 µL) in sterile 1.5 mL polypropylene microcentrifuge tubes.

  • Label each aliquot clearly and comprehensively. The label should include:

    • Compound Name: this compound

    • Concentration: 10 mM

    • Solvent: 100% DMSO

    • Preparation Date

    • Your Initials

Step 6: Storage

  • Store the labeled aliquots in a freezer at -20°C.

  • Properly stored, DMSO stock solutions are typically stable for at least 6 months to a year. Avoid repeated freeze-thaw cycles by using one aliquot per experiment.

Workflow Visualization

The following diagram illustrates the complete workflow for preparing the stock solution.

G cluster_prep Preparation Phase cluster_solubilization Solubilization & Sterilization cluster_storage Finalization & Storage safety Don PPE (Gloves, Goggles, Lab Coat) calculate Calculate Required Mass (e.g., 20.50 mg for 10mL @ 10mM) safety->calculate weigh Weigh Compound into Sterile Tube calculate->weigh add_dmso Add Sterile DMSO (e.g., 10 mL) weigh->add_dmso dissolve Vortex to Dissolve (Ensure No Particulate) add_dmso->dissolve filter Sterile Filter (0.22 µm PTFE Filter) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot warning CRITICAL: Use DMSO-compatible (PTFE/Nylon) filter to avoid leaching and contamination. filter->warning label_tubes Label Aliquots (Name, Conc, Date) aliquot->label_tubes store Store at -20°C label_tubes->store finish Ready for Use store->finish start Start start->safety warning->aliquot

Caption: Workflow for preparing a sterile this compound stock solution.

Quality Control and Best Practices

  • Vehicle Control: Always include a "vehicle control" in your experiments. This means treating a set of cells with the same final concentration of DMSO that is used for your highest compound concentration. This crucial step allows you to distinguish the effects of the compound from any potential effects of the solvent itself.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and should not exceed 0.5% for most cell lines, as higher concentrations can be cytotoxic or induce unintended biological effects.

  • Solubility Check Upon Dilution: When diluting the stock into your final culture medium, do so quickly and mix thoroughly to prevent the compound from precipitating out of solution. If you observe any cloudiness or precipitate, the concentration may be too high for the aqueous environment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4165004, this compound. PubChem. Retrieved from [Link]

  • G-Biosciences. DMSO Sterile Filtered | Dimethylsulfoxide. G-Biosciences. Retrieved from [Link]

  • Pal, D., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. PLoS ONE. Retrieved from [Link]

  • Leake, K., et al. (2015). Novel Compound 1,3-bis(3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. PubMed. Retrieved from [Link]

  • Johnson, R. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. Retrieved from [Link]

  • ResearchGate (2022). Sterile filter before drug exposure to cell culture?. ResearchGate. Retrieved from [Link]

  • Singhal, S. S., et al. (2015). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PMC - NIH. Retrieved from [Link]

  • Bio-Rad. Solubilization. Bio-Rad. Retrieved from [Link]

  • Protocol Online (2007). Sterilization of DMSO-Nile Blue A methods. Protocol Online. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16854, Urea, (3,4-dichlorophenyl)-. PubChem. Retrieved from [Link]-

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. Retrieved from [Link]

  • YouTube (2022). How Do You Prepare A Urea Solution?. Chemistry For Everyone. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(3,5-Dichlorophenyl)urea Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1-(3,5-Dichlorophenyl)urea and its analogs, such as 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), in cell viability and cytotoxicity assays. This resource is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments, from initial concentration optimization to troubleshooting unexpected results. Our goal is to empower you with the knowledge to generate reliable and reproducible data.

The dichlorophenyl urea class of compounds has shown significant potential in cancer research, primarily through the induction of cell cycle arrest and apoptosis.[1] However, like many hydrophobic small molecules, their effective use in in vitro assays requires careful consideration of factors such as solubility, solvent effects, and potential off-target activities. This guide synthesizes technical data and practical advice to ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My cell viability results are highly variable between replicate wells. What are the likely causes?

A1: High variability is a common issue that can often be traced back to a few key factors:

  • Compound Precipitation: Due to its hydrophobic nature, this compound can precipitate when diluted from a high-concentration organic stock (like DMSO) into aqueous cell culture media.[2] This leads to inconsistent concentrations across your plate.

    • Solution: Prepare dilutions in a stepwise manner. Instead of a single large dilution, perform serial dilutions. When adding the compound to the media, do so while gently vortexing the media to ensure rapid and even dispersion.[3] Visually inspect each dilution under a microscope for any signs of precipitation before adding it to the cells.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to different starting cell numbers in each well, which directly impacts the final readout of any viability assay.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring it to the incubator. This allows cells to settle evenly.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, which concentrates media components and your test compound, leading to skewed results.

    • Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

Q2: I'm observing a biphasic (U-shaped) dose-response curve, where cell viability decreases at lower concentrations but seems to recover at higher concentrations. Why is this happening?

A2: A biphasic dose-response, also known as hormesis, can be perplexing.[4][5] Several factors could be at play:

  • Compound Precipitation at High Concentrations: This is the most common cause for this class of compounds. At high concentrations, the compound may be falling out of solution, leading to a lower effective concentration than intended.[4] This creates the illusion of recovered viability.

    • Solution: Perform a solubility test in your specific cell culture medium. Prepare your highest concentration and visually inspect for precipitates. You can also centrifuge the prepared medium and measure the concentration of the supernatant using an analytical method like HPLC to determine the true soluble concentration.

  • Off-Target Effects: At high concentrations, the compound may engage secondary targets that counteract its primary cytotoxic mechanism or activate pro-survival pathways.[4]

    • Solution: If solubility is not the issue, consider using an alternative viability assay that measures a different cellular parameter (e.g., an ATP-based assay like CellTiter-Glo® instead of an MTT assay) to see if the biphasic effect is assay-dependent.

  • Assay Interference: The compound itself might interfere with the assay chemistry at high concentrations. For instance, it could directly reduce the MTT reagent, leading to a false-positive signal for viability.[6][7]

    • Solution: Run a cell-free control where you add the compound at all tested concentrations to media with the assay reagent but without cells. This will reveal any direct chemical interference.

Q3: My vehicle control (DMSO only) is showing significant cytotoxicity. How do I address this?

A3: While widely used, DMSO is not biologically inert and can be toxic to cells, especially at higher concentrations and with prolonged exposure.[8][9]

  • DMSO Concentration is Too High: Many cell lines are sensitive to DMSO concentrations above 0.5%.[3]

    • Solution: Always calculate the final DMSO concentration in your wells. It is best practice to keep it at or below 0.1%.[10] If your compound's solubility requires a higher DMSO concentration, you must run a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line and experimental duration.[11]

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to DMSO than others.

    • Solution: If your cells are highly sensitive, you may need to explore alternative solvents, though this can be challenging for hydrophobic compounds. Always ensure that the final solvent concentration is identical across all wells, including your untreated and vehicle controls.[11][12]

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?

A1: The anticancer effects of the related compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) are attributed to several mechanisms. It indirectly activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy. This activation leads to the inhibition of the mTORC1 pathway, resulting in cell cycle arrest and the induction of apoptosis.[13] Additionally, it has been shown to inhibit Glutathione S-transferase (GST), an enzyme often involved in drug resistance. The induction of apoptosis is further supported by the cleavage of PARP and an increase in the Bax/Bcl2 ratio.

Q2: How should I prepare and store a stock solution of this compound?

A2: Due to its hydrophobicity, this compound should be dissolved in an organic solvent. DMSO is the most common choice.[14]

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming (to 37°C) or sonication can aid this process.[2]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When stored properly, stock solutions in DMSO are typically stable for several months.

Q3: What is the optimal duration of exposure for cell viability assays?

A3: The optimal exposure time depends on the cell line's doubling time and the compound's mechanism of action. Since dichlorophenyl ureas often induce cell cycle arrest and apoptosis, longer incubation times are generally required to observe a significant effect.[1][15] A typical starting point is 48 to 72 hours. For rapidly dividing cells, 24 hours may be sufficient, while for slower-growing lines, 96 hours may be necessary.[16] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific system.

Q4: Are there any known issues with this compound interfering with specific assay types?

A4: While specific interference data for this compound is limited, compounds with similar structures can potentially interfere with certain assays.

  • MTT/XTT Assays: As colored compounds or compounds that can participate in redox reactions, there is a possibility of interference with tetrazolium-based assays.[7][17] It is crucial to run cell-free controls to check for any direct reduction of the assay reagent.

  • Fluorescence-Based Assays: If the compound is fluorescent, it can interfere with assays that have a fluorescent readout (e.g., resazurin-based assays like CellTiter-Blue®). Run a control with the compound in media without cells to measure any background fluorescence.

Given these potential issues, an ATP-based luminescence assay (e.g., CellTiter-Glo®) is often a robust alternative, as it is less susceptible to colorimetric or fluorescent interference.[18]

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
  • Weighing: Accurately weigh out 2.05 mg of this compound (Molecular Weight: 205.04 g/mol ).

  • Dissolution: Add 1 mL of high-purity, sterile DMSO to the powder.

  • Mixing: Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate or warm the vial in a 37°C water bath.

  • Storage: Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Dose-Response Determination using MTT Assay

This protocol is a standard workflow for determining the IC50 value of your compound.

  • Cell Seeding:

    • Harvest and count your cells, ensuring >95% viability via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.

    • Incubate for 24 hours (or until cells are well-adhered and in the exponential growth phase).

  • Compound Preparation and Treatment:

    • Thaw your 10 mM stock solution.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations of your desired final concentrations (e.g., if the final desired concentration is 10 µM, prepare a 20 µM solution).

    • Carefully remove 100 µL of media from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 200 µL and the compound to its 1X final concentration.

    • Include vehicle control wells (containing the same final DMSO concentration as the highest compound concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[12]

    • Add 20 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the media-MTT mixture from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[19][20]

Data Presentation

The following table summarizes reported IC50 values for the closely related and well-studied analog, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , to provide a reference for expected potency.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
B16-F0Melanoma5 ± 196 h[16]
Hs600TMelanoma6 ± 196 h[16]
A2058Melanoma11 ± 296 h[16]
HL-60Leukemia1.272 h[1]
Visualizations
Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Problem Identification Start Unexpected Viability Results (High Variability, Biphasic Curve, etc.) CheckPrecipitation Visually Inspect Wells for Compound Precipitation Start->CheckPrecipitation CheckSolvent Verify Final DMSO Concentration (<0.5%) Start->CheckSolvent CheckCells Confirm Cell Health & Seeding Density Start->CheckCells SolubilityTest Perform Formal Solubility Assay in Media CheckPrecipitation->SolubilityTest Precipitate Observed AssayInterference Run Cell-Free Assay Control CheckPrecipitation->AssayInterference No Precipitate DMSOTox Run DMSO Tolerance Curve CheckSolvent->DMSOTox DMSO >0.5% or high sensitivity OptimizeDilution Optimize Dilution Protocol (e.g., Serial Dilution) SolubilityTest->OptimizeDilution AdjustConcentration Adjust Compound Concentration Range SolubilityTest->AdjustConcentration DMSOTox->AdjustConcentration ChangeAssay Switch to Alternative Viability Assay (e.g., ATP-based) AssayInterference->ChangeAssay Interference Detected

Caption: Troubleshooting decision tree for unexpected cell viability results.

Signaling Pathway of Dichlorophenyl Ureas

SignalingPathway cluster_0 Cellular Effects DCPU 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) AMPK AMPK (Activation) DCPU->AMPK GST GST (Inhibition) DCPU->GST mTORC1 mTORC1 Pathway (Inhibition) AMPK->mTORC1 DrugResistance ↓ Drug Resistance GST->DrugResistance CellCycle Cell Cycle Arrest (G0/G1 or G2/M) mTORC1->CellCycle Apoptosis Apoptosis (Induction) mTORC1->Apoptosis

Caption: Proposed signaling pathway of COH-SR4 in cancer cells.[13]

References
  • Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Rahbar, S., & Awasthi, S. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Biochemical Pharmacology, 86(12), 1664–1672. [Link]

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  • Al-Husseini, J. K., Stanton, N. J., Selassie, C. R. D., & Johal, M. S. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Molecules, 27(11), 3367. [Link]

  • Reddit. (2024). Avoiding toxic DMSO concentrations in cell culture. [Link]

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  • Singhal, S. S., Figarola, J., Singhal, J., et al. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Biochemical Pharmacology, 84(11), 1419–1427. [Link]

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  • Ranke, J. (2006). Fitting dose-response curves from bioassays and toxicity testing. The R Journal. [Link]

  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. [Link]

  • Kim, J. Y., Park, J. H., Kim, H. J., & Lee, J. Y. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 653. [Link]

  • Ueng, Y. F., Wang, J. J., & Lin, L. C. (2004). Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity. European Journal of Pharmaceutical Sciences, 23(2), 181–188. [Link]

  • Wątroba, M., & Szukalska, M. (2021). Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence. International Journal of Molecular Sciences, 22(19), 10394. [Link]

  • Stebbing, A. R. D. (2002). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Human & Experimental Toxicology, 21(9-10), 555-559. [Link]

  • Moesby, L., Hansen, E. W., & Christensen, J. D. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 825–831. [Link]

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  • Figarola, J. L., et al. (n.d.). Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis. Houston Methodist Scholars. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 1, P450 inhibition of substituted phenyl urea analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • PubMed. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. [Link]

  • PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. [Link]

  • Huang, Y., et al. (2009). Quantitative determination of urea concentrations in cell culture medium. Biochemistry and Cell Biology, 87(3), 541-544. [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Biochemical Pharmacology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Ranke, J. (2006). Fitting dose-response curves from bioassays and toxicity testing. The R Journal. [Link]

  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. [Link]

  • Kim, J. Y., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 653. [Link]

  • Al-Taie, M. A., et al. (2023). In Vitro Evaluation of Surface and Mechanical Behavior of 3D-Printed PMMA After Accelerated and Chemical Aging Under Simulated Oral Conditions. Polymers, 15(15), 3290. [Link]

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Technical Support Center: Experimental Solubility Guide for 1-(3,5-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,5-Dichlorophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of this compound in experimental settings. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to help you overcome challenges and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chemical compound with the molecular formula C₇H₆Cl₂N₂O.[1] Its molecular weight is approximately 205.04 g/mol .[1] It belongs to the class of phenylureas, which are known for their various biological activities. Understanding the basic physical and chemical properties of this compound is the first step in designing a successful experimental workflow.

Q2: I'm having trouble dissolving this compound. What is the recommended starting solvent?

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell culture experiment. Why is this happening and how can I prevent it?

This common phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower.[2] The drastic change in solvent polarity causes the compound to aggregate and precipitate.

To prevent this, several strategies can be employed:

  • Slow, Drop-wise Addition: Add the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium very slowly, drop by drop, while gently vortexing or swirling the solution.[2][3] This allows for more gradual mixing and dispersion.

  • Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous medium.[4] This step-wise reduction in the organic solvent concentration can help maintain the compound's solubility.

  • Lower Final Concentration: You may be exceeding the solubility limit of the compound in your final aqueous solution. Consider testing a lower final concentration in your experiment.

  • Maintain Low DMSO Concentration: For most cell-based assays, it is crucial to keep the final concentration of DMSO low (ideally ≤ 0.1% v/v, and generally not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity.[2]

Troubleshooting Guide: Common Solubility Issues

This section provides a systematic approach to resolving common solubility problems with this compound.

Issue 1: The compound does not dissolve completely in the initial solvent.

If you are observing particulate matter in your initial stock solution, consider the following:

Potential Cause Recommended Solution
Insufficient Solvent Power While DMSO is a strong solvent, for highly concentrated solutions, you may need to explore other options like N,N-Dimethylformamide (DMF). A related compound, 1,3-diphenylurea, also shows good solubility in DMF.
Low Temperature The dissolution of many compounds is an endothermic process. Gentle warming of the solution in a water bath (e.g., to 37°C) can aid in solubilization.[2]
Inefficient Mixing Vigorous vortexing or sonication can help break down aggregates and promote dissolution.[5] Use sonication in short bursts to avoid excessive heating of the sample.
Issue 2: The compound dissolves initially but precipitates out of the stock solution upon storage.

Precipitation in a stock solution, particularly after storage at low temperatures, can be due to a few factors:

Potential Cause Recommended Solution
Supersaturated Solution The initial stock concentration may be too high, leading to crystallization over time, especially at lower temperatures. Try preparing a slightly less concentrated stock solution.
Water Absorption by DMSO DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds.[6] Use anhydrous DMSO and store stock solutions in tightly sealed vials.
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can lead to compound degradation or precipitation. It is best practice to aliquot the stock solution into single-use volumes.[7]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 205.04 g/mol ), you would weigh 2.05 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption. Store at -20°C or -80°C for long-term stability.

Workflow for Diluting Stock Solution into Aqueous Media

The following diagram illustrates a recommended workflow for diluting your concentrated DMSO stock solution into an aqueous buffer or cell culture medium to minimize precipitation.

G start Start: 10 mM Stock in DMSO pre_warm Pre-warm Aqueous Medium to 37°C start->pre_warm Step 1 intermediate_dilution Prepare Intermediate Dilution (e.g., 1:100 in warm medium) pre_warm->intermediate_dilution Step 2b (Recommended) slow_addition Slowly Add Stock to Medium (while vortexing) pre_warm->slow_addition Step 2a (Direct) final_dilution Prepare Final Working Solution (from intermediate dilution) intermediate_dilution->final_dilution Step 3 end Final Working Solution (e.g., 10 µM) slow_addition->end Result final_dilution->end Result

Sources

Technical Support Center: Synthesis of 1-(3,5-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dichlorophenyl)urea and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of their synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.

Core Synthesis Pathway

The most prevalent and direct method for synthesizing substituted ureas involves the nucleophilic addition of an amine to an isocyanate. For this compound, this involves the reaction of 3,5-dichloroaniline with a cyanate source or the reaction of 3,5-dichlorophenyl isocyanate with ammonia. The isocyanate itself is typically generated from 3,5-dichloroaniline using phosgene or a safer equivalent like triphosgene.

Fig 1. Common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and reliable method for synthesizing this compound?

The reaction of an amine with an isocyanate is the most common and generally high-yielding method for forming ureas.[1][2] For the title compound, reacting 3,5-dichloroaniline with an isocyanate-generating reagent like potassium isocyanate in an acidic aqueous medium is a straightforward approach.[3] Alternatively, generating 3,5-dichlorophenyl isocyanate first and then reacting it with ammonia is also a viable, though more complex, route.

Q2: What are the best practices for generating the isocyanate intermediate in situ?

Traditionally, phosgene was used, but due to its extreme toxicity, safer phosgene substitutes are now standard.[4] Triphosgene, a solid, is a common choice as it is easier to handle but still generates phosgene in situ, requiring strict safety precautions.[1][5] Another alternative is carbonyldiimidazole (CDI), which offers a milder reaction pathway.[1] The key to high yield is controlling the stoichiometry and order of addition. The amine should be reacted with the phosgene equivalent first to form the isocyanate, which is then trapped by the second amine nucleophile.[4]

Q3: What is the underlying mechanism of urea formation from an amine and an isocyanate?

The mechanism is a classic nucleophilic addition. The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group (-N=C=O). This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea linkage.[2] The reaction is typically fast and exothermic.

Q4: Why is solvent selection so important, and what are the recommended solvents?

Solvent choice is critical to prevent side reactions. The isocyanate intermediate is highly reactive towards any nucleophile. Protic solvents like water or alcohols can react with the isocyanate to form carbamic acids (which can decompose to the starting amine and CO2) or carbamates, respectively, lowering the yield of the desired urea.[6][7] Therefore, dry, aprotic solvents are highly recommended. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are excellent choices that solubilize the reactants without interfering with the reaction.[1]

Q5: What are the most common impurities and byproducts I should expect?

The primary byproduct is often the symmetrical urea, in this case, 1,3-bis(3,5-dichlorophenyl)urea.[8][9] This occurs if the generated 3,5-dichlorophenyl isocyanate reacts with a molecule of the starting material, 3,5-dichloroaniline, instead of the intended second nucleophile (e.g., ammonia). Another potential side reaction is the formation of a biuret, where the N-H of the newly formed urea product attacks another molecule of isocyanate.[6] Unreacted starting materials may also be present if the reaction does not go to completion.

Troubleshooting Guide

Navigating experimental challenges is a core part of synthesis. This guide provides a structured approach to identifying and solving common issues.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problems cluster_causes_yield Potential Causes (Low Yield) cluster_causes_purity Potential Causes (Impurity) cluster_solutions Solutions Start Experiment Completed CheckYield Check Yield & Purity (TLC, LC-MS, NMR) Start->CheckYield LowYield Problem: Low/No Yield CheckYield->LowYield Yield < 70% Impure Problem: Impure Product CheckYield->Impure Purity Issue Success Synthesis Successful CheckYield->Success Yield & Purity OK Cause1 Poor Reagent Quality (esp. moisture) LowYield->Cause1 Cause2 Incorrect Stoichiometry LowYield->Cause2 Cause3 Suboptimal Temperature LowYield->Cause3 Cause4 Side Reactions (e.g., with solvent) LowYield->Cause4 Cause5 Symmetrical Urea Byproduct Impure->Cause5 Cause6 Biuret Formation Impure->Cause6 Cause7 Unreacted Starting Materials Impure->Cause7 Sol1 Verify Reagent Purity Use Anhydrous Solvents Cause1->Sol1 Sol3 Adjust Reagent Ratio & Addition Rate Cause2->Sol3 Sol2 Optimize Temperature (e.g., cool addition) Cause3->Sol2 Cause4->Sol1 Cause5->Sol3 Sol4 Optimize Workup & Purification Cause5->Sol4 Cause6->Sol2 Cause6->Sol4 Cause7->Sol3 Cause7->Sol4

Fig 2. A logical workflow for troubleshooting synthesis issues.
Common Problems and Solutions
ProblemProbable Cause(s)Solutions & Preventative Measures
Low or No Yield 1. Moisture Contamination: Water reacts with the isocyanate intermediate to regenerate the starting amine.[7]2. Incorrect Temperature: The reaction is often exothermic. If the temperature rises too high, side reactions can increase. Some syntheses may require initial cooling.[10]3. Poor Reagent Quality: Degradation of 3,5-dichloroaniline or the isocyanate source.1. Ensure Anhydrous Conditions: Use freshly distilled, dry aprotic solvents (DCM, THF). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).2. Temperature Control: Add reagents dropwise using an addition funnel, especially the isocyanate or amine, while monitoring the internal temperature. Use an ice bath to control the initial exotherm if necessary.[3]3. Verify Reagents: Check the purity of starting materials by NMR or melting point before starting the reaction.
Formation of Insoluble White Precipitate (Byproduct) 1. Symmetrical Urea Formation: The highly reactive 3,5-dichlorophenyl isocyanate intermediate reacts with a molecule of the starting 3,5-dichloroaniline.[8][9] This is common when the second amine is added too slowly or is less reactive.2. Low Solubility of Product: The desired product itself may have low solubility in the reaction solvent, precipitating out as it forms.1. Control Stoichiometry & Addition: Use a slight excess of the second, more nucleophilic amine. Add the isocyanate solution slowly to a solution of the amine to ensure it is immediately consumed.[4]2. Solvent Screening: If the product is precipitating prematurely, consider a solvent in which it has higher solubility to ensure the reaction goes to completion (e.g., DMF). The symmetrical urea is often much less soluble, allowing for its removal by filtration.
Product is Difficult to Purify 1. Contamination with Symmetrical Urea: 1,3-bis(3,5-dichlorophenyl)urea has very similar structural components, making separation challenging.2. Residual Starting Materials: Incomplete reaction leaves unreacted 3,5-dichloroaniline or other precursors.3. Formation of Biurets: These higher molecular weight adducts can be difficult to separate.[6]1. Optimize Selectivity: Fine-tune reaction conditions (temperature, addition rate) to minimize byproduct formation. The symmetrical urea is often significantly less soluble; try triturating the crude product with a solvent like ether or hot ethyl acetate to dissolve the desired product while leaving the symmetrical urea behind.2. Purification Strategy: If simple filtration/washing is insufficient, flash column chromatography is the next logical step. A gradient of ethyl acetate in hexanes is a common starting point. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be highly effective.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be employed.

Protocol 1: Synthesis of this compound via Potassium Isocyanate

This method is advantageous as it avoids the handling of highly toxic phosgene or isocyanate reagents directly.

Materials:

  • 3,5-Dichloroaniline (1.0 eq)

  • Potassium isocyanate (KOCN) (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 3,5-dichloroaniline (1.0 eq) in deionized water.

  • Slowly add concentrated HCl while stirring until the aniline fully dissolves, forming the hydrochloride salt. The solution should be acidic.

  • In a separate beaker, dissolve potassium isocyanate (1.1 eq) in a minimum amount of warm deionized water.

  • Cool the aniline hydrochloride solution in an ice bath to 0-5 °C.

  • Slowly add the potassium isocyanate solution dropwise to the cold, stirring aniline solution. Maintain the temperature below 10 °C.

  • A white precipitate should begin to form. After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound. Purity can be assessed by NMR and melting point. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis via In Situ Isocyanate Formation (using Triphosgene)

This protocol describes the formation of a generic N,N'-disubstituted urea. To synthesize the title compound, "Amine 2" would be a source of ammonia.

Materials:

  • 3,5-Dichloroaniline (Amine 1) (1.0 eq)

  • Triphosgene (0.35 eq)

  • A second nucleophilic amine (Amine 2) (1.0 eq)

  • A non-nucleophilic base (e.g., Triethylamine, Et3N) (2.0-2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Safety First: Triphosgene is a source of phosgene. This reaction must be performed in a well-ventilated fume hood.

  • To a flame-dried, three-neck flask under an inert atmosphere (N2), add 3,5-dichloroaniline (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution dropwise to the cold aniline solution.

  • After the addition, slowly add the non-nucleophilic base (e.g., Et3N) dropwise, ensuring the temperature remains below 5 °C. Stir for 1-2 hours at 0 °C to form the 3,5-dichlorophenyl isocyanate intermediate.

  • In a separate flask, dissolve Amine 2 (1.0 eq) in anhydrous DCM.

  • Add the solution of Amine 2 dropwise to the cold reaction mixture containing the in situ generated isocyanate.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

References

  • Vertex AI Search. Diuron 330-54-1 wiki - Guidechem.
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  • Vertex AI Search. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression.
  • Vertex AI Search. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
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  • Vertex AI Search. Urea formation via reaction of an isocyanate with an amine.
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  • Vertex AI Search. Pesticides labelled with {sup 14}C. Pt. 4: Synthesis of Diuron and Linuron in various positions (Journal Article) | ETDEWEB - OSTI.GOV.
  • Vertex AI Search. Urea formation by reaction between a isocyanate group and water.
  • Vertex AI Search. Optimizing reaction conditions for synthesizing substituted ureas - Benchchem.
  • Vertex AI Search. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing).
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  • Vertex AI Search. Vinclozolin - Wikipedia.
  • Vertex AI Search. 1-(3,4-DICHLOROPHENYL)-3-METHYL UREA synthesis - ChemicalBook.
  • Vertex AI Search. 1,3-bis(3,5-dichlorophenyl)
  • Vertex AI Search. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC - PubMed Central.
  • Vertex AI Search. A Preliminary Investigation of 3,5-Dichloroaniline Reactivity: A Technical Guide - Benchchem.
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  • Vertex AI Search. Exploring 1-(3,4-Dichlorophenyl)
  • Vertex AI Search. A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline - Benchchem.

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Technical Support Center: Troubleshooting Unexpected Results in 1-(3,5-Dichlorophenyl)urea Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(3,5-Dichlorophenyl)urea and its analogs, such as 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and success of your experiments. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and practical laboratory experience.

Section 1: Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible results. This section addresses common questions regarding solubility, stability, and quality control.

Q1: I'm having trouble dissolving this compound. What is the recommended solvent and procedure for preparing a stock solution?

A1: this compound and related diaryl ureas are sparingly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

A similar compound, 1,3-diphenylurea, is soluble in DMSO and DMF at approximately 30 mg/mL. For maximizing solubility in aqueous buffers, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. It is important to note that aqueous solutions of these compounds should ideally be prepared fresh for each experiment, as their stability in aqueous media can be limited.

Detailed Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Pre-Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Weighing the Compound: Carefully weigh out the desired amount of this compound (Molecular Weight: 205.04 g/mol ) into the microcentrifuge tube.[1] For 1 mL of a 10 mM stock solution, you will need 2.05 mg.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Q2: My experimental results are inconsistent. Could my compound be degrading? How should I store it and for how long?

A2: Inconsistent results can indeed be a sign of compound degradation. Both temperature and pH can influence the stability of urea-containing compounds.[2]

For a related compound, 1,3-diphenylurea, a stock solution in DMSO is stable for at least four years when stored at -20°C. However, aqueous solutions are not recommended for storage longer than one day. Urea stability is generally greatest in a pH range of 4-8.[2]

Best Practices for Storage and Handling:

  • Stock Solutions (in DMSO): Store at -20°C or -80°C in tightly sealed, light-protected aliquots. Minimize freeze-thaw cycles.

  • Working Dilutions (in aqueous media): Prepare fresh for each experiment from the DMSO stock. Do not store aqueous dilutions.

  • Solid Compound: Store in a desiccator at room temperature, protected from light and moisture.

Q3: How can I be sure of the purity of my this compound?

A3: The purity of your compound is paramount. Impurities from the synthesis process can lead to off-target effects and confounding results. Reputable vendors often provide a certificate of analysis (CoA) with purity data. However, some suppliers of rare chemicals may not provide this information, in which case the buyer is responsible for confirming the product's identity and purity.[3]

Recommended Quality Control Measures:

  • Certificate of Analysis (CoA): Always request a CoA from your supplier. This document should provide the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and confirm the identity via Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

  • In-House Verification (if necessary): If you have access to analytical instrumentation, you can verify the purity and identity of your compound.

    • HPLC: To check for the presence of impurities.

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • LC-MS: To confirm the molecular weight.

The synthesis of the related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), involves the reaction of 3,5-dichlorophenyl isocyanate with 3,5-dichloroaniline.[4][5] Potential impurities could include unreacted starting materials or side-products from the reaction.

Section 2: Troubleshooting Cell-Based Assays

This section focuses on common issues encountered during in vitro experiments, such as cytotoxicity assays, Western blotting, and cell cycle analysis.

Q4: My MTT assay results are showing an increase in signal at higher concentrations of the compound, suggesting increased cell viability. Why is this happening?

A4: This is a known artifact in MTT and other tetrazolium-based assays.[6][7] The MTT assay measures mitochondrial reductase activity, which is used as a proxy for cell viability.[7] However, some compounds can directly interfere with the assay chemistry or alter cellular metabolism in a way that doesn't correlate with cell number.

Potential Causes and Solutions:

  • Direct Reduction of MTT: The compound itself may be a reducing agent, leading to a false positive signal.

    • Troubleshooting Step: Run a control experiment with your compound in cell-free media containing MTT. If a color change occurs, your compound is directly reducing the MTT.[6]

  • Altered Cellular Metabolism: The compound may be inducing a stress response that increases metabolic activity in the remaining viable cells, masking the cytotoxic effect.[6]

    • Troubleshooting Step: Visually inspect the cells under a microscope before adding the MTT reagent to assess cell morphology and confluence.

  • Alternative Assays: Consider using a non-enzymatic cytotoxicity assay that measures a different endpoint, such as:

    • Trypan Blue Exclusion Assay: Measures membrane integrity.

    • Crystal Violet Assay: Stains total cellular protein.

    • LDH Release Assay: Measures lactate dehydrogenase release from damaged cells.

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with this compound B->C D Incubate for desired time (e.g., 48-96h) C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at ~570 nm G->H

Caption: A standard workflow for an MTT cytotoxicity assay.

Q5: I am not seeing the expected changes in my target proteins (e.g., pAMPK, cell cycle regulators) on my Western blot. What could be wrong?

A5: This can be a frustrating issue with multiple potential causes, ranging from sample preparation to antibody performance. 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has been shown to activate AMPK and alter the expression of cell cycle proteins like CDK2, CDK4, and cyclins.[4][8]

Troubleshooting Western Blotting for this compound Targets

Potential Issue Recommended Solution
Suboptimal Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in your target proteins.
Poor Antibody Performance Ensure your primary antibody is validated for Western blotting and is specific for the target protein. Run a positive control (e.g., a cell lysate known to express the protein) to confirm antibody function.[9]
Inefficient Protein Extraction Use a lysis buffer containing protease and phosphatase inhibitors to preserve your target proteins. Ensure complete cell lysis by sonication or other methods.
Transfer Issues Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.[10]
Incorrect Blocking or Washing Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Ensure adequate washing steps to reduce background and non-specific binding.[11][12]

Logical Flow for Troubleshooting Western Blots

WB_Troubleshooting Start No or Weak Signal on Western Blot Ponceau Check Ponceau S Stain Start->Ponceau Transfer Optimize Transfer Conditions Ponceau->Transfer Poor Transfer PositiveControl Run Positive Control Lysate Ponceau->PositiveControl Good Transfer Success Problem Solved Transfer->Success Antibody Check Primary/Secondary Antibody PositiveControl->Antibody No Signal in Control Sample Check Sample Prep & Loading PositiveControl->Sample Signal in Control Antibody->Success OptimizeDose Optimize Drug Dose/Time Sample->OptimizeDose Sample OK OptimizeDose->Success

Caption: A decision tree for troubleshooting weak or absent Western blot signals.

Q6: My cell cycle analysis results after treatment with this compound are unclear or do not show the expected G0/G1 or G2/M arrest. How can I improve my results?

A6: 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has been reported to cause G0/G1 arrest in lung cancer cells and G2/M arrest in melanoma cells.[4][8] Unclear cell cycle data can arise from issues with cell synchronization, staining, or the presence of apoptotic cells.

Tips for Clearer Cell Cycle Analysis:

  • Cell Synchronization: For a more defined cell cycle arrest, consider synchronizing your cells before adding the compound.

  • Titrate Compound Concentration: Use a range of concentrations to find the optimal dose that induces cell cycle arrest without causing widespread apoptosis, which can complicate the analysis.

  • Staining Protocol: Ensure your cells are properly fixed (e.g., with cold 70% ethanol) and stained with a DNA intercalating dye like propidium iodide (PI) or DAPI. Include RNase in your staining buffer to prevent staining of double-stranded RNA.

  • Apoptosis Detection: Co-stain with an apoptosis marker like Annexin V to distinguish between apoptotic cells (sub-G1 peak) and cells arrested in a specific phase of the cell cycle.

  • Drug-Induced Artifacts: Be aware that some drugs can induce cellular changes that affect flow cytometry parameters. For example, hydroxyurea, another urea-containing compound, is known to arrest cells in S-phase.[13]

Signaling Pathway Implicated in this compound Action

Signaling_Pathway DCPU This compound Analog (COH-SR4) AMPK AMPK Activation DCPU->AMPK GST GST Inhibition DCPU->GST CellCycle Cell Cycle Arrest (G0/G1 or G2/M) AMPK->CellCycle GST->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Simplified signaling pathway for COH-SR4, an analog of this compound.

References

  • Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE, 8(12), e84856. [Link]

  • Singhal, S. S., et al. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Biochemical Pharmacology, 84(11), 1419-1427. [Link]

  • Heinrich, P. (2022). Answer to "I am having problems in getting results in MTT assay. How do I rectify it?". ResearchGate. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193-203. [Link]

  • Leake, K. (2016). 1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. Journal of Clinical & Experimental Dermatology Research, 7(5). [Link]

  • Pharmaffiliates. (n.d.). 1-(3,5-Dichlorophenyl)-3-methylurea. [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. PLoS ONE, 8(12), e84856. [Link]

  • Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1419-1427. [Link]

  • Bermejo, I. H. (2015). Answer to "My MTT reading is fluctuating.. can someone help me?". ResearchGate. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193–203. [Link]

  • ResearchGate. (2015). I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Troubleshooting Guide. [Link]

  • Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]

  • ResearchGate. (2023). Analysis of cell cycle distribution in cells treated with hydroxyurea (HU) and after aphidicolin washout. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]

  • ResearchGate. (2010). Analysis of cell cycle by flow cytometry following synchronization with hydroxyurea (HU). [Link]

  • Ly, T., et al. (2015). Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells. eLife, 4, e04535. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. [Link]

  • ResearchGate. (n.d.). DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis. [Link]

  • Riccardi, C., & Nicoletti, I. (1991). Cell cycle analysis in flow cytometry: use of BrdU labelling and side scatter for the detection of the different cell cycle phases. Cytotechnology, 5(Suppl 1), 103–106. [Link]

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How to prevent degradation of 1-(3,5-Dichlorophenyl)urea in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,5-Dichlorophenyl)urea (DCPU). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of DCPU in solution, with a primary focus on preventing its degradation. Given the limited direct literature on the degradation of DCPU, this guide synthesizes information from structurally related compounds, such as Diuron, to provide a robust framework for your experimental success.

I. Understanding DCPU Stability: A Proactive Approach

This compound is a urea-based compound that, like many molecules in its class, can be susceptible to degradation in solution. Proactively addressing potential stability issues is crucial for ensuring the accuracy and reproducibility of your experimental results. The primary degradation pathways to consider are hydrolysis, photodegradation, and thermal decomposition.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during your experiments with DCPU.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency or inconsistent results over time. Hydrolysis: The urea linkage is susceptible to cleavage, especially under non-neutral pH conditions.- Maintain solution pH in the neutral range (6-8).- Use buffered solutions.- Prepare fresh solutions before each experiment.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS). Degradation Products: Hydrolysis, photodegradation, or thermal stress can lead to the formation of byproducts such as 3,5-dichloroaniline.- Confirm the identity of degradation products using mass spectrometry.- Minimize exposure to light and elevated temperatures.- Review and optimize solution preparation and storage conditions.
Precipitation or cloudiness in the solution. Low Solubility & Degradation: DCPU has low aqueous solubility. Degradation can also lead to less soluble byproducts.- Use appropriate co-solvents (e.g., DMSO, DMF) for initial stock solutions.- Ensure the final concentration in aqueous buffers does not exceed its solubility limit.- Filter the solution if necessary, but investigate the cause of precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound (DCPU) to degrade in solution?

Based on data from structurally similar compounds like Diuron, the primary factors contributing to the degradation of DCPU in solution are:

  • pH: The hydrolysis of the urea linkage is accelerated under both acidic and alkaline conditions[1].

  • Temperature: Elevated temperatures can increase the rate of hydrolysis and thermal decomposition[1][2]. Decomposition of a similar compound, Diuron, has been noted to occur at temperatures between 180-190°C[3].

  • Light: Exposure to UV or even ambient light can induce photodegradation[4][5].

Q2: What is the optimal pH range for maintaining the stability of DCPU in aqueous solutions?

To minimize hydrolysis, it is recommended to maintain the pH of your DCPU solution within a neutral range, ideally between pH 6 and 8. The use of a suitable buffer system is highly recommended to ensure pH stability throughout your experiment.

Q3: How should I prepare and store my DCPU stock solutions?

For optimal stability, follow these guidelines:

  • Solvent Selection: Due to its low water solubility, prepare initial high-concentration stock solutions in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Working Solutions: Prepare fresh aqueous working solutions from the frozen stock immediately before each experiment.

Q4: Can I autoclave a solution containing DCPU?

No, autoclaving is not recommended. The high temperatures and pressures of autoclaving will significantly accelerate the degradation of DCPU. If sterile solutions are required, use sterile filtration with a compatible filter membrane (e.g., PTFE for organic solutions, PES or PVDF for aqueous solutions after dilution).

Q5: What are the likely degradation products of DCPU, and how can I detect them?

The most probable degradation product from the hydrolysis of DCPU is 3,5-dichloroaniline . You can monitor for the presence of DCPU and its degradation products using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective way to separate and quantify DCPU and its more polar degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher sensitivity and specificity and can be used to confirm the identity of degradation products by their mass-to-charge ratio[6].

IV. Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable DCPU Solution
  • Prepare Stock Solution: a. Weigh the desired amount of solid DCPU in a fume hood, using appropriate personal protective equipment (PPE). b. Dissolve the DCPU in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Storage of Stock Solution: a. Aliquot the stock solution into single-use volumes in amber glass vials or cryovials. b. Store the aliquots at -20°C or -80°C for long-term storage.

  • Prepare Working Solution: a. Thaw a single aliquot of the stock solution at room temperature just before use. b. Dilute the stock solution to the final desired concentration in your experimental buffer (preferably buffered at pH 6-8). c. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays). d. Use the working solution immediately after preparation.

Protocol 2: Monitoring DCPU Stability by HPLC

This protocol provides a framework for assessing the stability of your DCPU solution under specific experimental conditions.

  • Solution Preparation: Prepare your DCPU solution in the desired buffer and at the intended experimental concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to determine the initial concentration and purity of DCPU. This will serve as your baseline.

  • Incubation: Store the solution under the conditions you wish to test (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: a. Quantify the peak area of DCPU at each time point. b. Monitor for the appearance and increase in the peak area of any new peaks, which may correspond to degradation products. c. Calculate the percentage of DCPU remaining at each time point relative to the T=0 sample.

V. Visualizing Degradation and Prevention

To better understand the factors influencing DCPU stability, the following diagrams illustrate the degradation pathway and the recommended workflow for prevention.

Figure 1: Primary Degradation Pathway of DCPU DCPU This compound Degradation_Products Degradation Products (e.g., 3,5-Dichloroaniline) DCPU->Degradation_Products Degradation Degradation_Factors Degradation Factors (Hydrolysis, Photodegradation, Thermal Stress) Degradation_Factors->DCPU

Caption: Figure 1: Primary Degradation Pathway of DCPU.

Figure 2: Workflow for Preventing DCPU Degradation cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experiment Prep_Stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Prep_Working Prepare Fresh Working Solution in Neutral pH Buffer Prep_Stock->Prep_Working Dilute Store_Aliquots Aliquot into Single-Use Vials Prep_Stock->Store_Aliquots Use_Immediately Use Working Solution Immediately Prep_Working->Use_Immediately Store_Conditions Store at -20°C or -80°C Protect from Light Store_Aliquots->Store_Conditions Store_Conditions->Prep_Working Thaw one aliquot Monitor_Stability Monitor Stability with HPLC/LC-MS (Optional) Use_Immediately->Monitor_Stability

Caption: Figure 2: Workflow for Preventing DCPU Degradation.

VI. References

  • PubChem. Diuron. National Institutes of Health. Link

  • Cayman Chemical. Safety Data Sheet: 1,3-Diphenylurea. Link

  • Water Quality Australia. Diuron. Link

  • MDPI. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Link

  • Government of Canada. Diuron. Link

  • PubMed. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Link

  • MDPI. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Link

  • PubChem. This compound. National Institutes of Health. Link

  • BLD Pharm. 1,3-Bis(3,5-dichlorophenyl)urea. Link

  • Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Link

  • PubMed. Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. Link

  • ChemicalBook. 1,1-Dimethyl-3-(3,4-Dichlorophenyl)urea(330-54-1). Link

  • PubMed. Photocatalytic degradation of 3,4-dichlorophenylurea in aqueous gold nanoparticles-modified titanium dioxide suspension under simulated solar light. Link

  • Sigma-Aldrich. 1-(3,4-dichlorophenyl) urea. Link

  • Achmem. 1,3-Bis(3,5-dichlorophenyl)urea. Link

  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dicyclohexylurea. Link

  • Fisher Scientific. SAFETY DATA SHEET: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea. Link

  • ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends. Link

  • Saisa Chemicals. MSDS UREA. Link

  • The Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Link

  • PubMed. Analytical methods for measuring urea in pharmaceutical formulations. Link

  • MDPI. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Link

  • Semantic Scholar. Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction. Link

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Link

  • ChemicalBook. This compound. Link

  • DocDroid. Stability of urea in solution and pharmaceutical preparations. Link

  • MDPI. Photocatalytic Degradation of the Light Sensitive Organic Dyes: Methylene Blue and Rose Bengal by Using Urea Derived g-C3N4/ZnO Nanocomposites. Link

  • Guidechem. 1,3-Bis(3,5-dichlorophenyl)urea 73439-19-7 wiki. Link

  • ConferenceSeries. 1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. Link

  • ResearchGate. Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel. Link

  • MDPI. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Link

  • PubChem. 1,3-Bis(3,5-dichlorophenyl)urea. National Institutes of Health. Link

  • ResearchGate. NOTES ON UREA HYDROLYSIS BY UREASE. Link

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Technical Support Center: Investigating Off-Target Effects of 1-(3,5-Dichlorophenyl)urea in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers utilizing 1-(3,5-Dichlorophenyl)urea and its analogs. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges related to potential off-target effects in cellular models. Our goal is to equip you with the knowledge and experimental frameworks to ensure the scientific integrity of your findings.

Introduction: Beyond the Intended Target

This compound and its derivatives, such as the well-studied compound COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea), have demonstrated promising anti-cancer properties. These compounds are known to induce apoptosis and cell cycle arrest in various cancer cell lines.[1] The primary mechanisms of action for analogs like COH-SR4 include the activation of AMP-activated protein kinase (AMPK) and the inhibition of glutathione S-transferase (GST).[2][3]

However, like many small molecules, particularly those with a urea-based scaffold known to interact with kinase hinge regions, the potential for off-target interactions is a critical consideration.[4] Unexpected or inconsistent experimental outcomes may not be due to procedural errors but could be indicative of the compound engaging with unintended cellular targets. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My cytotoxicity assay results with this compound are inconsistent across different cell lines or repeat experiments. What could be the cause?

A1: Inconsistent cytotoxicity can stem from several factors beyond simple experimental variability.[5]

  • Cell-Specific Expression of Off-Target Proteins: The expression levels of both on-target and off-target proteins can vary significantly between cell lines. A high concentration of a low-affinity off-target in a particular cell line could lead to unexpected toxicity.

  • Compound Stability and Degradation: Ensure that your stock solutions of this compound are freshly prepared and properly stored. Degradation of the compound can lead to a loss of potency and inconsistent results.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to treatment. High cell density, for instance, can sometimes mask cytotoxic effects.[5]

Q2: I observe a significant phenotypic change (e.g., altered morphology, reduced proliferation) at concentrations of this compound that do not seem to correlate with the expected level of on-target activity. How can I begin to investigate this?

A2: This is a classic indicator of potential off-target effects. A logical first step is to establish a clear dose-response relationship for both your on-target marker (e.g., AMPK phosphorylation) and the observed phenotype. If the phenotypic change occurs at a significantly lower concentration than on-target engagement, it strongly suggests an off-target mechanism.

Q3: Are there known off-target families for urea-based compounds that I should be aware of?

A3: Yes, the bis-aryl urea scaffold is a common feature in many kinase inhibitors.[4] This is due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases. Consequently, kinome-wide screening is a valuable approach to identify potential off-target kinases. Additionally, due to their chemical properties, these compounds can sometimes interact with other proteins non-specifically. Chemical proteomics approaches can help identify such interactions.[6]

Troubleshooting Guides

Scenario 1: Unexpected Cytotoxicity Profile

You are observing a sharp drop in cell viability at a specific concentration of this compound that doesn't fit a standard sigmoidal dose-response curve.

Troubleshooting Steps:

  • Confirm Compound Integrity: Verify the purity and integrity of your compound stock using methods like HPLC-MS.

  • Rule out Assay Artifacts:

    • High Spontaneous Control Absorbance: This could be due to high cell density or overly vigorous pipetting. Ensure gentle handling of cell suspensions.[5]

    • Low Absorbance Values: This may indicate insufficient cell numbers. Optimize your seeding density.[5]

  • Investigate Mitochondrial Effects: Some dichlorophenyl urea derivatives have been shown to affect mitochondrial respiration.[7] An abrupt drop in viability could indicate mitochondrial toxicity.

    • Recommendation: Perform a Seahorse XF Analyzer assay to assess the impact of the compound on the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This will provide insights into mitochondrial respiration and glycolysis.[8][9]

Table 1: Troubleshooting Unexpected Cytotoxicity Data

Observation Potential Cause Recommended Action
High variability between replicatesInconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension and use calibrated pipettes.[10]
Unexpectedly high toxicity at low concentrations in a specific cell lineHigh expression of a sensitive off-target protein.Perform target deconvolution studies (e.g., CRISPR screen) in that cell line.[11]
Sharp, non-sigmoidal drop in viabilityPotential for acute off-target toxicity, such as mitochondrial poisoning.Assess cellular bioenergetics using a Seahorse assay.[8]
Loss of compound activity over timeCompound degradation in media or stock solution.Prepare fresh stock solutions and minimize freeze-thaw cycles.[10]
Scenario 2: Discrepancy Between On-Target Engagement and Cellular Phenotype

You observe potent cell cycle arrest, but Western blot analysis shows only modest activation of the expected upstream target (e.g., p-AMPK).

Troubleshooting Workflow:

This workflow is designed to systematically determine if the observed phenotype is due to on- or off-target effects.

A Discrepancy Observed: Phenotype ≠ On-Target Modulation B Step 1: Validate Reagents & Controls - Confirm antibody specificity - Use positive/negative controls - Titrate compound concentration A->B C Step 2: Orthogonal On-Target Validation - Use a structurally different compound  targeting the same pathway. - Does it replicate the phenotype? B->C D Yes C->D  Same Phenotype E No C->E  Different Phenotype F Phenotype is likely ON-TARGET D->F G Phenotype is likely OFF-TARGET E->G H Step 3: Target Deconvolution - CRISPR/Cas9 screen to identify genes  that confer resistance when knocked out. - Chemical Proteomics to pull down  binding partners. G->H I Step 4: Off-Target Validation - Validate hits from Step 3 using  orthogonal assays (e.g., CETSA,  recombinant protein assays). H->I

Caption: Workflow for distinguishing on-target vs. off-target effects.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or other quantitative protein detection methods.

  • Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control, signifying that the compound has bound to and stabilized the target protein.

Protocol 2: CRISPR-Cas9 Based Target Deconvolution

This genetic approach can identify the specific protein(s) responsible for a compound's cytotoxic effect.[11][12][13]

Step-by-Step Methodology:

  • Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library. This creates a pool of cells, each with a different gene knocked out.

  • Compound Treatment: Treat the cell pool with a lethal concentration of this compound.

  • Selection of Resistant Cells: Most cells will die, but cells in which the gene encoding the drug's target has been knocked out will survive.

  • Genomic DNA Extraction and Sequencing: Isolate the surviving cells, extract their genomic DNA, and use next-generation sequencing to identify the sgRNAs that are enriched in this population.

  • Hit Identification: The genes targeted by the enriched sgRNAs are the top candidates for the protein targets responsible for the compound's cytotoxic effects.

cluster_crispr CRISPR-Cas9 Target Deconvolution Workflow A Cas9-expressing cells B Transduce with genome-wide sgRNA library A->B C Cell pool with diverse gene knockouts B->C D Treat with This compound C->D E Most cells undergo apoptosis D->E F Resistant cells survive (target gene knocked out) D->F G Isolate survivors and sequence sgRNAs F->G H Identify enriched sgRNAs to find protein targets G->H

Caption: CRISPR-Cas9 screen to identify drug targets.

Potential Off-Target Signaling Pathways

Based on the structure of this compound and data from related compounds, several signaling pathways may be inadvertently affected.

cluster_on_target Known On-Target Effects (from Analogs) cluster_off_target Potential Off-Target Effects compound This compound AMPK AMPK compound->AMPK Activates GST Glutathione S-Transferase (GST) compound->GST Inhibits Kinases Other Kinases (e.g., Raf, CDKs) compound->Kinases Inhibits (?) Mito Mitochondrial Respiration (Electron Transport Chain) compound->Mito Inhibits (?) Other Other ATP-binding proteins compound->Other Binds (?) CellCycle Cell Cycle Arrest AMPK->CellCycle Apoptosis Apoptosis GST->Apoptosis Cytotoxicity Unexpected Cytotoxicity Kinases->Cytotoxicity Mito->Cytotoxicity Other->Cytotoxicity

Caption: On-target vs. potential off-target pathways.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Zhao, J., Tang, Z., Selvaraju, M., Johnson, K. A., Wang, J., Liu, W. R., & Zhang, C. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436–1444. [Link]

  • Semantic Scholar. (n.d.). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

  • Zhao, J., Tang, Z., Selvaraju, M., Johnson, K. A., Wang, J., Liu, W. R., & Zhang, C. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1444. [Link]

  • Scribd. (n.d.). Cellular Target Deconvolution of Small Molecules Using A Selection-Based Genetic Screening Platform. Retrieved from [Link]

  • Moreland, D. E., & Huber, S. C. (1979). Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. Plant Physiology, 64(4), 684–687. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Rahbar, S., & Awasthi, S. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE, 8(12), e84856. [Link]

  • D4 Pharma. (2021, March 12). Solving the Problem of Deconvolution Using CRISPR-Cas9. Retrieved from [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., Gugiu, B. G., Horne, D., Jove, R., Awasthi, S., & Rahbar, S. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Biochemical Pharmacology, 84(11), 1419–1427. [Link]

  • Ma, L., & Lu, H. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Journal of The Royal Society Interface, 11(99), 20140683. [Link]

  • Calloway, E. Z., Schilling, J. D., & Darley-Usmar, V. M. (2013). Mitochondrially targeted compounds and their impact on cellular bioenergetics. Redox Biology, 1(1), 377–383. [Link]

  • Calloway, E. Z., Schilling, J. D., & Darley-Usmar, V. M. (2013). Mitochondrially targeted compounds and their impact on cellular bioenergetics. Redox Biology, 1(1), 377–383. [Link]

  • ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. Retrieved from [Link]

  • S., & Intim, H. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 277, 116540. [Link]

  • P, M. A., L, F. A., & D, G. D. (2005). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Proceedings of the National Academy of Sciences, 102(12), 4284–4289. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • S, S., & Intim, H. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European Journal of Medicinal Chemistry, 277, 116540. [Link]

  • College of American Pathologists. (n.d.). Troubleshooting Guide for Proficiency Testing Data. Retrieved from [Link]

  • Abel, R., Wang, L., Farid, I. S., Berne, B. J., & Friesner, R. A. (2025). Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study. Nature Communications, 16(1), 1-13. [Link]

  • K, P., M, S., T, S., A, H., M, S., J, S., ... & M, K. (2022). Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. Journal of Medicinal Chemistry, 65(10), 7146–7167. [Link]

  • B, A., S, G., & D, T. (2023). Different chemical proteomics approaches to identify the targets of lapatinib. RSC Chemical Biology, 4(3), 209–218. [Link]

  • Brigden, M. L. (1996). Problems in interpreting laboratory tests. What do unexpected results mean?. Postgraduate medicine, 99(3), 245-8, 251-4, 257-8. [Link]

  • A, C., M, S., & E, T. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 680–702. [Link]

  • Xie, L., Wang, J., & Bourne, P. E. (2012). Identifying Unexpected Therapeutic Targets via Chemical-Protein Interactome. PLoS ONE, 7(1), e25349. [Link]

  • Leake, K. (2016). 1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. Journal of Clinical & Experimental Dermatology Research, 7(5). [Link]

  • Chen, Y., Wang, Y., & Zhang, J. (2022). Kinome-Wide Screening Identifies FAK as a Novel Post-Translational Regulator of PD-L1 Stability and Immune Evasion in Triple-Negative Breast Cancer. International Journal of Molecular Sciences, 23(21), 13328. [Link]

  • Lee, H., Kim, J., Lee, J. W., Park, S., Seo, J. K., & Rhee, H. W. (2022). Identification of proteomic landscape of drug-binding proteins in live cells by proximity-dependent target ID. Cell Chemical Biology, 29(12), 1739–1753.e6. [Link]

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Technical Support Center: Navigating Inconsistent Data in Dichlorophenyl Urea Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with dichlorophenyl urea compounds. This guide is designed to help you interpret and troubleshoot the inconsistent data that can arise during in-vitro and in-vivo studies of this class of molecules, with a specific focus on compounds related to 1-(3,5-Dichlorophenyl)urea. As scientists and drug development professionals, we understand that reproducibility and data integrity are paramount. This resource provides field-proven insights and actionable protocols to help you navigate experimental variability and ensure the robustness of your findings.

Introduction: The Challenge of Inconsistency

Dichlorophenyl ureas are a class of compounds with demonstrated biological activity, including anti-cancer and antimicrobial effects.[1] However, like many small molecules, experimental results can be influenced by a multitude of factors, leading to apparent inconsistencies across different studies or even within the same lab. This guide will dissect the common sources of this variability and provide a logical framework for troubleshooting.

While specific data for this compound is limited in the public domain, we will draw upon data from the closely related and well-studied compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , to illustrate key principles.[2][3] It is crucial to recognize that while these molecules share a core moiety, they are distinct chemical entities, and their biological activities may differ.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: Why am I observing significant batch-to-batch variation in the IC50 value of my dichlorophenyl urea compound in the same cancer cell line?

Answer:

Batch-to-batch variability is a common yet frustrating issue. The root cause often lies in the handling and characterization of the compound itself, or in subtle shifts in your experimental conditions.

Underlying Causality:

  • Compound Integrity: The purity and stability of your dichlorophenyl urea stock can fluctuate between batches. Urea compounds can be susceptible to degradation, especially if not stored correctly.[4][5]

  • Solubility Issues: Dichlorophenyl ureas are often poorly soluble in aqueous solutions.[6] Inconsistent solubilization of your compound in DMSO and subsequent dilution into cell culture media can lead to precipitation and a lower effective concentration.

  • Cell Culture Conditions: Minor variations in cell passage number, confluency, and media composition (e.g., serum batch) can significantly impact cellular response to a cytotoxic agent.[7][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent IC50 values.

Step-by-Step Protocol for Consistent Compound Handling:

  • Compound Characterization:

    • For each new batch, verify the identity and purity using analytical methods such as LC-MS and ¹H-NMR. The synthesis of dichlorophenyl ureas typically involves the reaction of a dichloroaniline with a dichlorophenyl isocyanate.[2][3]

    • Refer to published spectral data for confirmation. For 1,3-bis(3,5-dichlorophenyl)urea, characteristic NMR peaks are observed around 9.35 ppm (s, 2H), 7.53 ppm (d, 4H), and 7.17 ppm (t, 3H) in DMSO-d6.[2][3]

  • Solubilization and Storage:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[9]

    • Store aliquots at -80°C, protected from light and moisture.[9]

  • Preparation of Working Solutions:

    • When preparing working solutions, perform serial dilutions in DMSO before the final dilution into cell culture media.[6]

    • To minimize precipitation, add the DMSO-solubilized compound to the media with vigorous vortexing or mixing. The final DMSO concentration in your assay should be kept constant across all treatments and be non-toxic to the cells (typically ≤ 0.5%).[9]

Question 2: My in-vitro data shows potent cytotoxicity, but the compound has minimal efficacy in my mouse xenograft model. What could be the reason for this discrepancy?

Answer:

The transition from in-vitro to in-vivo systems is a major hurdle in drug development, and discrepancies are common.[10][11][12][13] This often stems from pharmacokinetic and pharmacodynamic factors that are not modeled in a petri dish.

Underlying Causality:

  • Poor Bioavailability: The compound may have low oral absorption, rapid metabolism, or poor distribution to the tumor tissue.

  • Off-Target Effects: In a complex biological system, the compound may interact with other targets, leading to unforeseen toxicities or a different mechanism of action.

  • Tumor Microenvironment: The in-vivo tumor microenvironment is vastly different from in-vitro culture conditions and can confer resistance to therapy.

Investigative Workflow:

G A Start: In-Vitro/In-Vivo Discrepancy B Assess Pharmacokinetics (PK) A->B C Assess In-Vivo Target Engagement A->C D Evaluate Tumor Microenvironment A->D E Measure plasma concentration over time B->E F Analyze compound levels in tumor tissue B->F G Western blot for pAMPK in tumor lysates C->G H Immunohistochemistry for Ki67 and CD31 D->H COHSR4 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) AMPK AMPK Activation COHSR4->AMPK GST GST Inhibition COHSR4->GST CellCycle Cell Cycle Arrest (G0/G1 or G2/M) AMPK->CellCycle Apoptosis Apoptosis AMPK->Apoptosis

Caption: Proposed signaling pathway for COH-SR4.

Q2: What is the recommended solvent for this compound and related compounds?

A2: Dichlorophenyl ureas are typically soluble in organic solvents like DMSO and dimethylformamide. [6]For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous cell culture medium. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels (generally >0.5%). [9] Q3: How stable are dichlorophenyl urea compounds in solution?

A3: The stability of urea-based compounds in solution can be influenced by pH and temperature. [4][5]Generally, they are more stable in a pH range of 4-8. [4][5]It is advisable to store stock solutions at -80°C in single-use aliquots and to prepare working solutions fresh for each experiment to avoid degradation. [9] Q4: Are there any known off-target effects for this class of compounds?

A4: While the primary targets for COH-SR4 are reported as AMPK and GST, all small molecules have the potential for off-target effects. [2][3]The PubChem entry for this compound indicates it is an environmental transformation product of the pesticide Iprodione, suggesting it may have other biological interactions. [14]If you observe unexpected phenotypes, it is worth considering potential off-target activities.

Q5: What are some common pitfalls in cytotoxicity assays that could lead to inconsistent data?

A5: Several factors can compromise the reliability of cytotoxicity assays: [7][8][15][16][17]* Assay Choice: Different assays measure different aspects of cell health (e.g., metabolic activity in MTT vs. membrane integrity in LDH release). Choosing an inappropriate assay can lead to misleading results.

  • Compound Interference: The compound itself may interfere with the assay chemistry (e.g., by having its own color or fluorescence).

  • Cell Density: The number of cells seeded can affect the outcome.

  • Incubation Time: The duration of compound exposure is critical.

References

  • Matotoka, M., & Masoko, P. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]

  • Matotoka, M., & Masoko, P. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Scilit. Available at: [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE. Available at: [Link]

  • Singhal, S. S., et al. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Karim, N., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Leake, K. (2017). 1, 3-bis (3, 5-dichlorophenyl) urea compound COH-SR4 inhibits proliferation and activates apoptosis in melanoma. Allied Academies. Available at: [Link]

  • Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. Biobide Blog. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Maresca, M. (2025). In Vivo vs. In Vitro: What Are the Differences? Verywell Health. Available at: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • Youth STEM 2030. (2021). Comparing In Vitro and In Vivo Models as Part of Pre-Clinical Studies for COVID-19 Medicines. Available at: [Link]

  • ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. Available at: [Link]

  • MPKB.org. (n.d.). Differences between in vitro, in vivo, and in silico studies. Available at: [Link]

  • Al-Daffash, Y. M. S., et al. (2022). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. NIH. Available at: [Link]

  • Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. PubMed. Available at: [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. Biochemical Pharmacology. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. Available at: [Link]

  • ResearchGate. (2025). Stability of urea in solution and pharmaceutical preparations. Available at: [Link]

Sources

Best practices for handling and storing 1-(3,5-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides comprehensive best practices for the handling, storage, and troubleshooting of 1-(3,5-Dichlorophenyl)urea (CAS No. 13142-57-9). As a dichlorinated phenylurea compound, it requires careful management in a laboratory setting to ensure experimental integrity, reproducibility, and user safety. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments. While it is known as an environmental transformation product of the fungicide Iprodione, its use in research necessitates a thorough understanding of its properties.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental properties and safe handling of this compound.

1. What are the primary hazards and safety precautions for this compound?

According to the Globally Harmonized System (GHS) classifications, this compound presents two primary hazards[1]:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Causality and Best Practices: The urea and dichlorophenyl moieties contribute to its irritant and toxicological profile. The chlorinated aromatic ring can interfere with biological processes if ingested, and the crystalline nature of the compound can cause significant mechanical and chemical irritation to the eyes.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields (or goggles), and a lab coat.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust.

  • Exposure Response: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison control center or doctor immediately.

2. What are the recommended storage conditions for solid this compound?

Proper storage is critical to maintain the compound's integrity. Phenylurea compounds can be susceptible to hydrolysis and photodegradation if not stored correctly.

  • Short-Term Storage (1-2 weeks): Store in a tightly sealed container at -4°C.[2]

  • Long-Term Storage (1-2 years): For maximum stability, store in a tightly sealed, light-protected container (e.g., amber vial) at -20°C.[2]

Why these conditions? Lower temperatures drastically slow the rate of potential degradation reactions. Protection from moisture is crucial as urea derivatives can be susceptible to hydrolysis, which would cleave the molecule, altering its activity.

3. How do I prepare stock solutions? What is the recommended solvent?

Quantitative solubility data for this compound in common laboratory solvents is not widely published. However, based on its chemical structure (XLogP3 of 2.6), it is expected to have poor solubility in water and good solubility in organic solvents.[3]

Recommended Solvent:

  • Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Step-by-Step Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of powder using a calibrated analytical balance in a fume hood. (Molecular Weight: 205.04 g/mol ).[1]

  • Add the appropriate volume of high-purity DMSO to your vessel.

  • Add the weighed powder to the solvent.

  • Vortex or sonicate gently at room temperature until the solid is completely dissolved. A brief warming to 37°C can aid dissolution if necessary.

  • Once dissolved, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4. What is the stability of this compound in solution?

The stability of this compound in solution is not formally documented. However, general principles for urea compounds suggest that stability is pH and temperature-dependent. Aqueous solutions of urea are generally most stable in a pH range of 4-8 and degradation increases with temperature.

Best Practices for Solution Stability:

  • Avoid Aqueous Storage: Do not store the compound in aqueous buffers for extended periods. Prepare fresh dilutions from your DMSO stock for each experiment.

  • Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes to prevent degradation from repeated temperature changes.

  • pH Considerations: If the compound must be diluted into an aqueous buffer, use a buffer within a neutral pH range (6.0-7.5) and use it immediately. Extreme pH values (highly acidic or alkaline) will likely accelerate hydrolysis.

5. How can I verify the purity and identity of my compound?

Given that some suppliers do not provide detailed analytical data for this specific compound, independent quality control is a critical step for ensuring reproducible research.

Recommended QC Methods:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile and water) is suitable for assessing purity. A single, sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): To confirm identity, analyze the compound via MS. The expected mass for the protonated molecule [M+H]⁺ would be approximately 205.0.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can definitively confirm the chemical structure.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experimentation.

Problem 1: My compound precipitated out of solution after dilution into my aqueous assay buffer.

  • Question: I diluted my 10 mM DMSO stock of this compound into my phosphate-buffered saline (PBS) for a cell-based assay, and a precipitate formed immediately. What happened?

  • Answer & Solution: This is a classic solubility issue. The compound is poorly soluble in aqueous solutions, and diluting the DMSO stock into a buffer can cause it to crash out if its final concentration exceeds its solubility limit in that mixed-solvent system.

    Troubleshooting Steps:

    • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

    • Increase Final DMSO Concentration: Check if your experimental system can tolerate a slightly higher final percentage of DMSO. Increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Ensure you run a vehicle control with the same final DMSO concentration to confirm it does not affect the experimental outcome.

    • Use a Surfactant: For some in vitro assays, a small amount of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) in the final buffer can help maintain solubility. This must be validated for compatibility with your specific assay.

    • Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent localized high concentrations that lead to precipitation.

Problem 2: I am observing inconsistent or diminishing activity from my compound over time.

  • Question: My experiments worked well when I first received the compound, but now the results are variable, and the compound seems less potent. I've been using the same DMSO stock solution for a month. What is the likely cause?

  • Answer & Solution: This strongly suggests the compound is degrading in your stock solution. The likely culprits are hydrolysis from atmospheric moisture introduced during use or degradation from repeated freeze-thaw cycles.

    Decision Workflow for Investigating Compound Instability:

    G A Inconsistent Results / Decreased Potency B Was the stock solution aliquoted upon initial preparation? A->B C High probability of degradation due to repeated freeze-thaw cycles. B->C No D Was the vial properly sealed and stored at -20°C between uses? B->D Yes F Prepare a fresh stock solution from solid compound. C->F E Degradation due to moisture/air exposure or improper temperature is likely. D->E No D->F Yes E->F G Re-run key experiment with fresh stock vs. old stock. F->G H If fresh stock restores activity, discard old stock and implement proper aliquoting protocol. G->H I If activity is not restored, consider purity of solid material. Run QC (HPLC/MS). G->I

    Caption: Workflow for troubleshooting inconsistent experimental results.

Problem 3: How do I handle a small spill of the solid powder?

  • Question: I spilled a small amount (a few milligrams) of the solid this compound powder on the lab bench. What is the correct cleanup procedure?

  • Answer & Solution: Do not use water for the initial cleanup, as this will dissolve the compound and spread the contamination. Do not dry sweep, as this can create airborne dust.

    Spill Cleanup Protocol:

    • Ensure PPE: Make sure you are wearing your lab coat, gloves, and safety glasses.

    • Isolate the Area: Prevent others from entering the immediate area of the spill.

    • Gently Cover: Gently cover the spill with a paper towel dampened with a small amount of 70% ethanol. This will wet the powder and prevent it from becoming airborne without excessively dissolving it.

    • Wipe and Collect: Carefully wipe the area from the outside-in, collecting the material in the dampened towel.

    • Decontaminate: Wipe the spill area again with a fresh paper towel dampened with 70% ethanol, followed by a standard lab disinfectant or soap and water.

    • Dispose: Place the contaminated paper towels and any used gloves into a sealed bag for chemical waste disposal according to your institution's guidelines.

    • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 13142-57-9PubChem[1]
Molecular Formula C₇H₆Cl₂N₂OPubChem[1]
Molecular Weight 205.04 g/mol PubChem[1]
XLogP3 2.6Echemi[3]
Appearance White to off-white solid (presumed)General chemical suppliers

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • BIOFOUNT. N-(3,5-Dichlorophenyl)urea. [Link]

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Addressing batch-to-batch variability of synthesized 1-(3,5-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,5-dichlorophenyl)urea. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges associated with the synthesis of this compound, ensuring greater consistency and purity across batches. Our approach is rooted in first principles of organic chemistry and validated through practical, field-proven insights.

Introduction: Understanding the Core Synthesis

The synthesis of this compound is a cornerstone for various research applications, including its role as a precursor in the development of agrochemicals and pharmaceuticals.[1][2][3] The most prevalent synthetic routes involve the reaction of a nucleophilic amine source with an electrophilic isocyanate or a precursor. Batch-to-batch variability is a common hurdle that can impact yield, purity, and ultimately, the performance of the final product in downstream applications. This guide will address these issues in a practical, question-and-answer format.

The primary synthesis method involves the reaction of 3,5-dichloroaniline with a source of isocyanic acid (HNCO), often generated in situ from salts like sodium or potassium cyanate in an acidic medium.[4] An alternative and common route for substituted ureas is the reaction of the corresponding isocyanate, in this case, 3,5-dichlorophenyl isocyanate, with ammonia or an amine.[5][6]


Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Yield and Purity Issues

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in this synthesis can typically be traced back to several key factors: incomplete reaction, competing side reactions, or mechanical loss during workup and purification.

A. Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: The reaction of 3,5-dichloroaniline with sodium cyanate requires adequate time for the in situ generation of isocyanic acid and its subsequent reaction with the aniline. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious, as excessive heat can promote side reactions.

  • Poor Reagent Quality: The purity of your starting materials, particularly the 3,5-dichloroaniline and sodium cyanate, is critical. Impurities in the aniline can compete in the reaction, while aged or improperly stored sodium cyanate may have reduced potency. Always use reagents from a reputable source and consider re-purifying the aniline if its purity is questionable.

B. Competing Side Reactions:

  • Formation of Symmetric Di-substituted Urea: A significant side product is often the symmetric 1,3-bis(3,5-dichlorophenyl)urea.[8][9][10] This occurs when the product, this compound, or the intermediate isocyanate, reacts with another molecule of 3,5-dichloroaniline.

    • Mitigation Strategy: This side reaction is often favored by an excess of the aniline or prolonged reaction times at elevated temperatures. A common strategy to minimize this is to slowly add the aniline to the cyanate solution to maintain a low concentration of the aniline throughout the reaction.[4]

  • Hydrolysis of Isocyanate Intermediate: The isocyanate intermediate is susceptible to hydrolysis, especially in the presence of excess water, which will revert it back to the starting aniline. While water is a component of the reaction medium in the cyanate method, excessive amounts should be avoided.

C. Mechanical Loss:

  • Precipitation and Filtration: The product is a solid that precipitates from the reaction mixture. Ensure complete precipitation by cooling the mixture sufficiently before filtration. Wash the collected solid with cold solvent to remove soluble impurities without dissolving a significant amount of the product.

Question 2: My final product is off-color (e.g., yellow or brown) instead of a white solid. What causes this discoloration and how can I prevent it?

Answer: Discoloration is a common indicator of impurities, often arising from oxidation or side reactions.

  • Oxidation of Aniline: Anilines, including 3,5-dichloroaniline, are prone to air oxidation, which can form colored impurities.[1] This is often exacerbated by light and trace metal catalysts.

    • Preventative Measures:

      • Use purified 3,5-dichloroaniline. If the starting material is already discolored, consider purification by recrystallization or column chromatography.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[8]

  • Thermal Decomposition: High reaction temperatures can lead to the decomposition of starting materials or the product, generating colored byproducts. Maintain careful temperature control throughout the synthesis.

  • Carryover of Impurities: If the discoloration persists after initial filtration, recrystallization is a highly effective purification step. Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Ethanol/water mixtures are often effective for recrystallizing arylureas.[4]

Question 3: I am observing a significant amount of 1,3-bis(3,5-dichlorophenyl)urea in my final product. How can I minimize the formation of this symmetric urea?

Answer: The formation of 1,3-bis(3,5-dichlorophenyl)urea is a classic example of a consecutive reaction where the initially formed product or intermediate reacts further with the starting material.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of 3,5-dichloroaniline will drive the formation of the disubstituted urea. Use a slight excess of the cyanate source to ensure all the aniline reacts to form the desired monosubstituted urea.

  • Order of Addition: As mentioned previously, the order of addition is crucial. Adding the 3,5-dichloroaniline solution slowly to the cyanate solution helps to keep the concentration of the aniline low at any given time, thus favoring the reaction with the isocyanic acid over the reaction with already formed product.[4]

  • Temperature Management: Higher temperatures can increase the rate of the second substitution reaction. Running the reaction at the lowest effective temperature will help to favor the formation of the desired kinetic product.

Category 2: Analytical Characterization

Question 4: What are the key analytical techniques I should use to confirm the identity and purity of my synthesized this compound?

Answer: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

Technique Purpose Expected Observations for this compound
¹H NMR Structural confirmation and identification of proton environments.Expect signals for the aromatic protons and the -NH and -NH₂ protons of the urea group. The splitting patterns and chemical shifts will be characteristic of the 3,5-dichloro substitution pattern.[8][10]
¹³C NMR Confirmation of the carbon skeleton.Will show distinct signals for the carbonyl carbon of the urea and the different carbons of the dichlorophenyl ring.[8][10]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₇H₆Cl₂N₂O (204.0 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[11]
FT-IR Spectroscopy Identification of key functional groups.Look for characteristic stretches for N-H bonds (around 3300-3500 cm⁻¹), the C=O of the urea (around 1650-1690 cm⁻¹), and C-Cl bonds in the aromatic region.[12]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A primary method to determine the purity of the batch. A pure sample should show a single major peak. Impurities, such as the starting aniline and the disubstituted urea, will appear as separate peaks.
Melting Point A physical constant that indicates purity.A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Category 3: Workflow and Process Logic

Question 5: Can you provide a visual workflow for the synthesis and troubleshooting process?

Answer: Certainly. The following diagram outlines the key stages of the synthesis and the logical steps for troubleshooting common issues.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic A 1. Reagent Preparation (3,5-Dichloroaniline in Acetic Acid/Water) B 2. Reaction (Add Sodium Cyanate Solution) A->B C 3. Precipitation & Isolation (Cooling and Filtration) B->C D 4. Purification (Recrystallization) C->D E 5. Final Product Analysis D->E F Problem Identified (e.g., Low Yield, Impurity) E->F Unsatisfactory Results G Check Reagent Quality & Stoichiometry F->G H Review Reaction Conditions (Temp, Time, Addition Order) F->H J Analyze for Side Products (e.g., di-substituted urea) F->J K Implement Corrective Actions (e.g., Inert Atmosphere, Temp Control) G->K H->K I Optimize Workup & Purification J->K K->I

Caption: A flowchart of the synthesis and troubleshooting process.

Key Synthesis Pathway and Side Reaction

The desired reaction and the primary competing side reaction are illustrated below. Understanding this balance is key to optimizing your synthesis.

ReactionPathway DCA 3,5-Dichloroaniline Product This compound (Desired Product) DCA->Product Main Reaction SideProduct 1,3-bis(3,5-Dichlorophenyl)urea (Side Product) DCA->SideProduct Side Reaction (Excess Aniline/High Temp) NaOCN NaOCN + H₂O/H⁺ IsocyanicAcid Isocyanic Acid (HNCO) NaOCN->IsocyanicAcid in situ generation IsocyanicAcid->Product Main Reaction Product->SideProduct Side Reaction (Excess Aniline/High Temp)

Caption: Synthesis pathway and a common side reaction.


References

  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Vinclozolin - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Synthesis of bis-(3,5-dichlorophenyl)-urea. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • This compound | C7H6Cl2N2O | CID 4165004. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Exploring 1-(3,4-Dichlorophenyl)-1-Hydroxyurea: A Key Pesticide Intermediate. (n.d.). LinkedIn. Retrieved January 14, 2026, from [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • arylureas i. cyanate method. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

  • 3,5-Dichlorophenyl Isocyanate: Properties, Applications, and Synthesis Intermediate. (n.d.). LinkedIn. Retrieved January 14, 2026, from [Link]

  • 3,5-Dichloroaniline - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • This compound (C7H6Cl2N2O). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. (n.d.). Europe PMC. Retrieved January 14, 2026, from [Link]

  • Can the molecule - 1,3-Bis(3,5-dichlorophenyl)urea - dimerise? (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Continuous flow synthesis of non-symmetrical ureas via isocyanate... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (n.d.). Beilstein Journals. Retrieved January 14, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5- Difluorophenyl)-3-(2-Nitrophenyl)Urea. (n.d.). DergiPark. Retrieved January 14, 2026, from [Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

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  • Analytical methods for measuring urea in pharmaceutical formulations. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

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Refinement of experimental protocols involving 1-(3,5-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3,5-Dichlorophenyl)urea

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide practical, field-proven insights into the effective use of this compound in your experimental workflows. We will address common challenges, answer frequently asked questions, and provide robust protocols to ensure the integrity and reproducibility of your results.

Section 1: Compound Identification and Critical Distinctions

Before proceeding, it is crucial to correctly identify the compound of interest.

  • Your Compound: this compound

    • CAS Number: 13142-57-9[1]

    • Molecular Formula: C₇H₆Cl₂N₂O[1]

    • Key Feature: A single (mono) urea group attached to a 3,5-dichlorophenyl ring.

It is imperative to distinguish this molecule from a structurally related but functionally distinct compound that is prevalent in anti-cancer literature:

  • Related Compound: 1,3-bis(3,5-Dichlorophenyl)urea (also known as COH-SR4)

    • Key Feature: A symmetrical molecule with two 3,5-dichlorophenyl groups attached to a central urea core.

    • Note: This compound has documented anti-proliferative and pro-apoptotic effects in melanoma and lung cancer models by targeting pathways involving Glutathione S-transferase (GST) and AMP-activated protein kinase (AMPK).[2][3][4][5][6]

The guidance in this document pertains specifically to This compound . While general principles of handling and solubility may overlap with related phenylureas, its biological activity must be determined independently.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and preparation of this compound.

Q1: What are the primary safety and handling precautions for this compound?

A1: According to the Globally Harmonized System (GHS) classifications, this compound is considered harmful if swallowed and causes serious eye irritation.[1] Therefore, standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

Q2: How should I prepare a stock solution of this compound?

A2: Phenylurea compounds often exhibit poor solubility in water. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).

  • Causality: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. For in vitro assays, it is critical to prepare a concentrated stock (e.g., 10-50 mM) so that the final concentration of DMSO in your cell culture medium remains non-toxic (typically ≤0.5%).

  • Troubleshooting Dissolution: If the compound does not dissolve readily at room temperature, gentle warming in a water bath (37°C) and brief sonication can aid dissolution. Always visually inspect the solution for any particulate matter before use.

Q3: What is the stability of this compound in solution, and how should stock solutions be stored?

A3: The stability of urea-containing compounds in solution is highly dependent on pH and temperature.[8] Urea degradation is generally lowest at a slightly acidic to neutral pH (around 6.0) and increases with temperature.[8][9]

  • Storage Protocol:

    • Prepare the stock solution in anhydrous, high-purity DMSO.

    • Aliquot the stock solution into smaller, single-use volumes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, leading to precipitation.

    • Store aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot quickly and use it immediately. Do not re-freeze.

Q4: Can I use ethanol to dissolve the compound?

A4: While urea itself has some solubility in ethanol, it is generally lower than in DMSO.[10][11] Ethanol can be a viable solvent, but you may not be able to achieve the same high stock concentrations as with DMSO. If using ethanol, ensure it is absolute (anhydrous) ethanol. Be aware that ethanol can have biological effects on cells, so appropriate vehicle controls are essential.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My compound precipitated when I added it to my aqueous cell culture medium. What happened?

A1: This is a common issue related to the compound's low aqueous solubility. The cause is typically one of the following:

  • High Final Solvent Concentration: The percentage of the organic solvent (e.g., DMSO) in the final medium is too high, causing the compound to crash out. Solution: Ensure the final DMSO concentration is well below 1%, ideally ≤0.5%. This may require serial dilutions of your stock solution.

  • Exceeding Aqueous Solubility Limit: The final concentration of this compound in the medium exceeds its solubility limit, even with an acceptable DMSO concentration. Solution: Determine the compound's maximum soluble concentration in your specific medium through a solubility test. If you require a higher concentration, consider using a formulation aid, though this will require extensive validation.

  • "Salting Out" Effect: High salt concentrations in some culture media can reduce the solubility of organic compounds. Solution: When diluting your stock, add it to the medium dropwise while vortexing or swirling gently to ensure rapid dispersal.

Q2: I'm seeing inconsistent results or no biological effect between experiments. Why?

A2: Inconsistent results often point to issues with compound integrity or experimental variability.

  • Compound Degradation: As discussed in the FAQs, improper storage (repeated freeze-thaw cycles, exposure to light, non-neutral pH) can degrade the compound. Solution: Always use freshly thawed aliquots of your stock solution. Protect from light where possible.

  • Inaccurate Concentration: This can arise from incomplete initial dissolution of the powder or pipetting errors during dilution. Solution: Ensure your stock solution is fully dissolved before making dilutions. Use calibrated pipettes and perform serial dilutions carefully.

  • Cellular Health and Passage Number: The metabolic state and passage number of your cells can significantly impact their response to a test compound. Solution: Use cells from a consistent, low passage number range for all related experiments. Monitor cell health and morphology to ensure consistency. Always run a vehicle control (medium with the same final concentration of DMSO) to differentiate compound effects from solvent effects.

Q3: How can I be certain of the identity and purity of the compound I purchased?

A3: It is good practice to independently verify the identity and purity of key research compounds. Standard analytical methods include:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[2]

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

These quality control steps are essential for ensuring that any observed biological effects are attributable to the compound of interest.

Data Presentation and Protocols

Physicochemical and Handling Summary
PropertyValue / RecommendationSource(s)
IUPAC Name (3,5-dichlorophenyl)urea[1]
CAS Number 13142-57-9[1]
Molecular Formula C₇H₆Cl₂N₂O[1]
Molecular Weight 205.04 g/mol [1]
Recommended Solvent DMSOGeneral Practice
Storage (Solid) Room temperature, dry, away from light[7]
Storage (Stock Sol.) -20°C or -80°C in single-use aliquotsGeneral Practice
Primary Hazards Harmful if swallowed, eye irritant[1]
Experimental Workflow: From Powder to Cell-Based Assay

The following diagram outlines the standard workflow for preparing this compound for an in vitro experiment.

G cluster_prep Preparation Phase cluster_exp Experiment Phase powder Receive Solid Compound (this compound) weigh Weigh Powder in Fume Hood powder->weigh Use PPE dissolve Dissolve in Anhydrous DMSO (e.g., to 50 mM Stock) weigh->dissolve Calculate Mass aliquot Aliquot into Single-Use Tubes dissolve->aliquot Vortex/Sonicate to ensure dissolution store Store at -80°C aliquot->store Avoid Freeze-Thaw thaw Thaw One Aliquot store->thaw Day of Experiment dilute Prepare Serial Dilutions in Culture Medium thaw->dilute treat Treat Cells (Incubate for X hours) dilute->treat Add to plated cells assay Perform Assay (e.g., MTT, Apoptosis) treat->assay analyze Analyze Data assay->analyze

Sources

Validation & Comparative

A Comparative Guide to the Anti-Cancer Activity of 1-(3,5-Dichlorophenyl)urea in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation and comparative analysis of the anti-cancer properties of 1-(3,5-Dichlorophenyl)urea, a promising diaryl urea compound, across various cancer cell lines. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings, offers detailed protocols for validation, and contextualizes the compound's performance against other anti-neoplastic agents.

Introduction: The Therapeutic Potential of Diaryl Ureas

The diaryl urea scaffold is a significant pharmacophore in modern oncology, forming the structural basis of several approved kinase inhibitors.[1] These molecules often function as Type II kinase inhibitors, stabilizing the inactive conformation of kinases to disrupt downstream signaling pathways essential for tumor proliferation and angiogenesis.[2] this compound, also known as 1,3-bis(3,5-dichlorophenyl)urea or COH-SR4, has emerged as a compound of interest, demonstrating potent anti-cancer effects in preclinical studies.[3][4][5] This guide will dissect its activity, mechanism of action, and comparative efficacy.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a primary metric for assessing the potency of an anti-cancer compound. The following tables summarize the in vitro cytotoxic activity of this compound (COH-SR4) and comparator agents across a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differing experimental conditions, such as incubation time and assay methodology.[6]

Table 1: Anti-Cancer Activity of this compound (COH-SR4) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Lung Cancer
H1417Lung CancerData not explicitly provided, but significant colony formation inhibition at 1.5 µM[3]
H1618Lung CancerData not explicitly provided, but significant colony formation inhibition at 1.5 µM[3]
H358Lung CancerData not explicitly provided, but significant colony formation inhibition at 1.5 µM[3]
H520Lung CancerData not explicitly provided, but significant colony formation inhibition at 1.5 µM[3]
Melanoma
B16-F0Melanoma5 ± 1[4]
Hs600TMelanoma6 ± 1[4]
A2058Melanoma11 ± 2[4]
Leukemia
HL-60Promyelocytic Leukemia1.2 (72h treatment)[7]

Table 2: Comparative Anti-Cancer Activity of Other Diaryl Ureas and Standard Chemotherapeutics

CompoundCell LineCancer TypeIC50 (µM)Reference
Diaryl Ureas
SorafenibA549Lung Cancer2.566[8]
SorafenibHT-29Colon Cancer14.01 - 15.28[8]
Compound J16MDA-MB-231Breast Cancer6.3
Compound J16MCF-7Breast Cancer3.7
Standard Chemotherapeutics
DoxorubicinMCF-7Breast Cancer8.306 (48h)[4]
DoxorubicinMDA-MB-231Breast Cancer6.602 (48h)[4]
CisplatinA549Lung Cancer~10 - 20 (48-72h)[4]
PaclitaxelC26Colon CarcinomaData available

Note: Direct head-to-head IC50 values for COH-SR4 against standard chemotherapeutics like Doxorubicin and Cisplatin in the same experimental setup were not available in the reviewed literature. The data is presented for contextual comparison.

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

This compound exerts its anti-cancer effects through several interconnected mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[3][4][7]

Induction of Apoptosis

COH-SR4 has been shown to promote mitochondrial-dependent apoptosis.[7] This is evidenced by an increase in the expression of caspases 3, 7, and 9, the release of cytochrome c, degradation of PARP, and a collapse in the mitochondrial membrane potential.[7] Furthermore, in tumor lysates from in vivo studies, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl2 were observed, further supporting the pro-apoptotic activity of COH-SR4.[3]

Cell Cycle Arrest

A hallmark of COH-SR4's activity is its ability to induce cell cycle arrest. In lung cancer cells, it causes a G0/G1 phase arrest, while in melanoma cells, a G2/M phase arrest is observed.[3][4] This is accompanied by the modulation of key cell cycle regulatory proteins. In lung cancer, COH-SR4 treatment leads to a decrease in CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1, and an increase in the CDK inhibitor p27.[3] In leukemia cells, a G0/G1 arrest is associated with decreased levels of cyclins D1 and E2, and CDKs 2 and 4, along with increased expression of p21(WAF1/Cip1) and p27(Kip1).[7]

Modulation of Key Signaling Pathways

The anti-tumor effects of COH-SR4 are also linked to its ability to activate the AMP-activated protein kinase (AMPK) pathway.[3] Activation of AMPK can lead to the inhibition of the mTOR signaling pathway, which is crucial for cell growth and proliferation. Knockdown of AMPK has been shown to partially reverse the cytotoxic effects of COH-SR4, highlighting the importance of this pathway.[3]

Below is a diagram illustrating the proposed mechanism of action of this compound.

COH-SR4_Mechanism_of_Action cluster_molecular_pathways Molecular Pathways COH_SR4 This compound (COH-SR4) AMPK ↑ pAMPK COH_SR4->AMPK GST ↓ GST Activity COH_SR4->GST CellCycleProteins Modulation of Cell Cycle Proteins (↓ CDKs, Cyclins; ↑ p21, p27) COH_SR4->CellCycleProteins ApoptoticProteins Modulation of Apoptotic Proteins (↑ Bax, Cleaved PARP; ↓ Bcl2) COH_SR4->ApoptoticProteins Apoptosis Induction of Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) mTOR ↓ mTOR Signaling AMPK->mTOR CellCycleProteins->CellCycleArrest ApoptoticProteins->Apoptosis

Caption: Proposed mechanism of action for this compound (COH-SR4).

Experimental Protocols for Validation

To ensure the reproducibility and validation of the anti-cancer activity of this compound, the following detailed experimental protocols are provided.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method to assess cell viability, which is a proxy for cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Compound (Serial Dilutions) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining IC50 using the MTT assay.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.

  • Washing: Wash the cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

  • PI Staining: Add propidium iodide staining solution and incubate for 15-30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Conclusion and Future Directions

This compound (COH-SR4) demonstrates significant anti-cancer activity across multiple cancer cell lines, including lung, melanoma, and leukemia. Its multi-faceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of the AMPK signaling pathway, makes it a compelling candidate for further preclinical and clinical development. While direct comparative data against a broad panel of standard chemotherapeutics is limited, its potency in the low micromolar range suggests a favorable therapeutic window. Future studies should focus on direct, head-to-head comparisons with clinically relevant drugs and further in vivo studies to validate its efficacy and safety profile.

References

  • A Comparative Guide to the Cytotoxicity of Novel Anticancer Agents and Cisplatin in Cancer Cell Lines. (2025). BenchChem.
  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025). Journal of the Iranian Chemical Society.
  • A comparative study of diaryl urea molecules with and without sulfonamide group on Carbonic anhydrase IX and XII inhibition and its consequence on breast cancer cells. (2024). Bioorganic Chemistry.
  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. (2013). Biochemical Pharmacology.
  • Diarylureas as Antitumor Agents. (2021). Molecules.
  • Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis. (2011).
  • 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. (2012). Biochemical Pharmacology.
  • Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. (2013). ScienceDirect.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023).
  • Final Results of Sequential Doxorubicin Plus Gemcitabine and Ifosfamide, Paclitaxel, and Cisplatin Chemotherapy in Patients With Metastatic or Locally Advanced Transitional Cell Carcinoma of the Urothelium. (2007). Journal of Clinical Oncology.
  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.).
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. (2025). BenchChem.
  • MTT assay protocol. (n.d.). Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad.
  • DNA Cell Cycle Analysis with PI. (n.d.). The University of Iowa.
  • Research and development of N,N′-diarylureas as anti-tumor agents. (2021). European Journal of Medicinal Chemistry.
  • A Head-to-Head Comparison of Diaryl Ureas in Cancer Cell Lines. (2025). BenchChem.
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  • Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. (2025). BenchChem.
  • Comparison of IC50 values for 72‐h cell treatments with 1, its... (n.d.).
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A Comparative Guide for Melanoma Researchers: 1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4) Versus the Untapped Potential of 1-(3,5-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Melanoma Therapeutics

Metastatic melanoma remains a formidable challenge in oncology, characterized by aggressive progression and frequent development of resistance to targeted therapies and immunotherapies.[1] The dynamic and complex signaling networks within melanoma cells necessitate the exploration of novel therapeutic agents capable of targeting multiple critical pathways.[1][2] Diaryl ureas have emerged as a promising class of compounds, with several derivatives showing potent anti-cancer activity.[3] This guide provides a detailed comparison of two such compounds: the well-characterized 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) and its lesser-known analog, 1-(3,5-dichlorophenyl)urea.

This document is designed for researchers, scientists, and drug development professionals. It will delve into the established anti-melanoma properties of COH-SR4, providing a foundation for understanding its mechanism of action. Subsequently, we will turn our attention to this compound, a compound with unexplored potential in melanoma research. By presenting a clear, side-by-side analysis and proposing a comprehensive research workflow, this guide aims to stimulate further investigation into this promising chemical scaffold.

1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4): A Multi-Pronged Attack on Melanoma

1,3-bis(3,5-dichlorophenyl)urea, widely known as COH-SR4, has demonstrated significant anti-cancer effects in both in vitro and in vivo models of melanoma.[1][2] Its efficacy stems from its ability to modulate several key signaling pathways and cellular processes that are critical for melanoma cell proliferation and survival.

Mechanism of Action

COH-SR4 exerts its anti-melanoma effects through a multi-faceted mechanism:

  • Induction of Apoptosis and Cell Cycle Arrest: COH-SR4 effectively inhibits the survival of melanoma cells by inducing apoptosis.[1][2] Mechanistic studies have shown that treatment with COH-SR4 leads to a G2/M phase cell cycle arrest.[1][2]

  • Inhibition of Glutathione S-Transferase (GST): A notable target of COH-SR4 is Glutathione S-Transferase (GST), an enzyme often overexpressed in melanoma and implicated in drug resistance.[1] By inhibiting GST activity, COH-SR4 may enhance the efficacy of other chemotherapeutic agents and overcome resistance mechanisms.[1]

  • Modulation of Key Signaling Pathways: In vivo studies have revealed that COH-SR4 treatment leads to an increase in the levels of phosphorylated AMP-activated protein kinase (pAMPK), a key regulator of cellular energy homeostasis.[1][2] Concurrently, a decrease in phosphorylated Akt (pAkt), a central node in cell survival and proliferation signaling, is observed.[1] This dual action on AMPK and Akt pathways contributes significantly to its anti-tumor effects.

The intricate interplay of these mechanisms is depicted in the signaling pathway diagram below:

COH_SR4_Pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathway Modulation COH_SR4 1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4) GST GST Inhibition COH_SR4->GST AMPK pAMPK ↑ COH_SR4->AMPK Akt pAkt ↓ COH_SR4->Akt Apoptosis Apoptosis ↑ CellCycleArrest G2/M Phase Cell Cycle Arrest ↑ GST->Apoptosis Sensitizes cells AMPK->CellCycleArrest Akt->Apoptosis Akt->CellCycleArrest

Caption: Signaling pathway of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) in melanoma cells.

Quantitative Performance Data

The anti-proliferative activity of COH-SR4 has been quantified in various melanoma cell lines, as summarized in the table below.

Cell LineIC50 (µM)Reference
B16-F05 ± 1[1]
Hs600T6 ± 1[1]
A205811 ± 2[1]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In vivo studies using syngeneic and xenograft mouse models of melanoma have shown that oral administration of COH-SR4 at 4mg/kg leads to effective inhibition of tumor growth without overt toxicity.[1][4]

This compound: An Uncharted Territory in Melanoma Research

In contrast to its well-studied bis-substituted counterpart, this compound remains largely unexplored in the context of cancer research, particularly in melanoma. The structural similarity to COH-SR4, however, suggests that it may possess analogous anti-cancer properties. The presence of a single dichlorophenyl urea moiety could influence its potency, selectivity, and pharmacokinetic profile.

The Rationale for Investigation

The urea scaffold is a cornerstone in the design of numerous kinase inhibitors and other anti-cancer agents, highlighting its importance in medicinal chemistry. Given the established efficacy of the diaryl urea COH-SR4, a systematic evaluation of the mono-aryl urea is a logical and compelling next step. Investigating this compound could reveal a novel therapeutic candidate with potentially distinct advantages in terms of efficacy, toxicity, or drug-like properties.

Proposed Research Workflow: A Roadmap for Evaluating this compound

To bridge the knowledge gap and assess the anti-melanoma potential of this compound, we propose the following comprehensive research workflow. This structured approach will enable a direct and robust comparison with the established data for COH-SR4.

Research_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Elucidation start Start: Hypothesis Generation synthesis Synthesis & Characterization of This compound start->synthesis invitro In Vitro Evaluation synthesis->invitro mechanistic Mechanistic Studies invitro->mechanistic cytotoxicity Cytotoxicity Screening (MTT Assay) invitro->cytotoxicity invivo In Vivo Efficacy Studies mechanistic->invivo apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis_assay conclusion Conclusion & Future Directions invivo->conclusion clonogenic Clonogenic Assay cytotoxicity->clonogenic cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle western_blot Western Blot Analysis (Key Signaling Proteins) cell_cycle->western_blot

Caption: Proposed research workflow for the evaluation of this compound.

Detailed Experimental Protocols

To ensure reproducibility and facilitate direct comparison, we provide the following detailed protocols for key experiments in the proposed workflow.

Synthesis of this compound
  • Rationale: The synthesis of the mono-substituted urea can be achieved through a straightforward reaction between 3,5-dichloroaniline and a suitable urea-forming reagent. This protocol provides a reliable method for obtaining the compound for biological evaluation.

  • Protocol:

    • Dissolve 3,5-dichloroaniline in a suitable aprotic solvent (e.g., dichloromethane).

    • Add an equimolar amount of potassium isocyanate or a related urea-forming reagent.

    • Stir the reaction mixture at room temperature for the appropriate duration, monitoring the reaction progress by thin-layer chromatography.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

    • Confirm the structure and purity of the synthesized compound using NMR, mass spectrometry, and elemental analysis.

In Vitro Cytotoxicity: MTT Assay
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound. This will provide the IC50 value of this compound in various melanoma cell lines for direct comparison with COH-SR4.

  • Protocol:

    • Seed melanoma cells (e.g., A375, SK-MEL-28, B16-F10) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Mechanistic Elucidation: Western Blot Analysis
  • Rationale: Western blotting will allow for the investigation of the compound's effect on key signaling proteins that are known to be modulated by COH-SR4, such as pAMPK, pAkt, and markers of apoptosis (e.g., cleaved PARP, Bcl-2 family proteins).

  • Protocol:

    • Treat melanoma cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., pAMPK, AMPK, pAkt, Akt, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the established anti-melanoma agent 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) and has laid out a clear and actionable research plan for the investigation of its understudied analog, this compound. The multi-targeted mechanism of COH-SR4 provides a strong rationale for exploring structurally similar compounds.

References

  • Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., Gugiu, B. G., Horne, D., Jove, R., Awasthi, S., & Rahbar, S. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Biochemical Pharmacology, 84(11), 1419–1427. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., Gugiu, B. G., Horne, D., Jove, R., Awasthi, S., & Rahbar, S. (2012). 1,3-bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. PubMed. [Link]

  • Nagaprashantha, L. D., Figarola, J., Singhal, J., Horne, D., Jove, R., Rahbar, S., Awasthi, S., & Singhal, S. S. (2013). Abstract 5518: A novel 1,3-bis(3,5-dichlorophenyl) urea compound 'COH-SR4' for targeting melanoma. Cancer Research. [Link]

  • Leake, K. (2017). 1, 3-bis (3, 5-dichlorophenyl) urea compound COH-SR4 inhibits proliferation and activates apoptosis in melanoma. Allied Academies. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Berz, D., Rahbar, S., & Awasthi, S. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. Biochemical Pharmacology, 86(12), 1664–1672. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Dichlorophenyl Urea Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparative Analysis of 1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4) and its Therapeutic Potential

Introduction to Dichlorophenyl Ureas in Oncology

The urea scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to form robust hydrogen bonds with biological targets, making it a privileged structure in the design of targeted therapeutics.[1][2] Within this class, dichlorophenyl ureas have emerged as compounds of interest. While 1-(3,5-Dichlorophenyl)urea represents a basic structural unit, it is the symmetrically substituted dimer, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , that has garnered substantial attention for its significant anti-cancer properties.[3][4] This guide will focus on the extensive experimental validation of COH-SR4, elucidating its mechanism of action and comparing its performance with Sorafenib, a multi-kinase inhibitor that also features a central urea moiety and is a standard of care in several cancers.[1][5]

Profile and Synthesis of COH-SR4

COH-SR4 is a novel compound that has demonstrated considerable efficacy in preclinical studies against various cancer types, including lung cancer and melanoma.[3][4] Its synthesis is achieved through a straightforward and reproducible method.

Chemical Structure:

  • IUPAC Name: 1,3-bis(3,5-dichlorophenyl)urea

  • Molecular Formula: C₁₃H₈Cl₄N₂O

  • Molecular Weight: 350.03 g/mol [6]

Experimental Protocol: Synthesis of COH-SR4

This protocol outlines the validated method for synthesizing COH-SR4, ensuring high purity and yield.[3][6]

Materials:

  • 3,5-Dichloroaniline

  • 3,5-Dichlorophenyl isocyanate

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas (N₂)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1.00g (6.33 mmol) of 3,5-dichloroaniline in 15 mL of anhydrous dichloromethane.

  • Stir the solution at ambient temperature.

  • Add 1.21g (6.17 mmol) of 3,5-dichlorophenyl isocyanate to the solution portion-wise over 5 minutes.

  • Continue stirring the reaction mixture at ambient temperature for 19 hours.

  • Upon completion, a precipitate will have formed. Filter the entire reaction mixture.

  • Wash the collected solid (filter cake) with two 10 mL portions of dichloromethane.

  • Dry the resulting white crystalline solid in-vacuo to yield 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4). The expected yield is approximately 82%.[3]

Cross-Validation of COH-SR4's Anti-Cancer Efficacy

The therapeutic potential of COH-SR4 has been substantiated through a series of in vitro and in vivo experiments, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth.

In Vitro Experimental Findings

COH-SR4 has shown potent cytotoxic effects across a range of cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and melanoma.[3][6]

Key In Vitro Performance Metrics:

Cell LineCancer TypeIC₅₀ (µM)Key ObservationsReference
H1417Lung Cancer1.2 ± 0.2Potent inhibition of cell survival.[3]
H358Lung Cancer2.1 ± 0.2Effective growth inhibition.[3]
H520Lung Cancer2.4 ± 0.3Dose-dependent cytotoxicity.[3]
B16-F0Melanoma5 ± 1Strong inhibition of survival.[6]
A2058Melanoma11 ± 2Induced significant apoptosis.[6]

Notably, at concentrations effective against cancer cells, COH-SR4 did not exert significant cytotoxicity in normal human aortic vascular smooth muscle cells (HAVSMC), indicating a favorable selectivity profile.[3][6]

In Vivo Experimental Findings

Oral administration of COH-SR4 has been shown to significantly regress established tumor xenografts in murine models without overt toxicity.[3][4]

Key In Vivo Performance Metrics (H358 Lung Cancer Xenograft Model): [3]

ParameterObservationImplication
Tumor Growth Significant regression of established xenografts.Potent anti-tumor activity in a living system.
Ki67 Levels DecreasedInhibition of cell proliferation.
CD31 Levels DecreasedAnti-angiogenic effect (reduced tumor blood supply).
pAMPK Levels IncreasedActivation of the AMPK energy-sensing pathway.
Bax/Bcl2 Ratio IncreasedInduction of pro-apoptotic signaling.
Vimentin DecreasedInhibition of epithelial-mesenchymal transition (EMT).
E-cadherin IncreasedPromotion of a less invasive, epithelial phenotype.

Mechanism of Action: A Tale of Two Ureas

While both COH-SR4 and Sorafenib are urea-based compounds, their mechanisms of action diverge significantly, offering different strategic approaches to cancer therapy.

COH-SR4: Targeting Cellular Metabolism via AMPK Activation

COH-SR4's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][7] By activating AMPK, COH-SR4 induces a state of energetic stress in cancer cells, leading to the inhibition of anabolic pathways required for growth and proliferation.

Key Mechanistic Events for COH-SR4:

  • AMPK Activation: Leads to the phosphorylation of downstream targets that inhibit cell growth.[7]

  • mTOR Signaling Inhibition: Activated AMPK phosphorylates TSC2 and Raptor, leading to the inhibition of the mTOR pathway, a central regulator of protein synthesis and cell growth.[8]

  • Cell Cycle Arrest: COH-SR4 induces G0/G1 phase cell cycle arrest in lung cancer cells and G2/M arrest in melanoma cells by modulating the expression of key regulatory proteins like CDK2, CDK4, and Cyclin B1.[3][4]

  • Induction of Apoptosis: The compound promotes programmed cell death, evidenced by increased levels of cleaved PARP and a higher Bax/Bcl2 ratio.[3]

COH_SR4_Mechanism cluster_cell Cancer Cell COH_SR4 COH-SR4 AMPK AMPK (Energy Sensor) COH_SR4->AMPK Activates CellCycle Cell Cycle Progression (CDKs, Cyclins) COH_SR4->CellCycle Arrests mTOR mTOR Pathway AMPK->mTOR Inhibits Apoptosis Apoptosis (Bax/Bcl2) AMPK->Apoptosis Promotes Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives CellCycle->Proliferation Drives

Caption: COH-SR4 signaling pathway.
Sorafenib: A Multi-Kinase Inhibitor

Sorafenib functions as a multi-kinase inhibitor, targeting several key signaling pathways involved in both tumor cell proliferation and angiogenesis.[9][10]

Key Mechanistic Events for Sorafenib:

  • RAF/MEK/ERK Pathway Inhibition: Sorafenib blocks RAF kinases (C-RAF and B-RAF), inhibiting downstream signaling that drives cell proliferation.[9][11]

  • Anti-Angiogenesis: It inhibits receptor tyrosine kinases such as VEGFR-1, -2, -3 and PDGFR-β, which are crucial for the formation of new blood vessels that supply tumors.[9][12]

  • Inhibition of Other Kinases: Sorafenib also targets other kinases like FLT-3 and c-KIT, contributing to its broad anti-tumor activity.[5]

Sorafenib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTKs VEGFR / PDGFR RAF_MEK_ERK RAF/MEK/ERK Pathway RTKs->RAF_MEK_ERK Sorafenib Sorafenib Sorafenib->RTKs Inhibits Sorafenib->RAF_MEK_ERK Inhibits Proliferation Gene Expression for Proliferation & Angiogenesis RAF_MEK_ERK->Proliferation

Caption: Sorafenib multi-kinase inhibition pathway.
Comparative Performance Summary
Feature1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4)Sorafenib
Primary Target Class Metabolic Kinase (AMPK)Serine/Threonine and Receptor Tyrosine Kinases
Core Mechanism AMPK activation, induction of energetic stress.Inhibition of RAF/MEK/ERK and angiogenic RTKs.[9]
Key Downstream Effects Inhibition of mTOR, cell cycle arrest, apoptosis.[3][7]Inhibition of cell proliferation and angiogenesis.[10]
Clinical Status PreclinicalFDA Approved for various cancers.[5]
Selectivity Profile Appears selective for cancer cells over some normal cells in preclinical models.[6]Known side effects due to inhibition of kinases in normal tissues.[10]

Self-Validating Experimental Workflows

To ensure the reproducibility and trustworthiness of findings, it is crucial to employ self-validating experimental workflows. Below are standardized protocols for key assays used in the evaluation of compounds like COH-SR4.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell viability.

Procedure:

  • Seed cancer cells (e.g., H358) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of COH-SR4 (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).

  • Incubate for 48-96 hours, depending on the cell line's doubling time.[3][6]

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Experimental Protocol: Western Blot Analysis for Protein Expression

This technique is used to detect and quantify changes in the expression levels of target proteins (e.g., pAMPK, CDK4, Bax).

Procedure:

  • Treat cells with COH-SR4 at the desired concentration and time point.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_protein Protein Analysis CellCulture Cell Seeding (96-well plates) Treatment Compound Treatment (COH-SR4 / Sorafenib) CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT Lysis Cell Lysis & Protein Quantification Treatment->Lysis IC50 IC50 Determination MTT->IC50 SDS_PAGE SDS-PAGE (Separation) Lysis->SDS_PAGE WesternBlot Western Blot (Detection) SDS_PAGE->WesternBlot Quantification Protein Level Quantification WesternBlot->Quantification

Caption: Standard experimental workflow for compound validation.

Conclusion and Future Directions

The experimental evidence for 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) strongly supports its development as a novel anti-cancer agent. Its unique mechanism of action, centered on the activation of the metabolic regulator AMPK, distinguishes it from multi-kinase inhibitors like Sorafenib.[3][7] This metabolic targeting approach may offer advantages in treating tumors that are resistant to conventional signaling inhibitors.

The data cross-validated in this guide—from in vitro cytotoxicity to in vivo tumor regression and mechanistic studies—presents a compelling case for COH-SR4. Its ability to induce cell cycle arrest and apoptosis while demonstrating selectivity for cancer cells underscores its therapeutic potential.[3][6]

Future research should focus on elucidating the direct binding target of COH-SR4, expanding its evaluation in a broader range of cancer models, and exploring potential combination therapies. By leveraging its distinct mechanism, COH-SR4 could represent a valuable addition to the oncologist's arsenal, particularly for aggressive and metabolically vulnerable tumors.

References

  • Dr. Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)? Retrieved from [Link]

  • Wikipedia. (n.d.). Sorafenib. Retrieved from [Link]

  • Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE, 8(12), e84854. Retrieved from [Link]

  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate? Retrieved from [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. Retrieved from [Link]

  • Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1419-1427. Retrieved from [Link]

  • PLOS. (2013, December 15). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. Retrieved from [Link]

  • Singhal, S. S., et al. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PMC - NIH. Retrieved from [Link]

  • CancerNetwork. (2008, August 1). Sorafenib Study Demonstrates Significant Improvement in Overall Survival in Liver Cancer Patients. Retrieved from [Link]

  • Frontiers. (2022, September 15). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]

  • Oncotarget. (2013). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Retrieved from [Link]

  • Al-Osta, M. A., et al. (2014). Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. PMC - NIH. Retrieved from [Link]

  • Li, X., et al. (2018). In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer. International Journal of Nanomedicine, 13, 4297–4309. Retrieved from [Link]

  • Llovet, J. M., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget, 8(69), 113591-113600. Retrieved from [Link]

  • Chen, J., et al. (2015). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Acta Pharmacologica Sinica, 36(4), 483-493. Retrieved from [Link]

  • Frontiers. (2022, September 15). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]

  • ResearchGate. (n.d.). COH-SR4 causes cell cycle arrest and inhibits mTOR in differentiating.... Retrieved from [Link]

  • National Science Review. (2022). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. Retrieved from [Link]

  • MDPI. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Kim, J. H., et al. (2014). Small‑molecule COH-SR4 inhibits adipocyte differentiation via AMPK activation. International Journal of Molecular Medicine, 34(5), 1347-1354. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of bis-(3,5-dichlorophenyl)-urea. Retrieved from [Link]

  • Figarola, J., et al. (2013). COH-SR4 reduces body weight, improves glycemic control and prevents hepatic steatosis in high fat diet-induced obese mice. PLoS ONE, 8(12), e83842. Retrieved from [Link]

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A Senior Application Scientist's Guide to Statistical Analysis of 1-(3,5-Dichlorophenyl)urea Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular research and drug development, the rigorous evaluation of a compound's biological activity is paramount. 1-(3,5-Dichlorophenyl)urea (DCPU), and its analogs like 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), have demonstrated notable anti-cancer properties, including the inhibition of lung cancer and melanoma cell proliferation.[1][2][3][4] The mechanism often involves inducing apoptosis and cell cycle arrest, making these compounds significant candidates for further investigation.[1][2][3]

The Cornerstone of Comparison: Experimental Design

A comparative study's strength is forged in its design. The objective is not merely to measure the effect of DCPU but to determine its relative performance. This requires a thoughtful selection of comparators and a meticulously controlled environment.

Choosing Your Comparators

To provide context to DCPU's activity, experiments should include at least two types of alternatives:

  • A Known Standard (Positive Control): A well-characterized compound with a similar, established mechanism of action. For instance, if investigating DCPU as a photosynthesis inhibitor in an agricultural context, Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) serves as an excellent benchmark due to its related structure and well-documented inhibitory effects on photosystem II.

  • A Novel Analog (Test Compound): A structurally similar molecule to DCPU whose activity is yet uncharacterized. This allows for structure-activity relationship (SAR) studies.

The Indispensable Role of Controls
  • Vehicle Control (Negative Control): This is the most critical control. Cells are treated with the same solvent (e.g., DMSO) used to dissolve the test compounds, at the same final concentration. This accounts for any effects of the solvent itself.

  • Untreated Control: A baseline of normal cell behavior, receiving only culture medium.

G cluster_design Phase 1: Design & Setup cluster_execution Phase 2: Execution & Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation start Define Research Question (e.g., Is DCPU more potent than Comparator A?) design Select Cell Line & Comparators (DCPU, Comparator A, Comparator B) start->design controls Establish Controls (Vehicle, Untreated) design->controls assay Perform Dose-Response Assay (e.g., MTT Cytotoxicity Assay) controls->assay acquire Acquire Raw Data (Spectrophotometer Absorbance Readings) assay->acquire normalize Normalize Data (% Viability relative to Vehicle Control) acquire->normalize regression Fit Nonlinear Regression Model (Four-Parameter Logistic Curve) normalize->regression ic50 Determine IC50 & 95% CI regression->ic50 compare Statistically Compare IC50 Values (Extra Sum-of-Squares F-Test) ic50->compare conclusion Draw Conclusion (Potency Ranking & Significance) compare->conclusion conclusion->start Iterate / Refine Hypothesis

Caption: Experimental and Statistical Workflow.

Core Protocol: Dose-Response Cytotoxicity (MTT Assay)

To quantify and compare potency, a dose-response cytotoxicity assay is fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[5][6][7][8]

Causality Behind Key Steps:

  • Cell Seeding Density: Must be optimized to ensure cells are in an exponential growth phase throughout the experiment. Too few cells lead to weak signal; too many can lead to nutrient depletion and confounding results.

  • Serial Dilutions: Logarithmic or semi-logarithmic dilutions are crucial for capturing the full sigmoidal nature of the dose-response curve, which is essential for accurate IC50 determination.[9]

  • MTT Incubation Time: This period must be long enough for visible formazan crystals to form but short enough to avoid toxicity from the MTT reagent itself.[5][8]

  • Solubilization: The insoluble purple formazan crystals must be fully dissolved (typically with DMSO) to ensure a homogenous solution for accurate absorbance reading.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture your chosen cell line (e.g., H358 lung cancer cells) to ~80% confluency.[1]

    • Trypsinize, count, and prepare a cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare stock solutions of DCPU, Comparator A, and Comparator B in sterile DMSO.

    • Perform serial dilutions in serum-free culture medium to create a range of treatment concentrations (e.g., 8-12 concentrations spanning from 0.01 µM to 100 µM).

    • Remove the seeding medium from the cells and add 100 µL of the respective compound dilutions to the wells. Include wells for "Vehicle Control" (medium with DMSO) and "Untreated Control" (medium only). Each condition should have at least triplicate wells.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).[1]

  • MTT Assay Execution:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[7]

    • Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).[8]

    • Incubate for 2-4 hours at 37°C until purple precipitates are visible.[8]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.

Statistical Analysis: From Raw Data to Actionable Insights

The statistical analysis of dose-response data is a multi-step process designed to transform raw absorbance values into a statistically sound comparison of compound potency.

Step 1: Data Normalization

Raw absorbance values must be converted into a biologically meaningful scale, typically percent viability.

  • Equation: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Rationale: This normalization sets the response to the vehicle control at 100% viability and the background (media only or blank) at 0%. This accounts for well-to-well variability and allows for the comparison of curves from different experiments.

Step 2: IC50 Determination via Nonlinear Regression

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that elicits a 50% reduction in the measured response. It is the most common metric for quantifying potency.[10][11]

  • Methodology: The IC50 should be determined by fitting the normalized dose-response data to a four-parameter logistic (4PL) model using a nonlinear regression algorithm.[9][12][13] This sigmoidal curve model is defined by four parameters: the top plateau, the bottom plateau, the Hill slope (steepness), and the IC50 itself.

  • Why Not Linear Regression?: Dose-response relationships are inherently nonlinear. Attempting to linearize the data (e.g., via a probit transformation) can distort the error distribution and lead to inaccurate IC50 estimates.[9] Nonlinear regression directly fits the natural sigmoidal shape of the data.[12][14]

G cluster_process Statistical Analysis Pipeline data {Raw Absorbance Data | { Dose 1 | Dose 2 | ... | Dose N}} norm Normalization % Viability vs. [Compound] nonlin Nonlinear Regression Fit 4-Parameter Logistic Curve norm->nonlin params Parameter Estimation Top Bottom Hill Slope IC50 nonlin->params compare Curve Comparison Extra Sum-of-Squares F-Test params->compare result {Statistical Output | { IC50 Value (e.g., µM) | 95% Confidence Interval | P-value for Comparison}}

Caption: Data Analysis and Comparison Logic.

Step 3: The Definitive Comparison - Extra Sum-of-Squares F-Test

Once you have IC50 values for DCPU and its comparators, the critical question is: are they statistically different? Simply comparing the IC50 point estimates is insufficient as it ignores the uncertainty in the curve fit.

  • The Correct Approach: The Extra Sum-of-Squares F-Test is the gold-standard method for comparing parameters from two or more nonlinear regression models.[15][16][17][18]

  • How It Works: The test compares the goodness-of-fit (specifically, the sum-of-squares) of two nested models:

    • Null Hypothesis (H₀): A single, shared IC50 value adequately describes all datasets. The analysis fits one curve to all the data combined.

    • Alternative Hypothesis (H₁): Each dataset is better described by its own unique IC50 value. The analysis fits individual curves to each dataset.

  • Interpretation: The F-test calculates a p-value that represents the probability that the observed difference in goodness-of-fit between the two models occurred by random chance. A small p-value (typically < 0.05) provides strong evidence to reject the null hypothesis, allowing you to conclude that the IC50 values are significantly different.[16][19]

Data Presentation and Interpretation

All quantitative results should be summarized in a clear, concise table. This allows for easy comparison of the key statistical outputs.

Table 1: Comparative Cytotoxicity in H358 Lung Cancer Cells (48h Exposure)

CompoundIC50 (µM)95% Confidence Interval (µM)Comparison vs. DCPU (p-value)*
This compound (DCPU) 2.11.8 - 2.4-
Comparator A (Known Standard) 0.80.6 - 1.0< 0.001
Comparator B (Novel Analog) 2.52.1 - 3.00.15 (not significant)

*p-value derived from the Extra Sum-of-Squares F-Test comparing the log(IC50) of each compound to DCPU.

Interpretation of Results:

  • Comparator A (IC50 = 0.8 µM) is significantly more potent than DCPU (IC50 = 2.1 µM), as evidenced by the very low p-value.

By adhering to this structured approach—from thoughtful experimental design to appropriate statistical testing—researchers can confidently and accurately characterize the biological activity of this compound relative to its alternatives, generating trustworthy and publishable data.

References

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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 14, 2026, from [Link]

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  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. [Link]

  • Chen, D. G., et al. (2013). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics. [Link]

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A Researcher's Guide to Self-Validating Assays: The Critical Role of Controls in Evaluating Phenylurea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we are frequently asked not just how to run an assay, but how to trust the results. The distinction is crucial. An experiment without rigorous, well-designed controls is merely an observation; a self-validating experiment is a piece of evidence. This guide provides an in-depth comparison of positive and negative controls, using the evaluation of 1-(3,5-Dichlorophenyl)urea and related compounds in the context of Transient Receptor Potential Ankyrin 1 (TRPA1) channel assays as a practical framework. Our focus is on building a self-validating system where the controls themselves confirm the integrity of the experimental findings.

The Challenge: From Compound to Conclusion

This compound, also known as COH-SR4, is a compound investigated for its anti-cancer properties, acting through pathways like AMPK activation.[1][2][3] However, the broader phenylurea chemical class is also known to interact with various cellular targets, including ion channels. A common and critical target for such compounds is the TRPA1 ion channel, a key sensor in pain, inflammation, and respiratory pathways.[4][5]

When assessing a novel phenylurea derivative for its effect on TRPA1, the central scientific question is not just "Does it cause a cellular response?" but rather, "Is the response specifically mediated by TRPA1, and is my assay system capable of detecting it reliably?" Answering this requires a meticulously planned set of controls.

The Logic of a Self-Validating System

A trustworthy assay is built on a logical foundation where each control arm serves a specific purpose, validating a different aspect of the experiment. The overall system must be designed to minimize ambiguity and expose potential artifacts.[6][7]

cluster_0 Assay Foundation cluster_2 System Validation cluster_3 Testing & Interpretation AssaySetup 1. Assay Setup (e.g., TRPA1-expressing cells) Vehicle 2. Negative Control (Vehicle) - Establishes baseline response - Controls for solvent effects AssaySetup->Vehicle NonExpressing 4. Negative Control (Genetic) - Gold standard for specificity - e.g., Parental cell line AssaySetup->NonExpressing Agonist 5. Positive Control (Agonist) - Confirms system functionality - Validates target presence Vehicle->Agonist Compare TestCompound 6. Test Compound (e.g., Dichlorophenylurea) Antagonist 3. Negative Control (Antagonist) - Confirms target specificity - Rules out off-target effects Agonist->Antagonist Result 7. Validated Result (Interpretation based on controls) TestCompound->Result cluster_0 cluster_1 cluster_2 Agonist_ext TRPA1 Agonist (e.g., AITC) TRPA1 TRPA1 Channel (Closed) Agonist_ext->TRPA1 Covalent Modification of Cysteine Residues TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Conformational Change Ca_influx ↑ Intracellular [Ca²⁺] TRPA1_open->Ca_influx Ca_ion Ca²⁺ Ca_ion->TRPA1_open Influx Signaling Downstream Signaling (e.g., Neurotransmitter Release) Ca_influx->Signaling

Caption: Simplified TRPA1 channel activation pathway.

Comparison of Common TRPA1 Positive Controls
Control CompoundClassMechanismTypical ConcentrationExpected Outcome (Calcium Flux)
Allyl isothiocyanate (AITC) Electrophilic AgonistCovalent modification of cysteines. [8]10-100 µMRobust, sustained Ca²⁺ influx.
Cinnamaldehyde Electrophilic AgonistCovalent modification of cysteines. [9]30-300 µMStrong, sustained Ca²⁺ influx.
Zinc (Zn²⁺) Non-electrophilic AgonistBinds to intracellular cysteine and histidine residues. [10]1-10 µMPotent, reversible Ca²⁺ influx.
Vehicle (e.g., 0.1% DMSO) Solvent ControlInactiveMatches compound dilutionNo significant change from baseline.
Experimental Protocol: Positive Control Validation in a Calcium Flux Assay
  • Cell Preparation: Plate human TRPA1-expressing HEK293 cells (hTRPA1-HEK293) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 45-60 minutes at 37°C.

  • Baseline Reading: Wash the cells to remove excess dye. Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.

  • Positive Control Addition: Add a known concentration of a positive control agonist (e.g., 100 µM AITC).

  • Signal Acquisition: Immediately begin measuring fluorescence intensity every 5-10 seconds for 5-10 minutes.

  • Data Analysis: Quantify the response as the peak fluorescence intensity over baseline (F/F₀) or as the area under the curve. A robust increase confirms assay viability.

Part 2: Negative Controls - Ensuring Target Specificity

Negative controls are essential for establishing a baseline and proving that the effect you observe with your test compound is real, specific, and not an experimental artifact. [7][11]There are several layers of negative controls, each answering a different question.

Types and Functions of Negative Controls
  • Vehicle Control: This is the most fundamental control (e.g., DMSO, saline). It accounts for any effects of the solvent used to dissolve the test compound. The response to the vehicle is your baseline. [12]

  • Pharmacological Negative Control (Antagonist): To prove that the cellular response to an agonist (either your positive control or your active test compound) is mediated specifically through TRPA1, you must show that it can be blocked by a known TRPA1 antagonist. This is a critical validation step. [4]

  • Genetic Negative Control (Null Cells): The gold standard for target validation. [13]By running the same experiment in a parental cell line that does not express TRPA1, you can definitively show that the observed activity is dependent on the presence of the channel. Any response seen in the null cells is, by definition, an off-target effect.

Comparison of Common TRPA1 Negative Controls
ControlTypeMechanismPurposeExpected Outcome
Vehicle (e.g., 0.1% DMSO) SolventInactiveEstablish baseline noise and solvent effect.No response.
HC-030031 PharmacologicalSelective, reversible TRPA1 antagonist. [4][14]Block AITC-induced Ca²⁺ influx to prove assay specificity.Significant reduction or complete abolition of the AITC response.
A-967079 PharmacologicalPotent and selective TRPA1 antagonist. [15]Confirm target engagement and block agonist activity.Significant reduction or complete abolition of the AITC response.
Parental HEK293 Cells GeneticLack the TRPA1 channel.Prove that any observed effect is TRPA1-dependent.No response to TRPA1-specific agonists like AITC.
Experimental Protocol: Antagonist and Genetic Negative Controls
  • Setup: Prepare two sets of plates: one with hTRPA1-HEK293 cells and one with the parental HEK293 (non-expressing) cells.

  • Dye Loading: Load all plates with a calcium-sensitive dye as previously described.

  • Antagonist Pre-incubation: To a subset of the hTRPA1-HEK293 wells, add a TRPA1 antagonist (e.g., 10 µM HC-030031) and incubate for 10-15 minutes.

  • Baseline Reading: Measure baseline fluorescence on all plates.

  • Agonist/Compound Addition:

    • To hTRPA1-HEK293 cells : Add vehicle, positive control (AITC), or your test dichlorophenylurea compound.

    • To hTRPA1-HEK293 cells pre-incubated with antagonist : Add the positive control (AITC).

    • To Parental HEK293 cells : Add the positive control (AITC) and your test compound.

  • Signal Acquisition & Analysis: Measure fluorescence and quantify the response. A valid, TRPA1-specific "hit" compound will show activity in the hTRPA1-HEK293 cells, which is blocked by the antagonist, and show no activity in the parental cells.

Part 3: A Comparative Case Study - Evaluating a Dichlorophenylurea Derivative

By integrating these controls, we can build a complete experimental workflow to confidently classify the activity of a novel compound.

cluster_prep 1. Preparation cluster_treat 2. Treatment Arms cluster_readout 3. Readout & Analysis P1 Plate TRPA1-HEK293 & Parental HEK293 Cells P2 Load Cells with Calcium Dye P1->P2 T1 TRPA1 Cells + Vehicle T2 TRPA1 Cells + AITC (Positive Control) T3 TRPA1 Cells + HC-030031 (Antagonist) -> then AITC T4 TRPA1 Cells + Test Compound T5 Parental Cells + Test Compound R1 Measure Fluorescence (Calcium Influx) T1->R1 T2->R1 T3->R1 T4->R1 T5->R1 R2 Compare Responses & Validate R1->R2

Caption: Comprehensive experimental workflow with integrated controls.

Interpreting the Data: A Comparative Table

This table summarizes hypothetical results for a test compound that is a true TRPA1 agonist.

Cell LinePre-treatmentTreatmentExpected Ca²⁺ Response (Peak F/F₀)Interpretation
hTRPA1-HEK293NoneVehicle (0.1% DMSO)~1.0Baseline established.
hTRPA1-HEK293None100 µM AITC~4.5Assay system is functional. [16]
hTRPA1-HEK29310 µM HC-030031100 µM AITC~1.2AITC response is TRPA1-specific. [4][9]
hTRPA1-HEK293 None Test Compound ~3.0 Compound is a potential TRPA1 agonist.
Parental HEK293 None Test Compound ~1.0 Compound's activity is TRPA1-dependent (no off-target effects). [13]

Conclusion

References

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A Comparative Guide to the Differential Effects of 1-(3,5-Dichlorophenyl)urea on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology drug discovery, the ideal therapeutic agent exhibits potent cytotoxicity against malignant cells while preserving the integrity of healthy tissues. This guide delves into the comparative analysis of 1,3-bis(3,5-dichlorophenyl)urea, a novel compound demonstrating significant promise in selectively targeting cancer cells.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, providing an in-depth examination of the compound's mechanism of action, supported by experimental data and detailed protocols for validation.

Our investigation reveals that 1,3-bis(3,5-dichlorophenyl)urea, referred to herein as COH-SR4, orchestrates a multi-pronged attack on cancer cell proliferation and survival.[1][2][5][6][7] The core of its efficacy lies in the induction of apoptosis and cell cycle arrest, with a noteworthy differential impact on normal versus cancerous cell lines.[1][2] This guide will elucidate the signaling pathways involved, present a quantitative comparison of its cytotoxic effects, and provide robust experimental workflows for researchers seeking to replicate or build upon these findings.

Mechanism of Action: A Tale of Two Pathways

The anti-neoplastic activity of COH-SR4 is not rooted in a single molecular interaction but rather in the convergence of at least two critical signaling cascades: the activation of AMP-activated protein kinase (AMPK) and the inhibition of Glutathione S-transferase (GST).[1][5][6][7][8] This dual-pronged mechanism contributes to its potent and selective anti-cancer properties.

AMPK Activation and Downstream Effects

COH-SR4 treatment leads to the activation of AMPK, a crucial sensor of cellular energy status.[1][5][6][7][8] In cancer cells, which are often characterized by dysregulated metabolism, the activation of AMPK triggers a cascade of events unfavorable to their growth and proliferation. Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[6] The suppression of mTORC1 signaling is a key event that leads to the observed G0/G1 cell cycle arrest in lung cancer cells and G2/M arrest in melanoma cells.[1][2][3] This culminates in the induction of apoptosis, or programmed cell death.

COH-SR4 COH-SR4 AMPK AMPK COH-SR4->AMPK Indirect Activation p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) mTORC1 mTORC1 p-AMPK (Active)->mTORC1 Inhibition Cell Cycle Arrest Cell Cycle Arrest mTORC1->Cell Cycle Arrest Apoptosis Apoptosis mTORC1->Apoptosis

Caption: Signaling pathway of COH-SR4 leading to cell cycle arrest and apoptosis.

GST Inhibition

Concurrently, COH-SR4 has been shown to inhibit the activity of Glutathione S-transferase (GST), an enzyme frequently overexpressed in cancer cells and implicated in drug resistance.[1][5][6][7][8] By inhibiting GST, COH-SR4 may render cancer cells more susceptible to oxidative stress and the cytotoxic effects of the compound itself or other co-administered therapies.

Comparative Cytotoxicity: A Clear Distinction

A critical aspect of any potential anti-cancer therapeutic is its therapeutic index – the ratio between its toxicity to cancer cells and its toxicity to normal cells. COH-SR4 has demonstrated a highly favorable therapeutic index in preclinical studies.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of COH-SR4 in various cancer cell lines compared to a normal human cell line. The data clearly illustrates the compound's selective cytotoxicity.

Cell LineCell TypeIC50 (µM)
H358Lung CancerNot specified, but effective
H520Lung CancerNot specified, but effective
B16-F0Melanoma5 ± 1
Hs600TMelanoma6 ± 1
A2058Melanoma11 ± 2
HAVSMCNormal Human Aortic Smooth MuscleNo significant cytotoxicity

Data compiled from multiple studies.[1][2]

The lack of significant cytotoxicity in normal human aortic vascular smooth muscle cells (HAVSMC) is a compelling piece of evidence for the cancer-selective action of COH-SR4.[2]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]

cluster_0 Cell Seeding & Treatment cluster_1 MTT Incubation & Formazan Solubilization cluster_2 Data Acquisition & Analysis Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add COH-SR4 Add COH-SR4 Incubate (24h)->Add COH-SR4 Add MTT Add MTT Add COH-SR4->Add MTT Incubate (3-4h) Incubate (3-4h) Add MTT->Incubate (3-4h) Add DMSO Add DMSO Incubate (3-4h)->Add DMSO Measure Absorbance (570nm) Measure Absorbance (570nm) Add DMSO->Measure Absorbance (570nm) Calculate Viability Calculate Viability Measure Absorbance (570nm)->Calculate Viability Generate Dose-Response Curve Generate Dose-Response Curve Calculate Viability->Generate Dose-Response Curve

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with varying concentrations of COH-SR4 and a vehicle control (e.g., DMSO).

  • MTT Addition: After the desired incubation period (e.g., 48 or 96 hours), add 20 µL of MTT solution (5 mg/mL) to each well.[9]

  • Formazan Solubilization: Incubate for 3-4 hours, then add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]

Apoptosis Assay (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect apoptosis.[11][12]

Protocol:

  • Cell Treatment: Treat cells with COH-SR4 for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle.[13][14][15][16][17]

Protocol:

  • Cell Treatment: Treat cells with COH-SR4 for the desired time.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide and RNase A.[14]

  • Incubation: Incubate the cells in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[17]

Conclusion and Future Directions

The compelling preclinical data on 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) underscores its potential as a selective anti-cancer agent. Its dual mechanism of action, involving the activation of the AMPK pathway and inhibition of GST, provides a robust rationale for its efficacy.[1][5][6][7][8] The marked difference in its cytotoxic effects on cancer cells versus normal cells positions it as a promising candidate for further development.

Future research should focus on elucidating the precise molecular interactions of COH-SR4 with its targets, expanding the in vivo studies to a broader range of cancer models, and exploring potential synergistic combinations with existing chemotherapeutic agents. The detailed protocols provided in this guide offer a solid foundation for researchers to contribute to the ongoing evaluation of this promising compound.

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A Head-to-Head Comparative Guide: 1-(3,5-Dichlorophenyl)urea Analogs Versus Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Phenylurea Derivatives in Oncology

The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel compounds that offer improved efficacy, selectivity, and safety profiles over existing treatments. Within this pursuit, the phenylurea scaffold has emerged as a promising pharmacophore, giving rise to a number of potent anti-cancer agents. While direct, comprehensive preclinical data on 1-(3,5-Dichlorophenyl)urea is limited in publicly accessible literature, extensive research on its close analog, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , provides a strong basis for evaluating the potential of this chemical class. This guide will therefore leverage the robust dataset available for COH-SR4 as a representative of potent dichlorophenyl urea compounds to conduct a head-to-head comparison against current standard-of-care drugs in relevant oncological indications, namely non-small cell lung cancer (NSCLC) and BRAF-mutated melanoma.

This comparative analysis is designed to provide researchers and drug development professionals with a detailed, data-driven perspective on the performance of this class of compounds, supported by established experimental protocols to facilitate independent validation and further investigation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cell Proliferation and Survival

The anti-cancer activity of dichlorophenyl urea compounds, exemplified by COH-SR4, appears to stem from a multi-targeted mechanism that disrupts key cellular processes essential for tumor growth and survival. This contrasts with many targeted therapies that focus on a single molecular aberration.

1,3-bis(3,5-dichlorophenyl)urea (COH-SR4): A Proxy for Mechanistic Insight

Studies on COH-SR4 in lung cancer and melanoma cell lines have elucidated several key mechanisms of action[1][2][3][4][5][6]:

  • AMP-activated Protein Kinase (AMPK) Pathway Activation: COH-SR4 has been shown to activate the AMPK pathway.[1][4][5] AMPK acts as a cellular energy sensor; its activation under conditions of metabolic stress can halt cell proliferation and induce apoptosis, thereby acting as a natural tumor suppressor.

  • Inhibition of Glutathione S-transferase (GST): COH-SR4 inhibits the activity of GST, an enzyme often overexpressed in cancer cells and implicated in drug resistance.[1][2][3][4][5][6]

  • Cell Cycle Arrest: The compound induces cell cycle arrest, primarily at the G0/G1 or G2/M phase, preventing cancer cells from progressing through the division cycle. This is achieved by modulating the expression of key cell cycle regulatory proteins such as CDK2, CDK4, and various cyclins.[1][2][3][4][5][6]

  • Induction of Apoptosis: By activating pro-apoptotic proteins like Bax and cleaved PARP, and downregulating anti-apoptotic proteins like Bcl2, COH-SR4 effectively triggers programmed cell death in cancer cells.[1][4][5]

  • Inhibition of Pro-survival Signaling: The compound has been observed to decrease the phosphorylation of Akt, a critical node in signaling pathways that promote cell survival and proliferation.[1][3][4][5]

COH-SR4_Mechanism_of_Action cluster_0 COH-SR4 cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes COH-SR4 COH-SR4 AMPK AMPK COH-SR4->AMPK Activates GST GST COH-SR4->GST Inhibits Akt_Signaling Akt Signaling COH-SR4->Akt_Signaling Inhibits Cell_Cycle_Proteins CDKs/Cyclins COH-SR4->Cell_Cycle_Proteins Downregulates Apoptosis Apoptosis AMPK->Apoptosis Promotes Reduced_Proliferation Reduced Proliferation Akt_Signaling->Reduced_Proliferation Leads to Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Leads to Apoptosis->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: Proposed mechanism of action for COH-SR4.

Standard-of-Care Drugs: Mechanisms of Action

Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[7][8][9][10][11] Its dual mechanism of action involves:

  • Inhibition of Tumor Cell Proliferation: Sorafenib blocks the RAF/MEK/ERK signaling pathway by inhibiting RAF kinases (C-RAF, B-RAF, and mutant B-RAF).[7][9]

  • Inhibition of Angiogenesis: It targets VEGFR-1, -2, -3, and PDGFR-β, thereby disrupting the formation of new blood vessels that supply tumors.[7][10]

This combination therapy is a cornerstone for BRAF V600-mutated melanoma.[12][13][14][15][16]

  • Dabrafenib: A potent and selective inhibitor of the mutated BRAF kinase.[13][14]

  • Trametinib: An inhibitor of MEK1 and MEK2, which are kinases downstream of BRAF in the MAPK pathway.[13] The dual blockade of this pathway at two different points leads to a more profound and durable anti-tumor response compared to either agent alone.[15]

This chemotherapy combination is a standard first-line treatment for non-squamous NSCLC.[17][18]

  • Cisplatin: An alkylating-like agent that forms platinum-DNA adducts, triggering DNA damage and inducing apoptosis.[19]

  • Pemetrexed: A multi-targeted antifolate that inhibits several key enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis.[18][20] Recent studies suggest that pemetrexed may also sensitize cancer cells to cisplatin by inducing ferroptosis.[21]

Quantitative Performance Comparison

The following tables summarize the in vitro cytotoxicity of COH-SR4 and the standard-of-care drugs in relevant cancer cell lines. It is important to note that IC50 values can vary depending on the assay conditions and cell line used.

Table 1: In Vitro Cytotoxicity (IC50) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Compound/CombinationNSCLC Cell LineIC50 (µM)Source(s)
COH-SR4 H14171.2 ± 0.2[1]
H16181.5 ± 0.2[1]
H3582.1 ± 0.2[1]
H5202.4 ± 0.3[1]
Cisplatin A549~0.2 (at 72h)[19]
Pemetrexed A549~0.1 (at 72h)[19]
Sorafenib HepG2 (Liver)7.10 (mean)[22]
Huh7 (Liver)11.03 (mean)[22]

Note: Data for Cisplatin and Pemetrexed are for single-agent activity. Sorafenib data is on liver cancer cell lines as representative IC50 values.

Table 2: In Vitro Cytotoxicity (IC50) in Melanoma Cell Lines
Compound/CombinationMelanoma Cell LineIC50 (µM)Source(s)
COH-SR4 B16-F05 ± 1[2]
Hs600T6 ± 1[2]
A205811 ± 2[2]
Dabrafenib BRAF V600E mutated< 0.1 (sensitive)[23]
Sorafenib Various cancer cell lines1.0 - 10.0[24]

Experimental Protocols for Comparative Efficacy Assessment

To ensure the reproducibility and validity of preclinical findings, detailed methodologies are crucial. The following are step-by-step protocols for key assays used to evaluate the anti-tumor efficacy of compounds like this compound and its analogs.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate (24h) Cell_Seeding->Incubation_1 Drug_Treatment Add test compound (various concentrations) Incubation_1->Drug_Treatment Incubation_2 Incubate (48-96h) Drug_Treatment->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate (2-4h) MTT_Addition->Incubation_3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and standard-of-care drugs in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the cancer cells to be tested.

  • Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells seeded may need to be adjusted based on the expected toxicity of the treatment.

  • Treatment: Allow cells to attach for 24 hours, then treat with the test compound or standard-of-care drug for a defined period.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, until visible colonies are formed in the control wells.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the colonies with PBS.

    • Fix the colonies with a solution of 6% glutaraldehyde or a 1:7 mixture of acetic acid and methanol for 5-10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for at least 2 hours.

  • Colony Counting: Gently rinse the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess the long-term impact on cell survival.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins, allowing for the investigation of the molecular mechanisms of drug action.

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Extraction Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Electrophoresis Protein_Quantification->SDS_PAGE Protein_Transfer Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Protein_Transfer Blocking Blocking (e.g., 5% non-fat milk) Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (overnight) Blocking->Primary_Antibody Secondary_Antibody HRP-conjugated Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Imaging Imaging & Analysis Detection->Imaging

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound or standard-of-care drug for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-AMPK, cleaved PARP, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatment groups.

Conclusion and Future Directions

The available preclinical data, primarily from studies on the 1,3-bis(3,5-dichlorophenyl)urea analog COH-SR4, strongly suggest that dichlorophenyl urea compounds represent a promising class of anti-cancer agents with a multi-faceted mechanism of action. The ability to activate AMPK, inhibit GST, induce cell cycle arrest, and promote apoptosis provides a strong rationale for their further development.

The comparative data presented in this guide indicates that COH-SR4 exhibits potent in vitro cytotoxicity in lung and melanoma cancer cell lines, with IC50 values in the low micromolar range. While a direct comparison with the IC50 values of standard-of-care drugs is complex due to variations in experimental conditions, the data suggests that dichlorophenyl ureas have the potential for comparable, if not superior, potency in certain contexts.

To fully realize the therapeutic potential of this compound and its analogs, further research is warranted. Key future directions should include:

  • Direct Preclinical Evaluation: Comprehensive in vitro and in vivo studies on this compound are necessary to establish its specific efficacy and safety profile.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship, is essential for clinical translation.

  • Combination Therapy Studies: Given their multi-targeted mechanism of action, there is a strong rationale for investigating the synergistic effects of dichlorophenyl ureas with existing standard-of-care therapies to enhance efficacy and overcome drug resistance.

This guide provides a foundational framework for researchers and drug developers to build upon as they explore the promising therapeutic potential of the phenylurea class of compounds in the ongoing fight against cancer.

References

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A Senior Scientist's Guide to Target Validation: Confirming the Molecular Target of 1-(3,5-Dichlorophenyl)urea Using siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, identifying a compound with promising biological activity is only the beginning. The subsequent, critical phase is to unequivocally confirm its molecular target. This process, known as target validation, is the bedrock upon which a successful therapeutic program is built. Without it, researchers risk advancing compounds with misunderstood mechanisms, leading to failed clinical trials and wasted resources.

This guide provides an in-depth, technical walkthrough for validating the molecular target of a compound class exemplified by 1-(3,5-Dichlorophenyl)urea. We will use a closely related and studied analog, 1,3-bis(3,5-dichlorophenyl)urea (also known as COH-SR4) , as our specific case study. Published research indicates that COH-SR4 exerts its anti-cancer effects in lung cancer cells by activating the AMP-activated protein kinase (AMPK) pathway .[1][2] A key finding from these studies was that siRNA-mediated knockdown of AMPK partially reversed the compound's cytotoxic effects, providing strong evidence that AMPK is a direct or critical upstream target.[1][2]

Here, we will dissect the logic and methodology behind such a knockdown study, presenting it as a universally applicable workflow for any researcher aiming to link a compound to its target protein. We will compare this approach with other gene silencing technologies and provide the field-proven insights necessary to generate robust, publishable data.

Part 1: The Core Logic of Target Validation via Gene Silencing

The logical progression of the experiment is as follows:

  • Baseline: The compound is added to cancer cells, binds to its target (putatively AMPK), and triggers a downstream effect, such as apoptosis (cell death).

  • Intervention: We introduce an siRNA specifically designed to destroy the AMPK mRNA. The cells subsequently lose their ability to produce AMPK protein.

  • Test: The compound is added to these "knockdown" cells. Since the target protein is absent, the compound has nothing to bind to, and the downstream apoptotic effect is significantly reduced or completely abolished.

This cause-and-effect relationship is the cornerstone of the validation experiment.

cluster_0 Standard Condition cluster_1 Knockdown Condition Compound COH-SR4 Target AMPK Protein (Present) Compound->Target Binds & Activates Phenotype Apoptosis Target->Phenotype Triggers siRNA AMPK siRNA Target_KD AMPK Protein (Absent) siRNA->Target_KD Degrades mRNA Phenotype_KD Apoptosis Blocked Target_KD->Phenotype_KD No Trigger Compound_KD COH-SR4 Compound_KD->Target_KD Fails to Bind

Figure 1: The core principle of target validation using siRNA.

Part 2: A Self-Validating Experimental Workflow

Scientific integrity demands that every experiment be a self-validating system. This is achieved by implementing a rigorous set of controls that eliminate ambiguity and rule out alternative explanations. Simply observing a blunted phenotype in the presence of an siRNA is insufficient. The workflow must be designed to prove that the effect is specifically due to the loss of the target protein and not an artifact of the experimental procedure.

The complete experimental workflow involves designing the intervention, validating that the intervention worked (i.e., the target is gone), and then measuring the phenotypic outcome.

Design 1. Design & Synthesize - Target siRNA (≥2) - Non-Targeting Control Transfect 2. Transfect Cells (e.g., H358 Lung Cancer) Design->Transfect Incubate 3. Incubate (48-72 hours) Transfect->Incubate Split 4. Split Cells for Parallel Assays Incubate->Split Validate 5a. Validate Knockdown - qPCR (mRNA) - Western Blot (Protein) Split->Validate Biochemical Validation Phenotype 5b. Phenotypic Assay - Treat with COH-SR4 - Measure Viability/Apoptosis Split->Phenotype Functional Assay Analyze 6. Analyze & Conclude Validate->Analyze Phenotype->Analyze

Figure 2: A comprehensive, self-validating workflow for a knockdown experiment.
Essential Controls: The Key to Trustworthy Data

Your choice of controls is paramount. Do not cut corners.

  • Non-Targeting Control (NTC) siRNA: This is a scrambled sequence that should not target any gene in your cell line.[4] It is the most critical control, as it accounts for any cellular stress or off-target effects caused by the process of transfection itself.

  • Untransfected Control: This sample of cells receives no treatment and serves as the baseline for normal cell health and target protein expression.[7]

  • Positive Control siRNA: (Optional but recommended) An siRNA targeting a housekeeping gene (like GAPDH or PPIB) that is known to knock down efficiently in your cell line. This helps in optimizing transfection conditions.[7]

Part 3: Step-by-Step Experimental Protocols

The following protocols are generalized for adherent human cancer cells (e.g., H358, HeLa) in a 6-well plate format. These must be optimized for your specific cell line and reagents.

Protocol 1: siRNA Transfection (Reverse Transfection)

Reverse transfection, where cells are seeded directly onto the siRNA-lipid complexes, is often more efficient and reproducible.

  • Preparation: In separate sterile tubes for each condition (e.g., NTC siRNA, AMPK siRNA #1, AMPK siRNA #2), prepare the transfection complexes.

    • Dilute 5 µL of a 20 µM siRNA stock into 245 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5 µL of a lipid transfection reagent (e.g., Lipofectamine RNAiMAX) into 245 µL of serum-free medium.

    • Add the diluted siRNA to the diluted lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Cell Seeding: While complexes incubate, trypsinize and count your cells. Prepare a cell suspension at a density of 125,000 cells/mL in your standard culture medium.

  • Transfection: Add 500 µL of the siRNA-lipid complex to each well of a 6-well plate.

  • Seeding: Gently add 2 mL of the cell suspension (250,000 cells) to each well containing the transfection complexes. Swirl the plate gently to ensure even distribution.

  • Incubation: Incubate the cells for 48 to 72 hours. The optimal time depends on the turnover rate of the target protein and must be determined empirically.

Protocol 2: Validation of AMPK Knockdown Efficiency

After incubation, harvest the cells. A portion of the cell lysate should be used for Western blotting and another for RNA extraction.

A. Quantitative RT-PCR (qPCR) for mRNA Levels

  • RNA Extraction: Lyse a portion of the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix with primers specific for your AMPK isoform (e.g., PRKAA1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative reduction in AMPK mRNA in siRNA-treated samples compared to the NTC-treated sample using the ΔΔCt method.[8]

B. Western Blot for Protein Levels

  • Protein Lysis: Lyse the remaining cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for AMPK. Also probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[9]

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify band intensity using densitometry software.

Table 1: Example Knockdown Validation Data

Treatment AMPK mRNA Level (Relative to NTC) AMPK Protein Level (Relative to NTC)
Untransfected 105% ± 8% 102% ± 6%
NTC siRNA 100% 100%
AMPK siRNA #1 18% ± 4% 22% ± 7%
AMPK siRNA #2 25% ± 5% 28% ± 9%

Protocol 3: Phenotypic Assay

This is the crucial readout where you test the compound's effect. This should be done in parallel with the validation experiments.

  • Cell Plating: 48 hours after the initial transfection, trypsinize the cells from each condition and re-seed them into 96-well plates at an appropriate density for a viability or apoptosis assay.

  • Compound Treatment: Allow cells to adhere for 4-6 hours, then treat them with a serial dilution of COH-SR4 or a vehicle control (e.g., DMSO).

  • Incubation: Incubate for another 24-48 hours.

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or an apoptosis assay (e.g., Caspase-3/7 Glo).[11]

  • Analysis: Plot the dose-response curves for each condition (NTC vs. AMPK knockdown) and calculate the half-maximal inhibitory concentration (IC50).

Table 2: Example Phenotypic Assay Results

Transfection Condition COH-SR4 IC50 Fold-Shift in IC50
NTC siRNA 5.2 µM 1.0 (Reference)
AMPK siRNA #1 28.5 µM 5.5x
AMPK siRNA #2 24.9 µM 4.8x

Part 4: The Gold Standard: The "Rescue" Experiment

The most rigorous proof of target specificity is the "rescue" experiment.[6][12] This experiment aims to reverse the effect of the siRNA by re-introducing the target protein from a source that the siRNA cannot recognize.

The logic is as follows:

  • Knock down the endogenous AMPK protein using siRNA as before.

  • Simultaneously, transfect the cells with a plasmid that expresses the AMPK protein.

  • Crucially, the coding sequence of this plasmid-borne AMPK has been modified with silent mutations in the region where the siRNA binds. These mutations change the mRNA sequence but not the final amino acid sequence of the protein.

  • The result is a cell that lacks endogenous AMPK but expresses a functional, siRNA-resistant version. If the compound's activity is restored in these "rescued" cells, it provides definitive proof of on-target activity.[11]

siRNA AMPK siRNA Endo_mRNA Endogenous AMPK mRNA siRNA->Endo_mRNA Degrades Exo_mRNA siRNA-Resistant AMPK mRNA (from Plasmid) Protein AMPK Protein Exo_mRNA->Protein Translated Phenotype Apoptosis (Phenotype Restored) Protein->Phenotype Triggers Compound COH-SR4 Compound->Protein Binds & Activates

Figure 3: Logic of the siRNA rescue experiment.

Part 5: Comparative Overview: siRNA vs. Other Target Validation Methods

Table 3: Comparison of Gene Silencing Technologies

Feature siRNA (small interfering RNA) shRNA (short hairpin RNA) CRISPR/Cas9 (Knockout)
Mechanism Post-transcriptional silencing (mRNA degradation)[14] Post-transcriptional silencing (mRNA degradation)[15] Permanent gene disruption at the DNA level[16]
Effect Knockdown (transient reduction in protein) Knockdown (can be stable if integrated) Knockout (permanent loss of protein)
Duration Transient (3-7 days)[17] Can be transient or stable (long-term) Permanent and heritable
Delivery Lipid transfection, electroporation[18] Often lentiviral transduction for stable lines Plasmid transfection, viral transduction, RNP delivery
Pros - Quick and easy to implement- Dose can be titrated- Good for studying essential genes[16] - Enables long-term studies- Can be used for in vivo models- Good for pooled screens - Complete loss of function- Generally lower off-target effects than RNAi[16]- Highly specific

| Cons | - Transient effect- Potential for off-target effects[14]- Variable efficiency | - Viral delivery can be complex- Potential for off-target effects- Random integration can affect other genes | - Can be lethal if target is essential- May induce compensatory mechanisms- More complex to establish clones |

Conclusion

Confirming the molecular target of a novel compound is a non-negotiable step in drug development. The siRNA-mediated knockdown approach, when executed with the appropriate controls, offers a rapid and robust method for establishing a causal link between a compound, its putative target, and a cellular phenotype. By following a self-validating workflow—using multiple siRNAs, rigorous controls, and quantitative validation of both knockdown and phenotype—researchers can build a compelling case for their compound's mechanism of action. For the highest level of certainty, complementing these findings with a gold-standard rescue experiment or an orthogonal validation method like CRISPR provides the definitive evidence required to confidently advance a compound toward the clinic.

References

  • Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Rahbar, S., & Awasthi, S. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLOS ONE. [Link]

  • Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. (2013). National Library of Medicine. [Link]

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  • A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR. (n.d.). SpringerLink. [Link]

  • Quantitation siRNA-induced Knockdown by qRT-PCR and WB. (n.d.). Altogen Labs. [Link]

  • Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., Gugiu, B. G., Horne, D., Jove, R., Awasthi, S., & Rahbar, S. (2014). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. National Center for Biotechnology Information. [Link]

  • Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. (2024). STAR Protocols. [Link]

  • How siRNA Knockdown Antibody Validation Works. (2020). Lab Manager. [Link]

  • Top 4 ways to make your siRNA experiment a success. (n.d.). Horizon Discovery. [Link]

  • SiRNA knockdown validation help. (2022). Reddit. [Link]

  • Can anyone help me regarding my rescue experiment (siRNA)?. (2013). ResearchGate. [Link]

  • Setting-up a valid knockdown experiment?. (2016). ResearchGate. [Link]

  • Leake, K. (2017). 1, 3-bis (3, 5-dichlorophenyl) urea compound COH-SR4 inhibits proliferation and activates apoptosis in melanoma. Allied Academies. [Link]

  • Systematic Comparison of CRISPR and shRNA Screens to Identify Essential Genes Using a Graph-Based Unsupervised Learning Model. (2020). National Center for Biotechnology Information. [Link]

  • The Best Functional Genomic Screening Method: CRISPR or RNAi?. (2019). Biocompare. [Link]

  • Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. (2007). National Center for Biotechnology Information. [Link]

  • Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein. (2006). Oxford Academic. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,5-Dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop to include the safe and environmentally conscious management of all chemical reagents. 1-(3,5-Dichlorophenyl)urea is a valuable compound in various research applications; however, its chlorinated aromatic structure necessitates stringent disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Risk Assessment: The Rationale for Caution

Understanding the inherent hazards of a compound is the first step in developing a robust safety protocol. This compound is not a benign substance; its chemical properties demand careful handling throughout its lifecycle, from use to disposal.

According to its Globally Harmonized System (GHS) classification, this compound is recognized as being harmful if swallowed and causing serious eye irritation[1]. The primary risks are associated with acute toxicity upon ingestion and significant irritation to the eyes[1].

Furthermore, as a chlorinated organic compound, we must consider the potential for broader environmental impact. While specific ecotoxicity data for the 3,5-isomer is not as prevalent, the closely related and widely studied herbicide 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron) is classified as very toxic to aquatic life with long-lasting effects[2]. The structural similarity compels a conservative approach; therefore, this compound must be managed as a substance potentially hazardous to aquatic ecosystems and should never be released into the environment[2][3].

Table 1: Hazard Summary for this compound and Related Compounds

Hazard ClassificationDescriptionPrimary Sources
Acute Oral Toxicity Harmful if swallowed.[1]
Eye Irritation Causes serious eye irritation.[1]
Aquatic Toxicity Presumed to be very toxic to aquatic life with long-lasting effects, based on data for analogous compounds.[2][2][3]
Carcinogenicity The related compound Diuron is listed as a substance that may cause cancer.[2][2]

This risk profile is the causal basis for the stringent disposal procedures that follow. The goal is to prevent human exposure and eliminate the possibility of environmental release.

Pre-Disposal Protocol: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is mandatory to wear the appropriate PPE. This creates a primary barrier of defense against accidental exposure.

  • Hand Protection : Wear nitrile gloves. Always check the manufacturer's compatibility chart.[4]

  • Eye Protection : Use chemical safety goggles that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Body Protection : A fully-buttoned laboratory coat is required to protect against skin contact.[4]

  • Respiratory Protection : While generally not required when handling small quantities in a well-ventilated area, a NIOSH/MSHA approved respirator should be used if dust formation is unavoidable or if irritation is experienced.[2]

Waste Containment and Labeling: A Self-Validating System

Proper containment is the first logistical step in the disposal pathway. This process ensures that the waste is secure, clearly identified, and ready for its final disposition.

Step-by-Step Waste Collection Protocol:

  • Select the Right Container : Use a sealable, chemically compatible waste container. High-density polyethylene (HDPE) containers are a suitable choice.

  • Collect Waste at the Source : Collect all waste—including pure compound, contaminated solutions, and any contaminated materials like weigh boats or pipette tips—directly into this designated container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Avoid Contamination : Do not overfill the container. Ensure the exterior of the container remains clean.

  • Label Immediately : As soon as the first piece of waste is added, affix a "Dangerous Waste" or "Hazardous Waste" label to the container.[4] The label must include:

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date the waste was first added.

    • The name of the principal investigator or laboratory group.

  • Store Securely : Store the sealed waste container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.[4] This storage area should be clearly marked.

Disposal Pathway and Decision Framework

The disposal of this compound is not optional; it is governed by local, regional, and national hazardous waste regulations.[2] The only acceptable pathway is through a licensed and approved waste disposal contractor.

The Causality Behind Professional Disposal: Chlorinated compounds like this compound cannot be neutralized by simple chemical means in a standard laboratory setting. The most effective and environmentally sound method of destruction is high-temperature incineration.[3] Professional disposal facilities operate incinerators equipped with afterburners and alkaline scrubbers, which are essential for neutralizing the hydrogen chloride (HCl) gas and other toxic byproducts generated during the combustion of chlorinated materials.[3][5] Attempting any other method poses significant safety and environmental risks.

Prohibited Actions:

  • DO NOT dispose of this compound down the drain. This can lead to severe damage to aquatic ecosystems.[6][7]

  • DO NOT mix with non-hazardous solid waste. This contaminates the entire waste stream and is a regulatory violation.

  • DO NOT attempt to chemically neutralize the waste in the lab without a validated and approved protocol from your institution's safety office.

The following diagram illustrates the mandatory decision-making workflow for handling this waste stream.

G cluster_start Waste Generation cluster_process Handling & Segregation cluster_disposal Disposal Pathway cluster_prohibited CRITICAL PROHIBITIONS start This compound Waste (Solid, solution, or contaminated labware) contain Step 1: Contain in a designated, sealed, and compatible container. start->contain prohibit DO NOT dispose down the drain. DO NOT mix with general trash. start->prohibit label_waste Step 2: Affix a Hazardous Waste label with full chemical name and hazards. contain->label_waste store Step 3: Store securely in a designated waste accumulation area. label_waste->store contact Contact your institution's Environmental Health & Safety (EH&S) Office to schedule a pickup. store->contact incinerate Final Disposal: Transported by a licensed contractor for high-temperature incineration. contact->incinerate

Sources

Navigating the Safe Handling of 1-(3,5-Dichlorophenyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling of specialized chemical compounds demands a meticulous approach, grounded in a deep understanding of the potential hazards and the protocols designed to mitigate them. This guide provides essential, immediate safety and logistical information for the handling of 1-(3,5-Dichlorophenyl)urea, ensuring that your work can proceed with the highest standards of safety and scientific validity.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a chemical compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1]

A thorough risk assessment is the foundation of safe laboratory work. Before beginning any procedure involving this compound, it is crucial to review the Safety Data Sheet (SDS) and understand the specific risks associated with the quantities and concentrations being used.

Table 1: GHS Hazard Summary for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute toxicity, oral4H302: Harmful if swallowedWarning
Serious eye damage/eye irritation2H319: Causes serious eye irritationWarning

Data sourced from PubChem.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[2] A face shield should be worn in situations where splashing is a significant risk, such as when handling larger quantities or solutions. Standard safety glasses do not provide adequate protection.

  • Skin Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[3] Disposable nitrile gloves are essential for handling the solid compound and its solutions.[2] It is crucial to check the manufacturer's glove compatibility chart to ensure the chosen gloves offer adequate protection against the specific solvents being used.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH/MSHA-approved respirator with a particulate filter may be necessary if dust formation is likely or if working outside of a chemical fume hood.[4]

Operational PPE Decision Framework:

The level of PPE required can vary based on the specific laboratory operation. The following diagram illustrates a decision-making framework for selecting appropriate PPE.

PPE_Workflow cluster_weighing Weighing Solid Compound cluster_solution Preparing Solutions cluster_handling Handling Solutions weighing Weighing this compound weighing_ppe Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves weighing->weighing_ppe In ventilated balance enclosure fume_hood_weighing Additional Precaution: - Use of a chemical fume hood to contain dust weighing->fume_hood_weighing If dust is generated solution Dissolving in Solvent solution_ppe Enhanced PPE: - Chemical Safety Goggles - Face Shield - Lab Coat - Chemical-Resistant Gloves solution->solution_ppe Risk of splashing fume_hood_solution Mandatory Control: - All solution preparation must be performed in a chemical fume hood. solution->fume_hood_solution handling Transferring/Using Solutions handling_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves handling->handling_ppe

Caption: PPE selection workflow for different laboratory tasks involving this compound.

Step-by-Step Handling Procedures: A Protocol for Safety

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following procedures should be followed for common laboratory tasks involving this compound.

Weighing the Solid Compound
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[5]

  • Work Area: Conduct all weighing activities in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of any airborne particles.[4]

  • Dispensing: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a pre-tared weigh boat or container. Avoid creating dust by handling the material gently.

  • Cleaning: After weighing, carefully clean the spatula and any residual compound from the balance and surrounding surfaces.

  • Storage: Securely close the stock container and return it to its designated storage location.

Preparing Solutions
  • Ventilation: All solution preparations must be performed inside a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential splashes.[5]

  • PPE: In addition to standard PPE, a face shield and a chemical-resistant apron are recommended when preparing solutions, especially with larger volumes.[6]

  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed this compound. If necessary, use a magnetic stirrer to aid in dissolution.

  • Labeling: Immediately label the container with the chemical name, concentration, date, and your initials.

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.

Spills
  • Small Spills: For small powder spills, carefully scoop the material into a container for hazardous waste.[2] Avoid generating dust. The area should then be decontaminated.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

Waste Disposal: Responsible Management

Proper disposal of chemical waste is crucial for both safety and environmental protection.

  • Solid Waste: Collect waste this compound and any contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container for hazardous waste.[2]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

By integrating these safety protocols into your daily laboratory workflow, you can confidently handle this compound while ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your research.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Safe Laboratory Practices & Procedures. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Urea. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Diuron. Retrieved from [Link]

  • University of Toronto, Environmental Health & Safety. (n.d.). General Laboratory Safety Practices. Retrieved from [Link]

  • Klane, J. (2024). Lab Safety Rules and Guidelines. Lab Manager. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.